molecular formula C27H36N2O5 B1191990 I-CBP 112

I-CBP 112

Katalognummer: B1191990
Molekulargewicht: 468.59
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-CBP 112 is a selective inhibitor of CREBBP/EP300 with IC50 values of 170 nM, 170nM, 151nM and 625nM for CREBBP(Alphascreen), CREBBP(BLI), CREBBP(ITC) and EP300(ITC),respectively.

Eigenschaften

Molekularformel

C27H36N2O5

Molekulargewicht

468.59

Synonyme

(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Herkunft des Produkts

United States

Foundational & Exploratory

I-CBP 112 Mechanism of Action: Technical Guide to CBP/p300 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

I-CBP 112 is a potent, selective chemical probe designed to inhibit the bromodomains of the transcriptional co-activators CBP (CREB-binding protein) and p300 (EP300).[1][2][3][4][5] Unlike catalytic inhibitors (HAT inhibitors) or BET inhibitors (e.g., JQ1), I-CBP 112 specifically targets the acetyl-lysine recognition motifs of CBP/p300.[3]

This guide details the mechanism of action (MoA) of I-CBP 112, focusing on its ability to displace CBP/p300 from chromatin, recruit repressive complexes (LSD1), and sensitize leukemic cells to chemotherapy.[2] It provides validated experimental protocols for assessing target engagement via FRAP (Fluorescence Recovery After Photobleaching) and evaluating phenotypic outcomes in oncology research.

Part 1: Molecular Mechanism of Action[2]

Structural Basis of Inhibition

I-CBP 112 acts as an acetyl-lysine competitive inhibitor .[2][3][4] The bromodomains of CBP and p300 normally recognize acetylated lysine residues on histone tails (e.g., H3K18ac, H3K27ac), facilitating the recruitment of the transcriptional machinery to active promoters and enhancers.

  • Binding Mode: I-CBP 112 occupies the hydrophobic pocket of the bromodomain, mimicking the acetyl-lysine moiety. This sterically hinders the protein-protein interaction between CBP/p300 and acetylated chromatin.

  • Selectivity: The molecule demonstrates high selectivity for CBP/p300 over the BET family (BRD4, BRD2) and other bromodomains, a critical distinction for dissecting specific transcriptional pathways without the broad "super-enhancer" collapse seen with BET inhibitors.

The Chromatin Displacement & Repression Axis

The mechanism extends beyond simple displacement.[2] The inhibition of the CBP/p300 bromodomain triggers a cascade of chromatin remodeling events:

  • Chromatin Ejection: I-CBP 112 increases the mobility of CBP/p300, effectively ejecting them from chromatin binding sites.[2]

  • LSD1 Recruitment: A non-canonical effect involves the recruitment of LSD1 (KDM1A) to specific gene promoters (e.g., ABCC1, ABCC10).[2]

  • Epigenetic Silencing: LSD1 removes transcription-activating methyl marks (H3K4me3), leading to gene repression.[2] This pathway is particularly relevant in reversing multidrug resistance (MDR) in cancer cells.

Mechanism Visualization

The following diagram illustrates the transition from active transcription to repression induced by I-CBP 112.[2]

ICBP112_Mechanism cluster_chromatin Chromatin Landscape ActivePromoter Active Promoter (H3K18ac / H3K27ac) CBP_Bound CBP/p300 Bound (Transcription ON) ActivePromoter->CBP_Bound Acetyl-Lysine Recognition Displaced CBP/p300 Displaced (Chromatin Ejection) CBP_Bound->Displaced Steric Hindrance Inhibitor I-CBP 112 (Inhibitor) Inhibitor->CBP_Bound Competitive Binding LSD1 LSD1 Recruitment (Demethylase) Displaced->LSD1 Downstream Signaling Repression H3K4me3 Removal Gene Silencing (e.g., MYC, ABCC1) LSD1->Repression Epigenetic Remodeling

Figure 1: Mechanistic cascade of I-CBP 112 from bromodomain blockade to transcriptional repression.[2]

Part 2: Pharmacodynamics & Selectivity Profile

The following data summarizes the potency and selectivity of I-CBP 112, essential for benchmarking experimental results.

ParameterValueAssay TypeSignificance
CBP IC50 ~170 nMAlphaScreenHigh potency target engagement.[2]
p300 IC50 ~600 nMAlphaScreenDual inhibition of paralogs.
Cellular IC50 ~600 nMFRAP / NanoBRETEffective concentration in live cells.
Selectivity > 30-foldvs. BRD4 (BET)Avoids BET-associated toxicity.[6]
Key Targets IRF4, MYC, ABCC1qPCR / ChIP-seqDownstream oncogenic drivers.

Part 3: Experimental Validation Framework

To validate I-CBP 112 activity in your specific model, use the following self-validating protocols.

Protocol A: Fluorescence Recovery After Photobleaching (FRAP)

Purpose: To quantify the "chromatin ejection" effect. I-CBP 112 should increase the mobility of GFP-CBP, reducing the time required for fluorescence recovery.

Materials:

  • Cell Line: U2OS or HEK293T transfected with GFP-CBP (full length or bromodomain-only).

  • Compound: I-CBP 112 (Use 1 µM – 5 µM).

  • Control: DMSO (Negative), SGC-CBP30 (Positive control alternative).

Step-by-Step Methodology:

  • Transfection: Seed cells on glass-bottom confocal dishes. Transfect with GFP-CBP plasmid 24 hours prior to assay.

  • Treatment: Treat cells with 1 µM I-CBP 112 or DMSO for 1–2 hours.

  • Bleaching: Using a confocal microscope (e.g., Zeiss LSM 880), define a circular region of interest (ROI) ~2 µm diameter within the nucleus.

  • Acquisition:

    • Measure baseline fluorescence (5 frames).

    • Bleach ROI with 100% laser power (488 nm) for <200 ms.

    • Record recovery at high frame rate (e.g., every 50–100 ms) for 30–60 seconds.

  • Analysis: Normalize data to pre-bleach intensity. Calculate

    
     (half-time of recovery).
    
    • Expected Result: I-CBP 112 treatment significantly decreases

      
       compared to DMSO, indicating a shift from slow chromatin-bound diffusion to fast free-diffusion.
      
Protocol B: Clonogenic Differentiation Assay (Leukemia Models)

Purpose: To assess the therapeutic potential in AML/MLL-rearranged leukemia.

Methodology:

  • Seeding: Plate MLL-AF9+ leukemic blasts (e.g., MOLM-13) in methylcellulose medium.

  • Dosing: Add I-CBP 112 at varying concentrations (0.5, 1.0, 5.0 µM).

  • Incubation: Culture for 7–10 days.

  • Readout:

    • Count colonies (Prooliferation).

    • Flow Cytometry: Stain for differentiation markers (e.g., CD11b , CD14 ).[2]

    • Validation: Successful inhibition triggers myeloid differentiation (increased CD11b+) and reduces colony forming units (CFU).

Experimental Workflow Diagram

This workflow ensures robust data generation, moving from biophysical verification to phenotypic readout.

Workflow cluster_Validation Step 1: Target Engagement cluster_Phenotype Step 2: Functional Readout Start Start: Cell Model (e.g. MOLM-13, U2OS) FRAP FRAP Assay (Chromatin Mobility) Start->FRAP NanoBRET NanoBRET (Binding Affinity) Start->NanoBRET qPCR Gene Expression (MYC, ABCC1) FRAP->qPCR Confirmed Binding NanoBRET->qPCR Viability Clonogenic Assay (Differentiation) qPCR->Viability Decision Data Analysis & Validation Viability->Decision

Figure 2: Integrated experimental workflow for validating I-CBP 112 efficacy.

References

  • Picaud, S. et al. (2015).[2][7] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.[1][2][6][8]

  • Structural Genomics Consortium (SGC). (2015). I-CBP112 Chemical Probe. SGC Probes.

  • Gallenkamp, D. et al. (2014).[2] Bromodomains and their pharmacological inhibitors. ChemMedChem.

  • Zuber, J. et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. Nature.

Sources

I-CBP 112: A Technical Guide to a Selective CREBBP/EP300 Bromodomain Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of I-CBP 112, a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300). These proteins are critical epigenetic regulators, and their dysregulation is implicated in various diseases, most notably cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the structure, properties, mechanism of action, and practical application of I-CBP 112. We will delve into its biochemical characterization, cellular activity, and provide field-proven experimental protocols to facilitate its effective use in research.

Introduction: The Rationale for Targeting CREBBP/EP300 Bromodomains

CREBBP and its paralogue EP300 are large, multi-domain proteins that function as essential transcriptional co-activators.[3] They play a central role in integrating numerous signaling pathways to regulate a vast array of cellular processes, including cell growth, differentiation, DNA repair, and apoptosis.[1][4] A key functional module within these proteins is the bromodomain, a highly conserved protein-protein interaction domain that specifically recognizes and binds to acetylated lysine residues (KAc) on both histone and non-histone proteins.[3] This "reading" of the epigenetic code is a critical step in chromatin remodeling and the activation of gene transcription.

Given their pivotal role, it is unsurprising that the malfunction of CREBBP/EP300 is linked to severe pathologies. Chromosomal translocations involving these genes are common in acute myeloid leukemia, and their broader dysregulation is a feature of many cancers.[1][2] Consequently, the development of small molecules that can modulate the function of these co-activators is of high therapeutic value.[4] I-CBP 112 emerged from these efforts as a specific and potent acetyl-lysine competitive inhibitor that targets the bromodomains of CREBBP/EP300, making it an invaluable tool for dissecting their biological functions and exploring their therapeutic potential.[4]

Physicochemical Properties of I-CBP 112

A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its reliable application in experimental systems. I-CBP 112 is a cell-permeable small molecule with drug-like properties.[4]

PropertyValueSource
Chemical Name 1-[7-(3,4-dimethoxyphenyl)-9-{[(3S)-1-methylpiperidin-3-yl]methoxy}-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one[1]
Molecular Formula C₂₇H₃₆N₂O₅[5]
Molecular Weight 468.59 g/mol [5]
CAS Number 1640282-31-0[5]
SMILES COC1=C(OC)C=C(C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2)C=C1[6]
InChI Key YKNAKDFZAWQEEO-IBGZPJMESA-N[1]
Solubility Soluble in DMSO (≥ 32 mg/mL), DMF (16 mg/ml), Ethanol (16 mg/ml)[5][6][7]

Mechanism of Action: Competitive Inhibition of the KAc Reader Domain

I-CBP 112 functions as a competitive protein-protein interaction inhibitor.[4][5] It is designed to mimic the acetylated lysine moiety, allowing it to bind with high affinity to the bromodomain's KAc binding pocket. By occupying this site, I-CBP 112 directly prevents the bromodomain from engaging with its natural ligands—acetylated histones and other proteins. This displacement from chromatin disrupts the recruitment of the transcriptional machinery, ultimately leading to the modulation of gene expression.[6][8] A co-crystal structure of I-CBP 112 with the CREBBP bromodomain has been solved and is available in the Protein Data Bank (PDB ID: 4NR6), providing atomic-level insight into its binding mode.[1]

I_CBP112_Mechanism cluster_0 Normal Function cluster_1 Inhibition by I-CBP 112 Histone Acetylated Histone Tail (Ac-Lysine) CBP_BRD CBP/p300 Bromodomain Histone->CBP_BRD Recognition Transcription Gene Transcription CBP_BRD->Transcription Activation Histone_i Acetylated Histone Tail (Ac-Lysine) CBP_BRD_i CBP/p300 Bromodomain Histone_i->CBP_BRD_i Binding Blocked No_Transcription Transcription Inhibited CBP_BRD_i->No_Transcription No Activation ICBP112 I-CBP 112 ICBP112->CBP_BRD_i Competitive Binding

Figure 1: Mechanism of I-CBP 112 Action. I-CBP 112 competitively binds to the CBP/p300 bromodomain, preventing recognition of acetylated lysine on histones and subsequent transcriptional activation.

Biochemical and Biophysical Characterization

The utility of a chemical probe is defined by its potency and selectivity. I-CBP 112 has been rigorously characterized using multiple biophysical and biochemical assays.

Binding Affinity and Potency

I-CBP 112 binds to the bromodomains of CREBBP and p300 with high affinity in the nanomolar range. The consistency of these values across different orthogonal assays underscores the robustness of this interaction.

TargetAssay MethodValue (nM)Source
CREBBP Isothermal Titration Calorimetry (ITC)Kd = 151[1][4][6]
p300 Isothermal Titration Calorimetry (ITC)Kd = 167 - 625[1][4][6][9][10]
CREBBP Bio-Layer Interferometry (BLI)IC₅₀ = 170[1]
CREBBP AlphaScreenIC₅₀ = 170[1][6]
CBP (Cellular) NanoBRET AssayIC₅₀ = 600 ± 50[8]

Expert Insight: The choice of assay is critical for validating a probe. Isothermal Titration Calorimetry (ITC) is considered the gold standard as it directly measures the heat released or absorbed during binding, providing a true thermodynamic profile (Kd, enthalpy, entropy). Assays like AlphaScreen and BLI measure proximity or mass changes and provide IC₅₀ values, which are excellent for high-throughput screening and confirming engagement but can be influenced by assay conditions. The NanoBRET assay confirms target engagement within a cellular context, which is a crucial validation step to ensure the probe can access its target in a more complex biological environment.

Selectivity Profile

A high-quality chemical probe must exhibit selectivity for its intended target over other related proteins to minimize off-target effects and ensure that observed phenotypes can be confidently attributed to the inhibition of the target. I-CBP 112 demonstrates remarkable selectivity for CREBBP/p300.

Protein FamilySpecific Off-TargetsResultSource
BET Bromodomains BRD4(1), BRD4(2)Weak binding (Kd = 5.6 µM and 20 µM, respectively)[10]
Other Bromodomains ATAD2, BAZ2B, BRD2(2), PB1(5), PCAF, PHIP(2), TIF1αNo interaction detected by BLI at 1 µM[1]
Broad Panel 104 nuclear receptors, ion channels, enzymesMinimal activity at 10 µM[6][10]
GPCRs alpha1A, 5HT1Weak interaction observed[10]

Expert Insight: The most critical selectivity hurdle for a CREBBP/p300 probe is discrimination against the highly homologous BET (Bromodomain and Extra-Terminal domain) family, particularly BRD4. The ~35-fold or greater selectivity of I-CBP 112 for CREBBP over BRD4(1) is a key feature that allows for the distinct biological interrogation of these target classes.[10]

Cellular and In Vivo Applications

I-CBP 112 has been successfully employed to probe the function of CREBBP/p300 in various disease models, primarily in oncology.

  • Leukemia Therapy: In both human and mouse leukemic cell lines, I-CBP 112 impairs aberrant self-renewal, reduces colony formation, and induces cellular differentiation.[5][6] In vivo, it has been shown to delay disease initiation in mouse models of acute myeloid leukemia (AML).[6]

  • Sensitization to Chemotherapy: A key application of I-CBP 112 is its ability to sensitize cancer cells to other therapeutic agents. It shows synergistic cytotoxicity when combined with BET inhibitors (like JQ1) and standard chemotherapies (like doxorubicin).[4] This effect is partly due to its ability to repress the transcription of key ABC transporters responsible for drug efflux, thereby increasing intracellular drug accumulation.[11][12]

  • Modulation of Gene Expression: Treatment with I-CBP 112 leads to changes in histone acetylation marks and the expression of key oncogenes.[3][11] Interestingly, while it inhibits the reading of acetylated lysines by the bromodomain, some studies report it can enhance the writing of acetylation marks by the catalytic domain of p300 at specific histone sites, such as H3K18.[5] This highlights the complex regulatory interplay within the full-length protein.

Experimental Protocols

The following protocols provide a validated starting point for utilizing I-CBP 112 in your research.

Preparation of Stock and Working Solutions

Trustworthiness through Self-Validation: Always confirm the solubility of the specific lot of I-CBP 112 you receive. Prepare a small test solution before making a large stock. The hydrochloride salt form is commonly used and has good solubility.[6]

  • Primary Stock Solution (10-50 mM in DMSO):

    • Weigh out the desired amount of I-CBP 112 (hydrochloride) powder in a sterile microfuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 213.4 µL of DMSO to 1 mg of I-CBP 112, MW 468.59).[5]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (stable for ≥ 4 years at -20°C).[5][6]

  • Aqueous Working Solutions for Cell Culture:

    • Thaw an aliquot of the DMSO stock solution.

    • Serially dilute the stock solution in sterile cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Causality: It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%. Prepare a vehicle control using the same final concentration of DMSO.

  • Formulation for In Vivo Studies (Mouse Models):

    • A common formulation involves a multi-component vehicle to ensure solubility and bioavailability. A validated protocol is as follows:[5]

      • Prepare a stock solution of I-CBP 112 in DMSO (e.g., 25 mg/mL).

      • Prepare the final vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (0.9% NaCl).

      • Add the DMSO stock solution to the other vehicle components sequentially, mixing thoroughly after each addition.

    • Causality: This multi-component system (a solvent, a co-solvent, a surfactant, and an aqueous base) is designed to keep the hydrophobic compound in solution upon injection into the aqueous environment of an animal. Always prepare this formulation fresh on the day of use.[5]

Workflow: Assessing Synergy with Doxorubicin in Breast Cancer Cells

This protocol describes how to test the ability of I-CBP 112 to sensitize MDA-MB-231 triple-negative breast cancer cells to the chemotherapeutic drug doxorubicin.

Experimental_Workflow cluster_workflow Synergy Assay Workflow A 1. Cell Seeding Seed MDA-MB-231 cells in 96-well plates and allow to adhere overnight. B 2. Pre-treatment Treat cells with I-CBP 112 (e.g., 10 µM) or Vehicle (DMSO) for 48-72h. A->B C 3. Co-treatment Add serial dilutions of Doxorubicin to both I-CBP 112 and Vehicle wells. B->C D 4. Incubation Incubate for an additional 48-72 hours. C->D E 5. Viability Assay Add Resazurin reagent and incubate for 2-4 hours. D->E F 6. Data Acquisition Read fluorescence on a plate reader. E->F G 7. Analysis Calculate IC₅₀ values for Doxorubicin +/- I-CBP 112. Determine the dose-reduction index. F->G

Figure 2: A typical workflow for a cell-based synergy experiment using I-CBP 112.

Step-by-Step Methodology:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

  • Seeding: Seed cells into a 96-well clear-bottom black plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere for 18-24 hours.

  • Pre-treatment with I-CBP 112:

    • Prepare working solutions of I-CBP 112 and a vehicle control (DMSO) in culture medium.

    • Aspirate the old medium from the cells and add the medium containing I-CBP 112 (a final concentration of 10 µM is a good starting point) or vehicle.[11]

    • Incubate for 48 to 72 hours. Causality: This pre-incubation period is crucial. I-CBP 112's effect on sensitizing cells is often mediated by transcriptional changes (e.g., downregulation of drug efflux pumps), which requires sufficient time for mRNA and protein turnover.[11][13]

  • Treatment with Doxorubicin:

    • Prepare a serial dilution of doxorubicin in culture medium.

    • Add the doxorubicin dilutions directly to the wells already containing I-CBP 112 or vehicle. Also include control wells with I-CBP 112 alone and vehicle alone to measure the effect of each compound individually.

    • Incubate for an additional 48-72 hours.

  • Cell Viability Measurement (Resazurin Assay):

    • Prepare a working solution of resazurin in PBS or culture medium.

    • Aspirate the treatment medium and add the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the highly fluorescent pink resorufin.

  • Data Analysis:

    • Measure the fluorescence using a plate reader (e.g., Ex/Em ~560/590 nm).

    • Normalize the fluorescence values to the vehicle-only treated cells (representing 100% viability).

    • Plot the dose-response curves for doxorubicin in the presence and absence of I-CBP 112.

    • Calculate the IC₅₀ value for doxorubicin under both conditions. A significant decrease in the IC₅₀ of doxorubicin in the presence of I-CBP 112 indicates sensitization.[11][13]

Conclusion

I-CBP 112 is a well-characterized, potent, and selective chemical probe for the bromodomains of CREBBP and EP300. Its demonstrated utility in cellular and in vivo models, particularly in the context of cancer, makes it an essential tool for researchers investigating the biology of these epigenetic regulators. Its ability to discriminate CREBBP/p300 from other bromodomain families, especially BET proteins, allows for precise hypothesis testing. By following the established protocols and understanding its mechanism of action, researchers can confidently leverage I-CBP 112 to further unravel the complexities of epigenetic regulation in health and disease.

References

  • Title: I-CBP112 (Hydrochloride) Source: BPS Bioscience URL: [Link]

  • Title: Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy Source: ResearchGate (originally from Cancer Research) URL: [Link]

  • Title: I-CBP112 A CREBBP/EP300-selective chemical probe Source: Structural Genomics Consortium URL: [Link]

  • Title: CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: I-CBP112 Source: The Chemical Probes Portal URL: [Link]

  • Title: I-CBP112 displaces the CBP bromodomain from chromatin Source: ResearchGate (originally from Cancer Research) URL: [Link]

  • Title: CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: PubMed URL: [Link]

  • Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: (PDF) CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: ResearchGate URL: [Link]

  • Title: Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Guide: I-CBP 112 – Selective CBP/p300 Bromodomain Inhibitor

[1]

Executive Summary

I-CBP 112 is a potent, selective chemical probe designed to inhibit the bromodomains of the paralogous transcriptional co-activators CBP (CREB-binding protein) and p300 (EP300).[1][2][3] Unlike catalytic inhibitors (e.g., A-485) that target the histone acetyltransferase (HAT) domain, I-CBP 112 targets the "reader" function of these proteins—specifically their ability to recognize and bind acetylated lysine residues on chromatin.

This distinction is critical: I-CBP 112 displaces CBP/p300 from chromatin without abolishing their catalytic activity. In fact, it often leads to a paradoxical increase in global histone acetylation at specific sites (e.g., H3K18ac, H3K23ac) due to the decoupling of chromatin occupancy from enzymatic turnover. This guide details the physicochemical properties, mechanistic nuances, and validated experimental protocols for utilizing I-CBP 112 in epigenetic research.

Chemical & Pharmacological Profile

Physicochemical Properties[4]
  • IUPAC Name: 1-[7-(3,4-dimethoxyphenyl)-9-{[(3S)-1-methylpiperidin-3-yl]methoxy}-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one

  • Molecular Formula: C₂₇H₃₆N₂O₅[3][4]

  • Molecular Weight: 468.59 g/mol [3]

  • Solubility: Soluble in DMSO (up to 50-100 mM). Insoluble in water.[3]

  • Stability: Store solid at -20°C. DMSO stocks are stable at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Binding Affinity & Selectivity

I-CBP 112 is a "best-in-class" chemical probe developed by the Structural Genomics Consortium (SGC). It demonstrates high selectivity for CBP/p300 over the BET family (BRD4) and other bromodomain-containing proteins.

TargetAssay MethodKd / IC50Selectivity Note
CBP (CREBBP) ITC / BLI~150 - 170 nM Primary Target
p300 (EP300) ITC~167 - 625 nM Primary Target
BRD4 (BD1) BLI / ITC> 5.6 µM>30-fold selectivity window
Cellular Target NanoBRET~600 nM Effective cellular engagement

Selectivity Profile: In a panel of ~40 human bromodomains, I-CBP 112 showed significant binding only to CBP and p300. Weak off-target activity was observed against BET bromodomains, but with a sufficient therapeutic window for specific interrogation at concentrations < 2 µM.

Mechanism of Action (MoA)

The "Reader" vs. "Writer" Distinction

I-CBP 112 competes with acetylated lysine residues (Kac) on histone tails for the hydrophobic pocket of the CBP/p300 bromodomain.

  • Chromatin Displacement: Treatment leads to the rapid release of CBP/p300 from chromatin, particularly at super-enhancers driving oncogenes like MYC and IRF4.

  • LSD1 Recruitment: At specific loci (e.g., ABC transporter promoters), I-CBP 112 treatment induces the recruitment of the demethylase LSD1, removing active H3K4me3 marks and repressing transcription.[5]

  • The Acetylation Paradox: Unlike HAT inhibitors, I-CBP 112 does not decrease global acetylation. Conversely, it enhances acetylation at H3K18 and H3K23.[1] This is hypothesized to occur because the displaced HAT enzyme remains catalytically active and, freed from specific chromatin constraints, may promiscuously acetylate accessible substrates.

Visualization of Signaling Pathway

GCBP_p300CBP/p300(Bromodomain + HAT)ComplexCBP/p300-ChromatinComplexCBP_p300->Complex Binds Ac-LysChromatinChromatin(Ac-Lys Sites)Chromatin->ComplexICBP112I-CBP 112(Inhibitor)ICBP112->Complex Competes for BDTranscriptionOncogene Transcription(MYC, IRF4)Complex->Transcription PromotesDisplacedDisplaced CBP/p300(Soluble)Complex->Displaced DisplacementHyperAcHyper-Acetylation(H3K18ac, H3K23ac)Displaced->HyperAc Unconstrained HAT ActivityLSD1LSD1 RecruitmentDisplaced->LSD1 Promoter RemodelingRepressionTranscriptionalRepressionLSD1->Repression Demethylation

Caption: Mechanism of I-CBP 112. The inhibitor displaces CBP/p300 from chromatin, leading to transcriptional repression of specific targets while paradoxically enhancing global acetylation due to unconstrained HAT activity.

Experimental Protocols & Best Practices

In Vitro Assay: Cellular Thermal Shift (CETSA) or FRAP

To validate target engagement in your specific cell line, Fluorescence Recovery After Photobleaching (FRAP) is the gold standard.

Protocol: FRAP Assay for CBP Displacement

  • Transfection: Transfect cells (e.g., U2OS or HEK293) with a plasmid encoding GFP-tagged CBP bromodomain (GFP-CBP-BRD).

  • Seeding: Seed cells in glass-bottom confocal dishes 24h post-transfection.

  • Treatment: Treat cells with 1 µM I-CBP 112 or DMSO vehicle for 1-4 hours.

    • Control: Use 1 µM Negative Control (inactive enantiomer) if available.

  • Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) with high-intensity laser power (100% transmission, 488 nm).

  • Recovery: Monitor fluorescence recovery in the ROI every 0.5s for 60s.

  • Analysis:

    • Calculate

      
       (half-time of recovery).
      
    • Expectation: I-CBP 112 treatment significantly decreases

      
       (accelerates recovery) compared to DMSO, indicating the protein is more mobile and less bound to chromatin.
      
Cellular Viability & Differentiation (Leukemia Model)

I-CBP 112 is particularly effective in MLL-fusion driven leukemias (e.g., MLL-AF9).

Protocol: Colony Formation Unit (CFU) Assay

  • Preparation: Prepare methylcellulose medium (e.g., MethoCult) supplemented with cytokines appropriate for the leukemia line (e.g., murine MLL-AF9 cells).

  • Dosing: Add I-CBP 112 to the methylcellulose at concentrations: 0, 0.5, 1.0, 2.0, and 5.0 µM.

    • Note: Ensure final DMSO concentration is <0.2%.

  • Plating: Resuspend cells (e.g., 1x10³ to 1x10⁴ cells/mL) in the drug-containing medium and plate in 35mm dishes.

  • Incubation: Incubate at 37°C, 5% CO₂ for 7-10 days.

  • Scoring: Count colonies. Differentiate between "blast-like" (compact) and "differentiated" (diffuse) colonies.

  • Re-plating (Optional): To assess self-renewal, harvest cells from the primary plate and re-plate into fresh medium without inhibitor.

Chromatin Immunoprecipitation (ChIP-seq)

To map the loss of CBP/p300 occupancy.

  • Antibody: Use validated antibodies for CBP (e.g., Cell Signaling #7389) or p300 (e.g., Santa Cruz sc-585).

  • Treatment: Treat cells with 1-2 µM I-CBP 112 for 6-24 hours.

  • Normalization: Because I-CBP 112 causes global loss of binding, standard normalization (RPM) may mask the effect. Spike-in normalization (using Drosophila chromatin/antibody) is highly recommended to accurately quantify the global reduction in occupancy.

Therapeutic Implications & Synergies[1][2][7][8]

Disease Contexts
  • Acute Myeloid Leukemia (AML): Targets MLL-fusion driven leukemia by inducing differentiation and apoptosis.

  • Multiple Myeloma: Directly suppresses IRF4 and MYC, key survival factors in myeloma.

  • Prostate Cancer: Synergizes with HAT inhibitors (A-485) or anti-androgens to block AR signaling.[6]

  • Drug Resistance: Reverses multidrug resistance by repressing ABC transporter genes (ABCC1, ABCG2) via LSD1 recruitment.[7]

Synergistic Combinations

I-CBP 112 shows potent synergy with:

  • BET Inhibitors (e.g., JQ1): Co-targeting BET and CBP bromodomains leads to "super-synergy" in killing leukemia cells.

  • Doxorubicin: I-CBP 112 enhances the intracellular accumulation of chemotherapy agents by repressing efflux pumps.

  • HAT Inhibitors (A-485): Targeting both the reader (Bromodomain) and writer (HAT) domains of CBP/p300 provides a "dual-lock" on oncogenic transcription.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 10 µM in aqueous media. Dilute DMSO stock slowly into warm media with vortexing.
No effect on Acetylation Misunderstanding of MoANormal. I-CBP 112 is not a HAT inhibitor. Check H3K18ac levels; they should increase or stay stable, not decrease.
Toxicity in Normal Cells Off-target effectsUse the Negative Control (inactive enantiomer) to confirm specificity. Toxicity at >10 µM is likely off-target.
Weak Phenotype Compensatory mechanismsCheck for upregulation of other bromodomain proteins. Consider combination with BET inhibitors.[1][2][5][8]

Critical Control: Always run a parallel arm with the I-CBP 112 Negative Control (often supplied by SGC partners like Cayman or Tocris). This compound is structurally identical but lacks the specific stereochemistry required for binding the bromodomain pocket.

References

  • Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research, 75(23), 5106–5119.

  • Structural Genomics Consortium (SGC). "I-CBP112: A CREBBP/EP300-selective chemical probe."[3] SGC Probes.

  • Zucconi, B. E., et al. (2016). "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry, 55(27), 3727–3734.

  • Chemical Probes Portal. "I-CBP112 Probe Summary."

  • Drozdek, M., et al. (2021). "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." International Journal of Molecular Sciences / Cancers, 13(18), 4614.

I-CBP 112: The Epigenetic Reader Domain Target Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of the transcriptional co-activators CREB-binding protein (CBP/CREBBP) and p300 (EP300) .[1][2][3] Unlike non-selective BET inhibitors (e.g., JQ1) that target BRD4, I-CBP 112 specifically disrupts the interaction between CBP/p300 and acetylated lysine residues on histones (H3K18ac, H3K56ac) and non-histone proteins.[1]

Uniquely, I-CBP 112 acts as an allosteric activator of p300 HAT activity on nucleosomes, a mechanistic distinction from other CBP inhibitors like SGC-CBP30.[1] This guide details the molecular mechanism, selectivity profile, and validated experimental protocols for using I-CBP 112 in preclinical research.

Part 1: Molecular Architecture & Mechanism

The Target: CBP/p300 Bromodomains

CBP and p300 are paralogous multidomain proteins that function as histone acetyltransferases (HATs) and transcriptional co-activators.[1][4][5][6][7][8] Their bromodomains (BRDs) are "readers" that recognize acetylated lysine residues (Kac).[1][3]

  • Physiological Role: They recruit transcriptional machinery to enhancers and promoters.[1]

  • Pathological Role: Dysregulated in leukemia (AML/ALL), prostate cancer, and immune evasion.

The Ligand: I-CBP 112
  • Chemical Class: Benzoxazepine.[1]

  • Binding Mode: I-CBP 112 mimics the acetyl-lysine moiety.[1][4][9][10] It inserts into the hydrophobic pocket of the bromodomain, displacing the conserved water molecules and forming a hydrogen bond with the conserved Asparagine (Asn) residue (Asn1168 in CBP).

  • Unique Pharmacology: While it inhibits the reading function (bromodomain), it paradoxically stimulates the catalytic HAT activity of p300 on nucleosomes (specifically H3K18/K23 acetylation) via an allosteric mechanism.

Mechanism of Action Diagram

G cluster_0 Physiological State cluster_1 Inhibited State (I-CBP 112) Chromatin Chromatin (H3K18ac/H3K56ac) CBP_Native CBP/p300 (Bromodomain) Chromatin->CBP_Native Recruitment Transcription Transcription Activation CBP_Native->Transcription Co-activation ICBP I-CBP 112 (Inhibitor) CBP_Inhibited CBP/p300 (Blocked BRD) ICBP->CBP_Inhibited Competitive Binding (Kd ~150 nM) Displaced_Chromatin Chromatin (Displaced) CBP_Inhibited->Displaced_Chromatin Displacement Allosteric HAT Domain Hyper-Activation CBP_Inhibited->Allosteric Allosteric Signal

Figure 1: Mechanism of Action.[1] I-CBP 112 competes with acetylated chromatin for the bromodomain pocket, displacing the protein while allosterically modulating the HAT domain.

Part 2: Selectivity & Pharmacology

Selectivity Profile

I-CBP 112 is a highly selective chemical probe.[1] It must be distinguished from BET inhibitors (JQ1, I-BET) to ensure phenotypic observations are due to CBP/p300 inhibition, not BRD4 inhibition.[1]

Target FamilyProtein TargetBinding Affinity (Kd/IC50)Selectivity Ratio (vs CBP)
Primary Target CBP (CREBBP) 151 nM 1x
Primary Target p300 (EP300) 167 nM ~1.1x
BET FamilyBRD4 (BD1)> 5,600 nM> 37x
BET FamilyBRD4 (BD2)> 20,000 nM> 130x
Other BRDsBAZ2B, ATAD2No Binding> 500x
KinasesPanel of 100+No InhibitionN/A
Pharmacokinetics (PK) Limitations
  • In Vitro Tool Only: I-CBP 112 is designed for cellular and biochemical assays .[1] It has poor metabolic stability and bioavailability in rodents.[1]

  • In Vivo Alternative: For animal studies, use structurally related analogs optimized for PK (e.g., A-485 for HAT inhibition, or newer generation CBP BRD inhibitors designed for in vivo use), although I-CBP 112 has been used in some intratumoral or acute murine models.

Part 3: Experimental Protocols (The "How-To")

Protocol A: Fluorescence Recovery After Photobleaching (FRAP)

Objective: Validate target engagement in the nucleus. Biochemical potency (IC50) does not guarantee nuclear permeability.[1] FRAP measures the inhibitor's ability to displace GFP-CBP from chromatin, increasing its mobility.

The Causality:

  • Native State:[1] GFP-CBP binds chromatin

    
     Slow diffusion 
    
    
    
    Slow recovery after bleaching.[1]
  • Inhibited State: I-CBP 112 displaces GFP-CBP

    
     Fast diffusion 
    
    
    
    Rapid recovery.[1]

Workflow Diagram:

FRAP Step1 1. Transfection (U2OS cells + GFP-CBP plasmid) Step2 2. Treatment (1 µM I-CBP 112 vs DMSO for 1h) Step1->Step2 Step3 3. Photobleaching (High intensity laser on ROI) Step2->Step3 Step4 4. Acquisition (Measure fluorescence recovery over 60s) Step3->Step4 Step5 5. Analysis (Calculate t1/2 recovery time) Step4->Step5

Figure 2: FRAP Assay Workflow for validating nuclear target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect U2OS or HEK293T cells with a plasmid encoding full-length GFP-CBP or GFP-p300 (24h prior to assay).[1]

  • Seeding: Plate cells on glass-bottom confocal dishes (essential for high-NA objectives).

  • Treatment:

    • Experimental: Add I-CBP 112 (Final concentration: 1 µM).[1]

    • Negative Control: Add I-CBP 112-N (or inactive enantiomer) at 1 µM.[1]

    • Vehicle: DMSO (0.1%).[1]

    • Incubation: 1 hour at 37°C.

  • Bleaching: Using a confocal microscope (e.g., Zeiss LSM 880), define a circular Region of Interest (ROI) of ~2 µm diameter within the nucleus. Bleach with 100% laser power (488 nm) for <200ms.[1]

  • Recording: Immediately record images at low laser power (1-2%) every 0.5s for 60-120 seconds.

  • Analysis: Normalize fluorescence intensity. Fit the recovery curve to a single-exponential equation.

    • Success Criteria: The

      
       (half-time of recovery) should significantly decrease  in I-CBP 112 treated cells compared to DMSO (indicating increased mobility).[1]
      
Protocol B: Cellular Viability & Differentiation (Leukemia Model)

Objective: Assess phenotypic impact on MLL-fusion leukemia cells (e.g., MOLM-13, MV4;11).[1]

  • Seeding: Seed cells at 200,000 cells/mL in 96-well plates.

  • Dosing: Treat with a dose range of I-CBP 112 (0.1 µM – 10 µM).[1]

  • Duration: Incubate for 72–96 hours. (Epigenetic effects are slow; 24h is often insufficient).[1]

  • Readout:

    • Viability: Resazurin or ATP-based assay (CellTiter-Glo).[1]

    • Differentiation: Flow cytometry for CD11b and CD14 (markers of myeloid differentiation).[1] I-CBP 112 should induce upregulation of these markers.[1]

Part 4: Comparative Analysis (I-CBP 112 vs. SGC-CBP30)

Both probes target the same pocket but have distinct chemical scaffolds and subtle biological differences.

FeatureI-CBP 112SGC-CBP30
Scaffold Benzoxazepine3,5-Dimethylisoxazole
CBP Kd 151 nM21 nM
p300 Kd 167 nM32 nM
Selectivity High (>30x vs BRD4)High (>40x vs BRD4)
Mechanism Allosteric HAT Activator (Unique)Pure BRD Inhibitor
Key Reference Picaud et al., 2015Hay et al., 2014

Critical Insight: While SGC-CBP30 is slightly more potent biochemically, I-CBP 112 is often preferred when studying the complex interplay between the bromodomain and the HAT domain due to its unique ability to stimulate HAT activity on nucleosomes while blocking the reader function.

References

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy.[5] Cancer Research, 75(23), 5106–5119.

  • Structural Genomics Consortium (SGC). I-CBP 112 Chemical Probe Summary.

    • [1]

  • Chemical Probes Portal.

  • Zuber, J., et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. Nature, 478(7370), 524–528. (Context for BET vs CBP selectivity).

    • [1]

  • Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains.[1] Journal of the American Chemical Society, 136(26), 9308–9319. (Comparison with SGC-CBP30).

    • [1]

Sources

role of I-CBP 112 in MLL-AF9+ acute myeloid leukemia

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of I-CBP112 in MLL-AF9+ Acute Myeloid Leukemia

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the CBP/p300 bromodomain inhibitor, I-CBP112, and its specific role in the context of Acute Myeloid Leukemia (AML) driven by the MLL-AF9 fusion oncogene. It is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic therapy.

Section 1: The Molecular Pathogenesis of MLL-AF9+ Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A particularly aggressive subtype is associated with chromosomal rearrangements of the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene. The t(9;11)(p22;q23) translocation, which creates the MLL-AF9 fusion protein, is a recurrent genetic abnormality in both pediatric and adult AML, often conferring a poor prognosis.

The wild-type MLL protein is a histone methyltransferase crucial for regulating gene expression during normal hematopoietic development. The MLL-AF9 fusion protein, however, functions as a potent oncogene. It retains the N-terminal portion of MLL, which allows it to bind to target DNA, fused to the C-terminal portion of the AF9 protein. This chimeric protein aberrantly recruits a complex of transcriptional machinery, including the histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300.[1] This hijacked complex drives the overexpression of a specific oncogenic gene program, most notably the HOXA9 and MEIS1 transcription factors, which are critical for maintaining a state of arrested differentiation and promoting leukemic self-renewal.[2][3]

The interaction between the MLL-AF9 complex and the chromatin is stabilized by epigenetic "reader" domains, particularly the bromodomains of CBP and p300, which recognize and bind to acetylated lysine residues on histone tails. This interaction is a critical node in the pathogenic mechanism, making it a compelling target for therapeutic intervention.

cluster_0 MLL-AF9 Oncogenic Complex cluster_1 Chromatin & Gene Transcription MLL_AF9 MLL-AF9 Fusion Protein CBP_p300 CBP/p300 (HAT Activity) MLL_AF9->CBP_p300 recruits Chromatin Chromatin MLL_AF9->Chromatin binds to DNA Bromodomain Bromodomain (Reader) CBP_p300->Bromodomain Ac Histone Acetylation (Ac) CBP_p300->Ac catalyzes Bromodomain->Ac recognizes & binds to Target_Genes Target Genes (HOXA9, MEIS1) Transcription Aberrant Transcription Ac->Transcription promotes Leukemia Leukemic Self-Renewal & Blocked Differentiation Target_Genes->Leukemia drives Transcription->Target_Genes upregulates

Figure 1: MLL-AF9 recruits the CBP/p300 complex, leading to aberrant transcription.

Section 2: I-CBP112 - A Selective Inhibitor of the CBP/p300 Bromodomain

I-CBP112 is a potent and specific small molecule inhibitor that targets the bromodomains of CBP and p300.[4] Its design is predicated on the principle of competitive inhibition.

Mechanism of Action

I-CBP112 functions as an acetyl-lysine mimetic. It occupies the acetyl-lysine binding pocket within the CBP/p300 bromodomain, thereby preventing the bromodomain from engaging with acetylated histones on the chromatin.[5] This targeted disruption does not affect the intrinsic histone acetyltransferase (HAT) activity of CBP/p300 but specifically severs the critical "reading" function that anchors the transcriptional complex to key oncogenic loci.[5] By displacing the CBP/p300 bromodomain from chromatin, I-CBP112 effectively destabilizes the MLL-AF9 transcriptional program, leading to the downregulation of its target genes.

cluster_0 Normal State (No Inhibitor) cluster_1 I-CBP112 Treatment Bromodomain_A CBP/p300 Bromodomain Ac_Histone_A Acetylated Histone Tail Bromodomain_A->Ac_Histone_A Binds Bromodomain_B CBP/p300 Bromodomain Ac_Histone_B Acetylated Histone Tail Bromodomain_B->Ac_Histone_B Binding Blocked I_CBP112 I-CBP112 I_CBP112->Bromodomain_B Competitively Binds

Figure 2: I-CBP112 competitively inhibits the CBP/p300 bromodomain.

Section 3: Phenotypic Consequences of CBP/p300 Bromodomain Inhibition in MLL-AF9+ AML

Treatment of MLL-AF9+ AML cells with I-CBP112 elicits a distinct and therapeutically desirable phenotype, characterized primarily by a loss of leukemic self-renewal and induction of differentiation, rather than immediate, widespread cytotoxicity.[4][6]

Key Phenotypic Effects:
  • Impaired Clonogenic Growth: I-CBP112 significantly reduces the ability of MLL-AF9+ cells to form colonies in semi-solid media (methylcellulose), a hallmark of impaired self-renewal capacity.[5][7] This effect is dose-dependent.

  • Induction of Myeloid Differentiation: Leukemic blasts treated with I-CBP112 show morphological changes consistent with differentiation into more mature myeloid cells.[4][5]

  • Cell Cycle Arrest: The inhibitor causes a prominent G1 phase arrest in the cell cycle of human leukemic cell lines.[5]

  • Reduced Leukemia-Initiating Potential: In vivo studies using murine models of MLL-AF9+ AML demonstrate that pre-treatment of leukemic cells with I-CBP112 significantly reduces their ability to engraft and cause leukemia upon transplantation into recipient mice.[5][7]

These effects underscore that I-CBP112's primary mechanism is not cytotoxic but cytostatic, pushing the leukemic cells out of their proliferative, undifferentiated state.

Quantitative Data Summary
Cell LineGenotypeAssayEndpointI-CBP112 EffectReference
MOLM-13 MLL-AF9+, FLT3-ITD+Clonogenic GrowthColony FormationSignificant dose-dependent reduction[5]
SEM MLL-AF4+Clonogenic GrowthColony FormationSignificant dose-dependent reduction[5]
KASUMI-1 AML1-ETO+Cell CycleG1 Phase %Dose-dependent increase (G1 arrest)[5]
Murine MLL-AF9+ blasts MLL-AF9+Clonogenic GrowthRe-plating AssaySignificant dose-dependent reduction[5][7]
Murine MLL-AF9+ blasts MLL-AF9+In VivoLeukemia InitiationDelayed disease onset and reduced LICs[5][7]

Section 4: Therapeutic Potential and Combinatorial Strategies

The selective pressure exerted by I-CBP112 on the leukemic self-renewal program makes it a promising therapeutic agent. Furthermore, its unique mechanism of action creates opportunities for synergistic combinations. Preclinical studies have shown that I-CBP112 significantly enhances the cytotoxic activity of both the BET bromodomain inhibitor JQ1 and the standard-of-care chemotherapeutic agent doxorubicin.[4][6] This suggests that a multi-pronged epigenetic therapy, targeting different "reader" domains (CBP/p300 and BET) simultaneously, or combining epigenetic modulation with conventional DNA-damaging agents, could be a powerful strategy to overcome resistance and improve outcomes in MLL-rearranged AML.

Section 5: Key Experimental Methodologies

Validating the effects of a novel epigenetic inhibitor requires a robust set of in vitro and in vivo assays. The following protocols are foundational for assessing the activity of I-CBP112 in MLL-AF9+ AML models.

Experimental Workflow Overview

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Cell_Culture 1. Cell Culture (e.g., MOLM-13) Viability 2a. Viability Assay (WST-1 / CTG) Cell_Culture->Viability Clonogenic 2b. Clonogenic Assay (Methylcellulose) Cell_Culture->Clonogenic Flow 2c. Flow Cytometry (Cell Cycle, Differentiation) Cell_Culture->Flow qPCR 2d. qRT-PCR (Target Genes) Cell_Culture->qPCR ExVivo 3. Ex Vivo Treatment of MLL-AF9+ Blasts Clonogenic->ExVivo informs in vivo experiment Transplant 4. Transplantation into Syngeneic Mice ExVivo->Transplant Monitor 5. Monitor Survival & Disease Burden Transplant->Monitor

Figure 3: A typical experimental workflow for evaluating I-CBP112.
Protocol 1: Clonogenic (Methylcellulose) Assay for Self-Renewal

Causality: This assay directly measures the self-renewal capacity of leukemic stem and progenitor cells, which is the primary target of I-CBP112. A reduction in colony formation indicates a loss of this critical leukemogenic property.

  • Cell Preparation: Harvest MLL-AF9+ cells (e.g., MOLM-13 or primary murine blasts) during logarithmic growth phase. Perform a cell count and assess viability using Trypan Blue.

  • Treatment: Resuspend cells in appropriate culture medium and treat with a dose range of I-CBP112 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.

  • Plating: After a defined incubation period (e.g., 72 hours), wash the cells to remove the compound. Resuspend a low number of viable cells (e.g., 500-1000 cells) in 100 µL of IMDM.

  • Methylcellulose Mix: Add the cell suspension to 1 mL of cytokine-supplemented methylcellulose medium (e.g., MethoCult™ M3434). Vortex thoroughly to ensure a homogenous single-cell suspension.

  • Incubation: Dispense the mix into 35 mm culture dishes using a syringe with a blunt-end needle. Incubate at 37°C, 5% CO₂, in a humidified incubator for 7-14 days.

  • Colony Scoring: Count colonies (defined as aggregates of >50 cells) using an inverted microscope.

  • (Optional) Re-plating: To assess long-term self-renewal, harvest colonies from the primary plates, create a single-cell suspension, and re-plate in fresh methylcellulose. A reduced colony count upon re-plating indicates exhaustion of self-renewal potential.

Protocol 2: In Vivo Murine Model of MLL-AF9+ AML

Causality: This gold-standard assay determines if the in vitro effects on self-renewal translate to a reduction in leukemia-initiating cell (LIC) frequency and an overall survival benefit in a living organism.

  • Leukemic Cell Source: Isolate leukemic blasts from the bone marrow of a primary MLL-AF9+ AML mouse model.[5][7]

  • Ex Vivo Treatment: Culture the isolated blasts for 3 days with a fixed concentration of I-CBP112 (e.g., 5 µM) or DMSO vehicle control.[5]

  • Recipient Preparation: Prepare syngeneic recipient mice by administering a sublethal dose of total body irradiation (e.g., 2 x 4.5 Gy) to ablate their native hematopoietic system.

  • Transplantation: Wash the treated leukemic cells to remove the compound. Perform a limiting dilution series of the cells (e.g., 50,000, 10,000, 5,000, and 500 cells) and inject them via tail vein into cohorts of irradiated recipient mice.

  • Monitoring: Monitor the mice daily for signs of leukemia (e.g., weight loss, ruffled fur, hind-limb paralysis). Track survival over time.

  • Analysis: Analyze the data using Kaplan-Meier survival curves to determine if I-CBP112 treatment leads to a significant extension in survival.[5] Extreme Limiting Dilution Analysis (ELDA) can be used to calculate the frequency of LICs in the treated versus control populations.

References

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy | Cancer Research - AACR Journals | [Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC | National Center for Biotechnology Information | [Link]

  • MLL-AF9 initiates transformation from fast-proliferating myeloid progenitors - PMC - NIH | National Center for Biotechnology Information | [Link]

  • MLL is fused to CBP, a histone acetyltransferase, in therapy-related acute myeloid leukemia with a t(11;16)(q23;p13.3) - NIH | National Center for Biotechnology Information | [Link]

  • Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - NIH | National Center for Biotechnology Information | [Link]

  • I-CBP112 impairs self-renewal and disease induction of murine... - ResearchGate | ResearchGate | [Link]

  • Mechanisms of mixed-lineage leukemia - PMC - PubMed Central - NIH | National Center for Biotechnology Information | [Link]

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed | National Center for Biotechnology Information | [Link]

  • Malignant transformation initiated by Mll-AF9: Gene dosage and critical target cells - PMC | National Center for Biotechnology Information | [Link]

  • Myeloid Targeted Human MLL-ENL and MLL-AF9 Induces cdk9 and bcl2 Expression in Zebrafish Embryos | PLOS Genetics | PLOS Journals | [Link]

  • Application of BET/CBP/p300 multi-bromodomain inhibitors as a novel therapeutic strategy for MLL-rearranged acute lymphoblastic leukemia | Cancer Research - AACR Journals | American Association for Cancer Research | [Link]

  • In vitro characterization of I-CBP112. A, chemical structure of... - ResearchGate | ResearchGate | [Link]

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - AACR Journals | American Association for Cancer Research | [Link]

  • MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for leukemia - PMC | National Center for Biotechnology Information | [Link]

Sources

An In-depth Technical Guide to I-CBP112 and its Impact on Histone H3K18 Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effects of I-CBP112, a selective CBP/p300 bromodomain inhibitor, on the acetylation of Histone H3 at lysine 18 (H3K18ac). We will delve into the mechanistic underpinnings of this interaction and provide detailed, field-proven protocols for its investigation.

Introduction: The Epigenetic Significance of H3K18 Acetylation and the Role of CBP/p300

Histone modifications are a cornerstone of epigenetic regulation, dictating the accessibility of DNA to the transcriptional machinery and thereby controlling gene expression.[1] Acetylation of lysine residues on histone tails, a dynamically regulated process, is generally associated with a more open chromatin structure and transcriptional activation.[2] This process is mediated by histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[1]

Among the various histone marks, the acetylation of H3K18 has been identified as a critical player in several cellular processes, including transcriptional regulation and DNA repair.[3][4][5] The closely related histone acetyltransferases, CREB-binding protein (CBP) and p300, are primary writers of this mark.[6] Dysregulation of CBP/p300 activity and, consequently, H3K18ac levels, has been implicated in the pathogenesis of various diseases, including cancer, making these enzymes attractive therapeutic targets.[7][8]

I-CBP112: A Bromodomain Inhibitor with a Counterintuitive Activating Effect

I-CBP112 is a potent and selective small molecule that targets the bromodomains of CBP and p300.[7] Bromodomains are "reader" modules that recognize and bind to acetylated lysine residues, tethering the enzymatic machinery to specific chromatin regions to propagate the acetylated state. While one might intuitively expect a bromodomain inhibitor to decrease histone acetylation, I-CBP112 exhibits a fascinating and counterintuitive mechanism of action.

Research has demonstrated that I-CBP112 acts as an allosteric activator of the CBP/p300 histone acetyltransferase domain, leading to an increase in H3K18 acetylation.[7][9] This stimulatory effect is specific and requires the context of a full nucleosome, as it is not observed with isolated histone H3 protein.[7][9] This suggests a complex interplay between the bromodomain, the catalytic domain, and the nucleosomal substrate that is modulated by I-CBP112 binding.

Below is a diagram illustrating the proposed mechanism of action.

I_CBP112_Mechanism Mechanism of I-CBP112-Mediated H3K18 Acetylation cluster_0 Basal State cluster_1 I-CBP112 Treatment CBP_p300_inactive CBP/p300 (Basal Conformation) Nucleosome Nucleosome (Low H3K18ac) CBP_p300_inactive->Nucleosome Low Acetylation Activity CBP_p300_active CBP/p300 (Active Conformation) CBP_p300_inactive->CBP_p300_active Allosteric Conformational Change I_CBP112 I-CBP112 I_CBP112->CBP_p300_inactive Binds to Bromodomain Nucleosome_acetylated Nucleosome (Increased H3K18ac) CBP_p300_active->Nucleosome_acetylated Enhanced HAT Activity

Caption: I-CBP112 binds to the CBP/p300 bromodomain, inducing an allosteric change that enhances its HAT activity towards H3K18 on nucleosomes.

Experimental Workflows for Assessing the Impact of I-CBP112 on H3K18 Acetylation

To rigorously investigate the effects of I-CBP112, a multi-pronged approach is recommended. This typically involves assessing global changes in H3K18ac levels via Western blotting and examining locus-specific alterations at gene promoters and enhancers using Chromatin Immunoprecipitation (ChIP).

Experimental_Workflow Workflow for I-CBP112 Impact on H3K18ac Cell_Culture Cell Culture (e.g., LNCaP, KG1a) Treatment I-CBP112 Treatment (10-20 µM, 4-6h) + Controls (DMSO, JQ1) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Western_Blot Western Blot Analysis (Global H3K18ac) Harvest->Western_Blot ChIP Chromatin Immunoprecipitation (ChIP) (Locus-specific H3K18ac) Harvest->ChIP Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis ChIP->Data_Analysis

Caption: A typical experimental workflow to study the effects of I-CBP112 on H3K18 acetylation.

Global H3K18 Acetylation Analysis by Western Blotting

Western blotting provides a straightforward and robust method to assess changes in the total cellular levels of H3K18ac.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., LNCaP prostate cancer cells or KG1a leukemia cells) at an appropriate density to achieve 70-80% confluency at the time of harvest.

    • Treat cells with I-CBP112 at final concentrations of 10 µM and 20 µM for 4-6 hours.[9]

    • Essential Controls:

      • Vehicle control (DMSO).

      • A negative control compound, such as the BET bromodomain inhibitor JQ1 (at a relevant pharmacologic dose), to demonstrate the specificity of I-CBP112's effect.[9]

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Perform histone extraction using an acid extraction method or a commercial kit to enrich for histone proteins.

  • SDS-PAGE and Immunoblotting:

    • Quantify protein concentration and load equal amounts of histone extracts onto a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K18ac (e.g., Abcam ab1191 or Thermo Fisher Scientific PA5-85523) overnight at 4°C.[10]

    • Incubate a parallel blot with a primary antibody against total Histone H3 as a loading control.

    • Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blots using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for H3K18ac and total H3 using densitometry software.

    • Normalize the H3K18ac signal to the total H3 signal for each sample.

    • Calculate the fold change in normalized H3K18ac levels in I-CBP112-treated samples relative to the vehicle control.

Locus-Specific H3K18 Acetylation Analysis by Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) allows for the investigation of H3K18ac changes at specific genomic loci, such as the promoters of target genes.

Protocol:

  • Cell Culture and Cross-linking:

    • Treat cells with I-CBP112 and controls as described in the Western blot protocol.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an H3K18ac antibody (ChIP-grade) or a negative control IgG antibody.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of genes of interest and negative control regions.

    • Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Quantitative Data and Expected Outcomes

Studies have shown a reproducible, albeit modest, increase in global H3K18ac levels upon treatment with I-CBP112.[9] The table below summarizes representative data from such an experiment.

Cell LineTreatment (6 hours)Fold Change in H3K18ac (Normalized to Total H3)
LNCaP (Prostate Cancer)10 µM I-CBP112~1.5 - 2.0
LNCaP (Prostate Cancer)20 µM I-CBP112~2.0 - 2.5
KG1a (Leukemia)10 µM I-CBP112~1.3 - 1.8
KG1a (Leukemia)20 µM I-CBP112~1.8 - 2.3
LNCaP (Prostate Cancer)JQ1 (control)No significant change

Data are illustrative and based on findings reported in Zucconi et al., 2016.[9]

Conclusion and Future Directions

I-CBP112 represents a fascinating class of epigenetic modulators that, despite being classified as bromodomain inhibitors, can lead to an increase in specific histone acetylation marks. The allosteric activation of CBP/p300's HAT activity towards H3K18 highlights the intricate regulatory mechanisms governing chromatin-modifying enzymes. The protocols outlined in this guide provide a robust framework for researchers to explore the impact of I-CBP112 and other similar compounds on histone acetylation, paving the way for a deeper understanding of their therapeutic potential. Future studies could leverage ChIP-seq to map the genome-wide redistribution of H3K18ac in response to I-CBP112, providing a more global perspective on its effects on gene regulation.

References

  • Zucconi, B. E., et al. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry. [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research. [Link]

  • Horisawa-Takada, Y., et al. (2021). Promoter-specific changes in initiation, elongation, and homeostasis of histone H3 acetylation during CBP/p300 inhibition. eLife. [Link]

  • Gallenkamp, D., et al. (2014). CBP/p300 bromodomain inhibitor–I–CBP112 declines transcription of the key ABC transporters and sensitizes cancer cells to chemotherapy drugs. Cancers. [Link]

  • Lasko, L. M., et al. (2020). Promoter-specific changes in initiation, elongation and homeostasis of histone H3 acetylation during CBP/p300 Inhibition. bioRxiv. [Link]

  • Fedorov, O., et al. (2015). I-CBP112 displaces the CBP bromodomain from chromatin. ResearchGate. [Link]

  • Robaszkiewicz, A., et al. (2021). CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. PubMed. [Link]

  • Clayton, A. L., et al. (2011). Dynamic acetylation of all lysine-4 trimethylated histone H3 is evolutionarily conserved and mediated by p300/CBP. Proceedings of the National Academy of Sciences. [Link]

  • Dancy, B. M., & Cole, P. A. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. Biochemistry. [Link]

  • Krajewski, K., et al. (2020). Promoter-specific changes in initiation, elongation and homeostasis of histone H3 acetylation during CBP/p300 Inhibition. bioRxiv. [Link]

  • Boussouar, F., et al. (2003). Quantitative analysis of CBP- and P300-induced histone acetylations in vivo using native chromatin. PubMed. [Link]

  • Grzybowski, A. T., et al. (2019). Analysis of histone antibody specificity directly in sequencing data using siQ-ChIP. Nature Communications. [Link]

  • Diagenode. (n.d.). Chromatin Immunoprecipitation ChIP-Seq Grade Antibodies. [Link]

  • Himalayan Journal of Applied Medical Sciences and Research. (n.d.). The Role of Histone Acetyltransferase and Histone Deacetylase in Gene Regulation. [Link]

  • Verdone, L., et al. (2005). Role of histone acetylation in the control of gene expression. Biochemistry and Cell Biology. [Link]

  • Li, G., & Reinberg, D. (2008). Histone Deacetylases and Mechanisms of Regulation of Gene Expression. Journal of Biological Chemistry. [Link]

Sources

Therapeutic Potential of I-CBP 112 in Triple-Negative Breast Cancer: Epigenetic Reversal of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of I-CBP 112 in Triple-Negative Breast Cancer Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-Negative Breast Cancer (TNBC) remains the most clinically challenging breast cancer subtype due to the absence of estrogen, progesterone, and HER2 receptors, leaving chemotherapy as the primary standard of care. However, the efficacy of cytotoxic agents is frequently compromised by the rapid emergence of multidrug resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters.

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of CREB-binding protein (CBP) and p300. Unlike pan-BET inhibitors, I-CBP 112 exhibits a unique mechanism of action in TNBC: it does not merely suppress transcription but actively remodels chromatin at specific loci. Specifically, it sensitizes MDR-TNBC cells to chemotherapy by recruiting Lysine-specific demethylase 1A (LSD1) to the promoters of ABCC1 and ABCC10, erasing transcription-promoting histone marks (H3K4me3). This guide details the mechanistic rationale, preclinical validation, and experimental protocols for leveraging I-CBP 112 to overcome chemoresistance in TNBC.

Molecular Mechanism: The Bromodomain-LSD1 Axis

To understand the therapeutic utility of I-CBP 112, one must distinguish its mode of action from standard epigenetic inhibitors. While it competitively inhibits the acetyl-lysine binding pocket of CBP/p300 bromodomains, its downstream effects in TNBC involve a paradoxical "recruitment-repression" loop.

Mechanism of Action[1][2][3]
  • Target Engagement: I-CBP 112 binds selectively to the bromodomains of CBP and p300 (IC50 ~170 nM), displacing them from acetylated chromatin.

  • Allosteric Modulation: Unlike catalytic inhibitors, I-CBP 112 binding can allosterically enhance p300 HAT activity at specific sites (e.g., H3K18ac) while simultaneously disrupting the reader function required for enhancer-promoter looping.

  • LSD1 Recruitment (The TNBC Specificity): In TNBC cells (e.g., MDA-MB-231), I-CBP 112 treatment triggers the recruitment of the demethylase LSD1 (KDM1A) to the promoter regions of ABC transporters.

  • Epigenetic Erasure: LSD1 removes the trimethylation mark on Histone H3 Lysine 4 (H3K4me3 ), a hallmark of active transcription.

  • Transcriptional Silencing: The loss of H3K4me3 leads to the repression of ABCC1 (MRP1) and ABCC10 (MRP7), shutting down the drug efflux pumps.

Signaling Pathway Visualization

ICBP112_Mechanism cluster_Nucleus Nucleus ICBP112 I-CBP 112 (Small Molecule) CBP_p300 CBP/p300 Bromodomain ICBP112->CBP_p300 Inhibits Binding LSD1 LSD1 (Demethylase Recruitment) ICBP112->LSD1 Induces Recruitment (Mechanism) Chromatin Chromatin (Acetylated Lysines) CBP_p300->Chromatin Displacement H3K4me3 H3K4me3 (Active Mark) LSD1->H3K4me3 Demethylates H3K4me0 H3K4me0 (Repressed State) H3K4me3->H3K4me0 Transition ABC_Genes ABCC1 / ABCC10 Promoters H3K4me0->ABC_Genes Silences Transcription Efflux_Pump Drug Efflux Pumps (Membrane) ABC_Genes->Efflux_Pump Reduces Expression Chemo Chemotherapy (Doxorubicin/Paclitaxel) Efflux_Pump->Chemo Prevents Efflux Apoptosis Apoptosis / Cell Death Chemo->Apoptosis Accumulation & Toxicity

Figure 1: Mechanistic pathway of I-CBP 112-mediated repression of ABC transporters via LSD1 recruitment.[1][2]

Preclinical Efficacy & Rationale[5][8]

Reversing Multidrug Resistance (MDR)

The primary therapeutic value of I-CBP 112 in TNBC lies in its ability to function as a chemosensitizer . TNBC tumors frequently develop resistance to anthracyclines (e.g., doxorubicin) and taxanes via the upregulation of efflux pumps.

Key Data Summary:

Parameter Control (MDR TNBC) I-CBP 112 Treated Impact
ABCC1 Expression High Significantly Reduced Blocks drug efflux
H3K4me3 Level Enriched at Promoter Depleted Epigenetic silencing
Doxorubicin IC50 > 10 µM (Resistant) < 1 µM (Sensitive) >10-fold sensitization

| LSD1 Occupancy | Low | High | Recruitment confirmed |[1]

Specificity vs. BET Inhibitors

While BET inhibitors (e.g., JQ1) target BRD4 and suppress c-Myc, they often suffer from toxicity and rapid resistance. I-CBP 112 offers a distinct profile:

  • Target: CBP/p300 (CREBBP/EP300).

  • Selectivity: >40-fold selective over BRD4.

  • Toxicity: Lower cytotoxicity in non-cancerous cells compared to pan-BET inhibitors, making it a viable candidate for combination therapies.

Experimental Protocols

To validate the therapeutic potential of I-CBP 112 in your own TNBC models, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.

Protocol A: Chemosensitization Viability Assay

Objective: Determine if I-CBP 112 lowers the IC50 of doxorubicin in resistant TNBC cells (e.g., MDA-MB-231).

Materials:

  • Cell Line: MDA-MB-231 (TNBC).[1][3][4]

  • Compounds: I-CBP 112 (Stock 10mM in DMSO), Doxorubicin.

  • Assay: CellTiter-Glo or AlamarBlue.

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat cells with I-CBP 112 (2 µM) or DMSO control for 48 hours .

    • Rationale: Epigenetic remodeling (LSD1 recruitment and demethylation) is slow; simultaneous treatment may miss the window of sensitization.

  • Combination: remove media and add fresh media containing:

    • Group A: DMSO + Doxorubicin (Serial dilution 0.01 - 10 µM).

    • Group B: I-CBP 112 (2 µM) + Doxorubicin (Serial dilution).

  • Incubation: Incubate for an additional 72 hours.

  • Readout: Measure luminescence/fluorescence. Calculate IC50 shift.

Protocol B: ChIP-qPCR for Epigenetic Validation

Objective: Confirm that sensitization is due to H3K4me3 loss at the ABCC1 promoter.

Workflow Visualization:

ChIP_Workflow Step1 Cell Treatment (I-CBP 112 vs DMSO) Step2 Crosslinking (1% Formaldehyde) Step1->Step2 Step3 Sonication (Shear to 200-500bp) Step2->Step3 Step4 IP with Antibodies (Anti-H3K4me3 & Anti-LSD1) Step3->Step4 Step5 DNA Purification & qPCR Step4->Step5 Step6 Data Analysis (% Input Method) Step5->Step6

Figure 2: ChIP-qPCR workflow to validate epigenetic remodeling at ABC transporter promoters.

Critical Steps:

  • Antibodies: Use ChIP-grade anti-H3K4me3 (Positive mark) and anti-LSD1 (Repressor). IgG is the negative control.

  • Primers: Design primers specifically for the ABCC1 promoter region (approx. -1000 to +200 bp relative to TSS).

  • Validation:

    • Success Criteria: I-CBP 112 treated samples must show increased LSD1 enrichment and decreased H3K4me3 enrichment at the ABCC1 promoter compared to DMSO.

Challenges & Future Directions

While I-CBP 112 is an exceptional chemical probe, its translation to the clinic faces specific hurdles that researchers must address:

  • Pharmacokinetics (PK): As a chemical probe, I-CBP 112 is optimized for selectivity, not metabolic stability. In vivo studies often require high dosing or optimized delivery vehicles.

  • Compensatory Mechanisms: Prolonged CBP/p300 inhibition may lead to upregulation of other HATs (e.g., PCAF/KAT2B).

  • Next-Generation Inhibitors: The therapeutic future lies in PROTACs (Proteolysis Targeting Chimeras) derived from I-CBP 112, which degrade CBP/p300 rather than just inhibiting the bromodomain, potentially offering more durable silencing of MDR genes.

References

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: International Journal of Molecular Sciences (via PubMed/PMC) URL:[Link]

  • I-CBP112, a Selective and Potent Inhibitor of the CBP/p300 Bromodomains Source: Cancer Research URL:[5][Link]

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 Source: ACS Chemical Biology URL:[Link]

  • Chemical Probes Portal: I-CBP112 Source: Chemical Probes Portal URL:[Link]

Sources

An In-depth Technical Guide to the Mechanistic Differences Between I-CBP112 and BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenetic Machinery

In the intricate landscape of transcriptional regulation, the post-translational modification of histone proteins serves as a fundamental control mechanism. Among these, lysine acetylation is a key activating mark, dynamically placed by "writer" enzymes—histone acetyltransferases (HATs)—and removed by "erasers"—histone deacetylases (HDACs). This epigenetic information is interpreted by "reader" proteins, which contain specialized modules called bromodomains that recognize and bind to acetylated lysine residues.

This guide delves into the mechanistic distinctions between two influential classes of small molecule inhibitors that target these epigenetic reader domains: I-CBP112 , a selective inhibitor of the CBP/p300 bromodomains, and BET inhibitors (e.g., JQ1), which target the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. While both inhibitor classes modulate gene expression by disrupting bromodomain-acetyllysine interactions, their specific targets and downstream consequences are profoundly different. Understanding these differences is critical for researchers designing targeted therapeutic strategies and interpreting experimental outcomes.

The CBP/p300 Complex: A Master Transcriptional Co-activator

The CREB-binding protein (CBP) and its paralog, p300, are large, multi-domain proteins that function as critical transcriptional co-activators.[1] They are considered master regulators due to their interaction with a vast number of transcription factors and their dual functionality as both a scaffold and an enzyme.

  • Writer Function: CBP and p300 possess a catalytic histone acetyltransferase (HAT) domain that acetylates histones (e.g., H3K18, H3K27) and other proteins, leading to a more open and transcriptionally permissive chromatin state.

  • Reader Function: Crucially, they also contain a single bromodomain that recognizes acetylated histone tails. This "reading" function is thought to stabilize the binding of the CBP/p300 complex to chromatin, promoting sustained HAT activity and the recruitment of the transcriptional machinery.

Mechanism of Action: I-CBP112

I-CBP112 is a potent and selective small molecule that binds directly to the bromodomains of CBP and p300.[2] Its mechanism is one of competitive inhibition . By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, I-CBP112 prevents the "reading" of acetylated histone marks.

This blockade has several nuanced consequences:

  • Disrupted Chromatin Anchoring: It prevents the stable anchoring of the CBP/p300 complex at specific gene loci.

  • Altered Transcriptional Programs: This leads to the repression of a distinct set of genes. For example, I-CBP112 has been shown to repress genes responsible for multidrug resistance, such as ABC transporters.[3]

  • Unexpected Allosteric Activation: Interestingly, some studies have shown that I-CBP112 binding can allosterically stimulate the HAT activity of p300/CBP on nucleosomal substrates, particularly enhancing H3K18 acetylation.[4][5] This suggests a more complex regulatory role than simple inhibition, potentially rewiring the enzymatic activity of the complex even as its chromatin localization is disrupted.

G

The BET Protein Family: Readers of Active Chromatin

The BET family in humans consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[6] Each of these proteins contains two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize acetylated lysines.[7] BRD4, the most extensively studied member, is a critical co-activator essential for the transcription of genes involved in cell proliferation and oncogenesis, most notably MYC.[6]

  • Reader-Scaffold Function: Unlike CBP/p300, BET proteins are pure "readers" and lack intrinsic enzymatic activity. They function by binding to acetylated histones at active promoters and, most critically, at large regulatory elements known as super-enhancers.[8]

  • Recruitment of P-TEFb: Upon binding to chromatin, BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates RNA Polymerase II, releasing it from a paused state and enabling robust transcriptional elongation.[8]

Mechanism of Action: BET Inhibitors (e.g., JQ1)

BET inhibitors, such as the well-characterized compound JQ1, are small molecules that competitively bind to the BD1 and BD2 bromodomains of all BET family members.[9] This action has a direct and potent effect on transcription.

  • Displacement from Chromatin: By occupying the acetyl-lysine binding pockets, BET inhibitors physically displace BRD4 and other BET proteins from chromatin, particularly at super-enhancers.[9][10]

  • Inhibition of Transcriptional Elongation: The eviction of BRD4 prevents the recruitment of P-TEFb to gene loci. This leads to a failure of transcriptional elongation and a rapid downregulation of BET-dependent genes, including key oncogenes like MYC.[6][8]

  • Broad Impact on Cell Cycle and Proliferation: The profound suppression of master regulatory transcription factors results in cell cycle arrest and apoptosis in susceptible cancer models.

G

Core Mechanistic Divergence: A Head-to-Head Comparison

The distinct mechanisms of I-CBP112 and BET inhibitors stem from the fundamentally different roles of their respective targets. While both disrupt "reader" functions, the context and consequences diverge significantly. Comparative studies have shown that I-CBP112 and BET inhibitors like JQ1 induce very distinct phenotypic and transcriptional responses.[11]

FeatureI-CBP112 (CBP/p300i)BET Inhibitors (e.g., JQ1)
Primary Target(s) Bromodomains of CBP and p300[2]Bromodomains (BD1/BD2) of BRD2, BRD3, BRD4, BRDT[6]
Target Function Dual-function "Writer" (HAT) and "Reader""Reader" and "Scaffold"[1]
Core Mechanism Prevents stable chromatin anchoring of the CBP/p300 co-activator complex.[3]Displaces BRD4 from chromatin, preventing recruitment of P-TEFb.[8][9]
Key Downstream Effect Modulation of specific gene programs (e.g., ABC transporters); potential allosteric HAT activation.[3][4]Inhibition of transcriptional elongation, leading to rapid gene suppression.[8]
Hallmark Gene Signature Distinct, context-dependent gene sets.Potent and rapid downregulation of super-enhancer-driven oncogenes, especially MYC.[6]
Therapeutic Rationale Overcoming drug resistance, treating specific leukemias.[2][3]Targeting cancers addicted to key transcriptional oncogenes like MYC.[6]
Synergy Synergizes with BET inhibitors and chemotherapy.[2][12]Synergizes with a wide range of targeted therapies and immunotherapies.[6][8]

Experimental Validation: Protocols for Differentiating Inhibitor Mechanisms

Distinguishing the cellular effects of I-CBP112 from those of a BET inhibitor requires a multi-faceted approach. The following protocols provide a framework for confirming target engagement, assessing chromatin occupancy, and profiling transcriptional consequences.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Behind Experimental Choice: CETSA is the gold standard for verifying that a compound physically binds to its intended target inside a cell.[13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] This assay directly proves target engagement in a physiological context, which is the crucial first step before interpreting downstream effects.

Methodology:

  • Cell Treatment: Culture cells (e.g., MOLM-13 leukemia cells) to 80% confluency. Treat cells with either DMSO (vehicle), I-CBP112 (e.g., 1-10 µM), or a BET inhibitor like JQ1 (e.g., 0.5-5 µM) for 1-2 hours.

  • Thermal Challenge: Resuspend treated cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the insoluble pellet by centrifugation at 20,000 x g for 20 minutes.

  • Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blot. Probe with specific antibodies for CBP, p300, and BRD4.

  • Interpretation: In I-CBP112-treated cells, a thermal shift (more soluble protein at higher temperatures compared to DMSO) should be observed for CBP and p300, but not BRD4. Conversely, in JQ1-treated cells, a shift will be observed for BRD4, but not CBP/p300. This provides unambiguous evidence of selective target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Causality Behind Experimental Choice: While CETSA confirms binding, ChIP-seq reveals the functional consequence of that binding on a genome-wide scale. For these inhibitors, the key mechanistic event is the displacement of their targets from chromatin. ChIP-seq directly visualizes this eviction.

Methodology:

  • Cell Treatment & Cross-linking: Treat cells with DMSO, I-CBP112, or JQ1 for 4-6 hours. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.[15] Quench with glycine.

  • Chromatin Preparation: Lyse cells and isolate nuclei. Shear chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation (IP): For each condition, perform parallel IPs using antibodies against BRD4 and CBP. An IgG antibody control is essential. Incubate sheared chromatin with antibody-coupled magnetic beads overnight.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein-DNA complexes and reverse the cross-links by heating at 65°C. Purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and sequence on a high-throughput platform.

  • Data Analysis and Interpretation: Align reads to the reference genome and perform peak calling.

    • Hypothesis for JQ1: In JQ1-treated samples, a dramatic, genome-wide reduction in the BRD4 ChIP-seq signal is expected, especially at super-enhancers and promoter regions of genes like MYC.[16]

    • Hypothesis for I-CBP112: In I-CBP112-treated samples, a reduction in the CBP signal is expected at specific promoter and enhancer regions, but the global pattern will be distinct from the BRD4 eviction profile. Comparing the genomic locations where binding is lost for each inhibitor will highlight their distinct target genes.

G cluster_CETSA Workflow 1: CETSA cluster_ChIP Workflow 2: ChIP-seq Start Start: Treat Cells with Inhibitor or DMSO CETSA1 Thermal Challenge (Temperature Gradient) Start->CETSA1 ChIP1 Cross-link & Shear Chromatin Start->ChIP1 CETSA2 Lyse & Centrifuge CETSA1->CETSA2 CETSA3 Western Blot for Soluble BRD4 & CBP CETSA2->CETSA3 CETSA_Result Result: Selective Thermal Stabilization of Target CETSA3->CETSA_Result ChIP2 Immunoprecipitate with α-BRD4 & α-CBP ChIP1->ChIP2 ChIP3 Sequence DNA ChIP2->ChIP3 ChIP_Result Result: Genome-wide Map of Protein Displacement ChIP3->ChIP_Result

Conclusion and Future Perspectives

The distinction between inhibiting CBP/p300 and BET proteins is a clear example of the specificity required in modern epigenetic drug development. I-CBP112 acts by preventing the anchoring of a master "writer/reader" complex, leading to nuanced changes in transcription and, in some cases, allosteric enzyme modulation. In contrast, BET inhibitors function by causing the wholesale eviction of a critical "reader" and elongation factor from active chromatin, leading to the potent shutdown of key oncogenic transcriptional programs.

The observation that these two classes of inhibitors can act synergistically highlights their non-redundant mechanisms.[2][17] Future research will likely focus on developing next-generation inhibitors with even greater selectivity, including those that can distinguish between the different BET family members or between the CBP and p300 paralogs.[18] Understanding these fundamental mechanistic differences is paramount for clinicians and scientists aiming to leverage epigenetic vulnerabilities for therapeutic benefit.

References

  • Błaszczak, W., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. International Journal of Molecular Sciences. Available from: [Link]

  • In vitro characterization of I-CBP112. ResearchGate. Available from: [Link]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research. Available from: [Link]

  • Zucconi, B. E., et al. (2019). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Chemical Biology. Available from: [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research. Available from: [Link]

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 | Request PDF. ResearchGate. Available from: [Link]

  • Tyler, J., et al. (2017). A Click-Chemistry Approach Reveals the BET Inhibitor Mechanism of Action. Cancer Discovery. Available from: [Link]

  • CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine. Available from: [Link]

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric. Available from: [Link]

  • Al-Awar, R., et al. (2020). Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. Blood Advances. Available from: [Link]

  • Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular cell. Available from: [Link]

  • Słabicki, M., et al. (2016). Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • BET inhibitor. Wikipedia. Available from: [Link]

  • Rahnamoun, H., et al. (2018). RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation. Cell Reports. Available from: [Link]

  • General structure and mechanism of action of BET inhibitors. ResearchGate. Available from: [Link]

  • Effect of JQ1 on ChIP-seq density heat maps of Brd4 and CEBPβ binding. ResearchGate. Available from: [Link]

  • Holson, E. B., & Thompson, P. R. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. Biochemistry. Available from: [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. Available from: [Link]

  • Andrieu, G., et al. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules. Available from: [Link]

  • Mutation analysis of BRD4 BD1. (A) JQ1-dependent dose-response curve of. ResearchGate. Available from: [Link]

  • Comparison of CBP30 binding to the p300 and CBP bromodomains. ResearchGate. Available from: [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). University of Dundee Research Portal. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]

  • Identification of the BRD1 interaction network and its impact on mental disorder risk. Molecular Psychiatry. Available from: [Link]

  • Chem-seq shows cluster-dependent signal profiles of BRD4/I-BET151. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to High-Throughput Screening: From Assay Design to Actionable Hits

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Throughput Screening (HTS) is the cornerstone of modern early-stage drug discovery, providing a powerful framework for rapidly testing vast libraries of chemical compounds to identify starting points for new medicines.[1][2] This in-depth guide moves beyond simple procedural descriptions to provide researchers, scientists, and drug development professionals with a cohesive understanding of the methodological and practical application of HTS. We will dissect the causality behind critical experimental choices, from initial assay selection to the rigorous statistical validation of potential "hits." This document is structured to serve as both a foundational text and a practical field guide, emphasizing the principles of designing self-validating, robust, and scalable screening campaigns. Key topics include the strategic selection between biochemical and cell-based assays, the statistical metrics that define a trustworthy screen, a detailed walkthrough of an automated workflow, and a logical funnel for hit confirmation and validation.

Introduction: The Imperative of Speed and Scale in Drug Discovery

The journey from a biological hypothesis to a marketed therapeutic is long, arduous, and expensive. Traditional methods of discovery, while scientifically rigorous, are often too slow and limited in scope to address the urgent need for new medicines. High-Throughput Screening (HTS) emerged as a transformative paradigm shift, leveraging the power of miniaturization, robotics, automation, and sophisticated data analysis to accelerate the pace of discovery.[2][3] By enabling researchers to conduct millions of pharmacological tests in a matter of days, HTS makes it possible to systematically interrogate large, diverse chemical libraries to find rare molecules that modulate a biological target in a desired way.[2][4]

The core principle of HTS is not merely about speed; it is about making informed decisions efficiently. A successful HTS campaign does not just identify "active" compounds; it generates high-quality, reproducible data that provides a solid foundation for the subsequent, resource-intensive stages of lead optimization.[2] This guide is dedicated to elucidating the principles and practices that ensure the integrity and success of that foundational effort.

Part I: Foundational Principles of HTS Assay Design

The success of any HTS campaign is predetermined by the quality and robustness of the underlying assay. An assay is a carefully designed set of reagents and conditions that produce a measurable signal, allowing a biological process to be quantified.[5] The challenge in HTS is to adapt this process to a miniaturized, automated format (typically 384- or 1536-well microplates) without compromising its biological relevance or statistical integrity.[2]

Chapter 1: Selecting the Right Assay Modality

The first critical decision is the choice of assay modality. This choice is dictated by the nature of the biological target and the specific scientific question being asked. The two primary categories are biochemical and cell-based assays.[6][7]

  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) in a cell-free system to measure a specific molecular event, such as enzyme inhibition or receptor-ligand binding.[6][8]

    • Causality & Rationale: The primary advantage of biochemical assays is their simplicity and directness. By isolating the target molecule, they provide a clean, mechanistic readout of a compound's activity on that specific target. This reduces the biological complexity and makes the results easier to interpret.[7] They are often more robust, less prone to variability, and highly scalable, making them a workhorse for primary HTS campaigns.[8][9] Common examples include Fluorescence Polarization (FP), FRET, and luminescence-based enzyme activity assays.[6]

  • Cell-Based Assays: These assays use living cells as the test system, measuring a compound's effect on a cellular process or pathway.[7] This can range from cell viability and reporter gene activation to complex phenotypic changes measured by high-content imaging.[6][9]

    • Causality & Rationale: The strength of cell-based assays lies in their physiological relevance.[9] A compound's activity is assessed within the complex environment of a living cell, providing insights into its ability to cross cell membranes and function amidst competing biochemical pathways.[7] While they can be more variable and less scalable than biochemical assays, they are invaluable for confirming the activity of hits from primary biochemical screens and for phenotypic screening campaigns where the specific molecular target may not be known.[9]

Chapter 2: The Anatomy of a Robust HTS Assay - Key Performance Metrics

To ensure trustworthiness, every HTS assay must be rigorously validated before embarking on a full-scale screen. This validation process relies on a set of statistical metrics that quantify the assay's performance, reproducibility, and its ability to reliably distinguish active compounds from inactive ones.[1][10][11] The most critical of these is the Z'-Factor .

The Z'-factor is a statistical parameter that provides a quantitative measure of the quality and reliability of an assay.[12] It is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls on a validation plate:

Z'-Factor = 1 - (3σp + 3σn) / |μp - μn| [13]

The brilliance of the Z'-factor is that it incorporates both the dynamic range of the assay (the difference between the control means) and the data variation (the standard deviations of the controls) into a single, dimensionless number.[12][13] This makes it a universal standard for assay quality.

MetricDescriptionCausality & Importance in HTS
Z'-Factor A dimensionless statistical parameter that quantifies the separation between positive and negative controls.A Z'-factor > 0.5 is the gold standard, indicating an excellent assay with a large signal window and low variability, making it suitable for reliably identifying hits.[12][14][15] Values between 0 and 0.5 are considered marginal.[14]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.A high S/B ratio indicates a strong signal, but it does not account for data variability. An assay can have a high S/B but a poor Z'-factor if the data is noisy.
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean, expressed as a percentage. It measures the relative variability of the data.Low %CV for controls is essential for reproducibility. High variability can obscure real hits and lead to false negatives.

Part II: The HTS Workflow - A Methodological Guide

A modern HTS campaign is a highly orchestrated process involving multiple stages, from initial assay development to the final data analysis.[2] This workflow is designed to maximize efficiency and data quality through automation and rigorous quality control.[2][4]

Chapter 3: Assay Development, Miniaturization, and Optimization

The journey begins with adapting a bench-top assay into a format compatible with HTS.[15] This involves:

  • Miniaturization: Scaling down the assay volume from milliliters to microliters in 384- or 1536-well plates to conserve precious reagents and compound libraries.[2][15]

  • Reagent Optimization: Ensuring all reagents are stable under screening conditions and that concentrations (e.g., enzyme, substrate) are optimized for sensitivity and kinetics.

  • Automation Compatibility: Eliminating complex steps like centrifugation or multiple washes. Ideal HTS assays are homogenous, "mix-and-read" formats.[2]

Chapter 4: The Automated Screening Workflow

The core of HTS is the automated platform, which integrates liquid handlers, plate readers, incubators, and robotic arms to perform the screen with minimal human intervention.[2] This ensures precision, throughput, and reproducibility.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Automated Execution cluster_analysis Phase 3: Data Analysis Compound_Library Compound Library (Stored in DMSO) Assay_Plate_Prep Assay Plate Preparation (384/1536-well) Compound_Library->Assay_Plate_Prep Acoustic Dispensing or Pin Tool Reagent_Addition Reagent Addition (Enzyme, Cells, Substrate) Assay_Plate_Prep->Reagent_Addition Robotic Plate Handling Incubation Incubation (Controlled Time/Temp) Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Data Transfer QC_Normalization QC & Normalization (Using Controls) Raw_Data->QC_Normalization Hit_Selection Hit Selection (Statistical Cutoff) QC_Normalization->Hit_Selection Hit_Confirmation Hit_Confirmation Hit_Selection->Hit_Confirmation To Validation

Fig 1. A generalized workflow for an automated High-Throughput Screening campaign.
Detailed Protocol: Example HTS-Compatible Luciferase Reporter Gene Assay

This protocol outlines a typical workflow for a cell-based reporter gene assay in a 384-well format, designed to identify inhibitors of a specific signaling pathway.

  • Cell Plating: Using an automated liquid handler, dispense 20 µL of cell suspension (e.g., 5,000 cells/well) into a 384-well white, solid-bottom assay plate.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and recover.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of test compounds from the source library plate to the assay plate. Include positive control (e.g., known inhibitor) and negative control (e.g., DMSO vehicle) wells on every plate.

  • Stimulation: Add 5 µL of the pathway agonist to all wells (except negative controls) to stimulate the reporter gene expression.

  • Incubation: Incubate the plate for another 6-8 hours at 37°C, 5% CO2 to allow for reporter gene expression and protein production.

  • Lysis and Detection: Add 25 µL of a "one-step" lytic reagent containing the luciferase substrate (e.g., luciferin) to all wells. This reagent lyses the cells and initiates the light-producing reaction.

  • Signal Reading: After a 10-minute incubation at room temperature to stabilize the signal, read the luminescence intensity on a plate reader.

Part III: From Raw Data to Actionable Insights

The output of an HTS campaign is a massive dataset that requires careful processing and statistical analysis to identify genuine hits while minimizing the impact of experimental artifacts and false positives.[16][17]

Chapter 5: Data Normalization and Hit Identification
  • Quality Control (QC): The first step for each plate's data is to calculate the Z'-factor from its internal positive and negative controls. Plates that fail to meet the pre-set QC criteria (e.g., Z' < 0.5) are flagged and often repeated.[4] This ensures the integrity of the data being analyzed.

  • Normalization: Raw data from each well is typically normalized to the plate's controls. For an inhibition assay, this is often expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Hit Selection: A "hit" is a compound that produces a desired level of activity.[4] The selection threshold is typically based on a statistical cutoff, such as activity greater than 3 standard deviations from the mean of the sample wells.[15][17] This method is more robust than a simple percent inhibition cutoff as it accounts for the variability across the entire plate.

Chapter 6: The Hit Triage and Validation Funnel

A primary hit is not a validated lead. It is merely the starting point of a rigorous validation process designed to eliminate false positives and confirm the compound's activity and mechanism.[18] This process is often visualized as a funnel.

  • False Positives: These are compounds that appear active in the primary assay but the activity is due to an artifact rather than specific interaction with the target.[16] Common causes include compound auto-fluorescence, aggregation, or non-specific chemical reactivity.[17] Pursuing false positives wastes significant time and resources.[16]

  • False Negatives: These are truly active compounds that are missed by the screen, often due to high assay variability or a suboptimal screening concentration.[19]

Hit_Triage_Funnel Primary_Screen Primary Screen Hits (~0.1-1% of Library) Confirmation Hit Confirmation (Re-test from fresh powder) Primary_Screen->Confirmation Filter 1 Dose_Response Dose-Response (IC50/EC50) (Potency determination) Confirmation->Dose_Response Filter 2 Orthogonal_Assay Orthogonal / Counter-Screen (Confirm mechanism, rule out artifacts) Dose_Response->Orthogonal_Assay Filter 3 Validated_Hits Validated Hits (Ready for Medicinal Chemistry) Orthogonal_Assay->Validated_Hits Final Output

Fig 2. The logical funnel for hit triage and validation, from primary screen to validated hits.
  • Hit Confirmation: Primary hits are "cherry-picked" from the library and re-tested in the same assay to confirm their activity.[15] This step eliminates hits caused by random error or sample handling issues.

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve.[20][21] This allows for the calculation of the compound's potency, most often expressed as the IC50 (for inhibitors) or EC50 (for activators), which is the concentration required to elicit a 50% response.[21][22][23]

  • Orthogonal and Counter-Screens: This is a critical step to build confidence in a hit.

    • Orthogonal Assay: The compound is tested in a different assay that measures the same biological endpoint but uses a different technology. This helps to rule out technology-specific artifacts (e.g., confirming a hit from a fluorescence-based assay with a label-free mass spectrometry assay).[17]

    • Counter-Screen: The compound is tested in an assay designed to specifically detect common false-positive mechanisms (e.g., a luciferase inhibition counter-screen for a luciferase-based primary assay).[17]

  • Preliminary SAR: Chemists analyze the structures of the validated hits to identify common chemical scaffolds and begin to understand the structure-activity relationship (SAR), which guides the initial optimization efforts.[15]

Conclusion: The Evolving Landscape of HTS

High-Throughput Screening is a dynamic field that continues to evolve. The core principles of robust assay design, automation, and rigorous data analysis remain constant, but the technologies and applications are expanding. Advances in high-content imaging, CRISPR-based functional genomic screening, and affinity selection mass spectrometry are enabling researchers to ask more complex biological questions at an unprecedented scale.[24] Furthermore, the integration of artificial intelligence and machine learning into HTS data analysis is poised to further enhance our ability to identify high-quality, novel starting points for the next generation of therapeutics.

References

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 19). High-throughput screening. Retrieved February 7, 2026, from [Link]

  • Malo, N., et al. (2006). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved February 7, 2026, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH Bookshelf. Retrieved February 7, 2026, from [Link]

  • An, F. S., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 145-149. Retrieved February 7, 2026, from [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(18), 2549-2554. Retrieved February 7, 2026, from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wang, J., et al. (2023). The Principles and Applications of High-Throughput Sequencing Technologies. PMC. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Sliwoski, G., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC. Retrieved February 7, 2026, from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved February 7, 2026, from [Link]

  • Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. Retrieved February 7, 2026, from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved February 7, 2026, from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (n.d.). How to Avoid False Positives and False Negatives in Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved February 7, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Retrieved February 7, 2026, from [Link]

  • HTS Technologies. (n.d.). HTS Technologies. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, August 28). Z-factor. Retrieved February 7, 2026, from [Link]

  • High-Throughput Screening Center. (2007, March). Introduction. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved February 7, 2026, from [Link]

  • PNAS. (2012, January 17). Gaining confidence in high-throughput screening. Retrieved February 7, 2026, from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved February 7, 2026, from [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). HTS Assay Validation. Retrieved February 7, 2026, from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Solubilization and Formulation of I-CBP 112 in DMSO and PEG300

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of CBP (CREB-binding protein) and p300 (E1A-associated protein p300).[1][2][3][4] Due to its lipophilic nature (predicted LogP > 3), it exhibits poor aqueous solubility, necessitating the use of organic co-solvents for biological applications.

This guide details the precise physicochemical protocol for dissolving I-CBP 112 using Dimethyl Sulfoxide (DMSO) as the primary solubilizer and Polyethylene Glycol 300 (PEG300) as a co-solvent. This binary system is frequently used to create high-concentration anhydrous stocks or as a precursor to aqueous physiological formulations (e.g., for in vivo intraperitoneal or oral administration).

Part 1: Physicochemical Profile & Solubility Mechanics

Before handling the compound, verify the specific salt form (Free base vs. Hydrochloride), as this alters the molecular weight and dissolution kinetics.

Compound Specifications
PropertyDataNotes
Compound Name I-CBP 112SGC Chemical Probe
Molecular Weight ~468.59 g/mol Verify if HCl salt (~505.05 g/mol ) is used.[5]
Solubility (DMSO) ≥ 50 mg/mLPrimary solvent.
Solubility (Water) InsolubleRequires co-solvents/surfactants.
Solubility (Ethanol) ≥ 45 mg/mLAlternative organic solvent.[2]
The Mechanism of Co-Solvency

To prevent "crashing out" (precipitation) when the drug enters a physiological environment, we utilize a stepwise solvation strategy:

  • Lattice Disruption (DMSO): DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice energy of I-CBP 112, creating a highly concentrated "primary stock."

  • Interface Stabilization (PEG300): PEG300 acts as a co-solvent. It possesses both hydrophobic and hydrophilic moieties. When added to the DMSO stock, it lowers the polarity difference between the drug solution and potential aqueous diluents, preventing immediate recrystallization.

Part 2: Step-by-Step Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO Only)

Use this for long-term storage or in vitro cellular assays (dilution > 1:1000).

  • Weighing: Accurately weigh the I-CBP 112 powder into a sterile glass vial.

    • Note: Avoid plastic microcentrifuge tubes for long-term DMSO storage if possible, as leachables can occur.

  • Calculation: Calculate the volume of DMSO required to reach a master stock concentration (typically 10 mM or 25 mg/mL ).

    • Formula:

      
      
      
  • Solubilization: Add high-grade (≥99.9%) DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 2–5 minutes.

  • Validation: Inspect visually. The solution must be optically clear.

  • Storage: Aliquot and store at -20°C or -80°C.

Protocol B: In Vivo Vehicle Formulation (DMSO + PEG300)

Use this for animal studies.[6] The standard formulation ratio for I-CBP 112 is 10% DMSO / 40% PEG300 / 50% Aqueous Diluent .

Target Concentration: 2 mg/mL (Example) Total Volume: 1000 µL (1 mL)

StepComponentVolumeActionCritical Note
1 I-CBP 112 Stock (in DMSO)100 µL (10%)Pipette into sterile tube.Ensure stock is fully thawed and clear.
2 PEG300 400 µL (40%)Add slowly to the DMSO stock.Mix continuously. Vortex immediately. Do not add water yet.
3 Tween 80 (Optional*)50 µL (5%)Add and vortex.Recommended if concentration >5 mg/mL.
4 Saline / PBS 450 µL (45%)Add dropwise while vortexing.Adding water too fast causes precipitation.

If the user strictly requires only DMSO and PEG300 (anhydrous vehicle for osmotic pumps), stop after Step 2 and adjust PEG300 volume to reach 100%.

Part 3: Visualization of Workflows

Solubilization Decision Tree

The following diagram illustrates the critical decision points and order of operations to avoid precipitation.

ICBP112_Solubility Start I-CBP 112 Powder DMSO_Step Step 1: Add 100% DMSO (Primary Solubilization) Start->DMSO_Step Check_Clear Is Solution Clear? DMSO_Step->Check_Clear Sonicate Sonicate (37°C, 5 min) Check_Clear->Sonicate No (Cloudy) PEG_Step Step 2: Add PEG300 (Co-Solvent) Check_Clear->PEG_Step Yes (Clear) Sonicate->Check_Clear Branch_Type Application Type? PEG_Step->Branch_Type Path_Pump Anhydrous Vehicle (Osmotic Pump) Branch_Type->Path_Pump 10% DMSO / 90% PEG300 Path_Inj Injection Vehicle (IP / IV / Oral) Branch_Type->Path_Inj 10% DMSO / 40% PEG300 Final_Sol Final Formulation (Ready for Use) Path_Pump->Final_Sol Aqueous_Step Step 3: Add Saline/PBS (Dropwise with Vortex) Path_Inj->Aqueous_Step Aqueous_Step->Final_Sol

Caption: Step-by-step solubilization workflow for I-CBP 112, distinguishing between anhydrous and aqueous formulation paths.

Part 4: Quality Control & Troubleshooting

Validation of Dissolution

Never assume the compound is dissolved based on calculation alone.

  • Visual Inspection: Hold the vial against a light source. The solution should be free of "swirls" (Schlieren lines) or particulates.

  • Centrifugation Test: Spin the working solution at 13,000 x g for 5 minutes. If a pellet forms, the compound has precipitated.

    • Corrective Action: Reduce concentration or increase the % of PEG300/Tween 80.

Troubleshooting Common Issues
IssueCauseSolution
Immediate Precipitation Aqueous buffer added too fast.Add Saline/PBS dropwise while vortexing the DMSO/PEG mix.
Gelation High concentration of PEG300 in cold temps.Warm the solution to 37°C before administration.
Cloudiness Saturation limit reached.Add 5% Tween 80 to the formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline).

References

  • Picaud, S., et al. (2015).[4][7] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119.[7]

  • Structural Genomics Consortium (SGC). (2015). I-CBP112 Chemical Probe Datasheet. SGC Probes.

  • MedChemExpress. (2024). I-CBP112 Hydrochloride Datasheet & Formulation Guide.

  • Cayman Chemical. (2023). I-CBP112 Product Information and Solubility Data.

Sources

An In-depth Technical Guide to I-CBP112 Cell Viability Assay in HL-60 Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven protocol for assessing the impact of I-CBP112 on the viability of HL-60 human promyelocytic leukemia cells. Moving beyond a simple list of steps, this document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible methodology. It is designed for researchers, scientists, and drug development professionals seeking to quantify the anti-proliferative effects of this potent epigenetic modulator.

Scientific Foundation: Understanding the Components

The Target: HL-60 Cell Line

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a cornerstone model in hematological malignancy research.[1] These cells grow in suspension and can be induced to differentiate into various myeloid lineages, making them an excellent system for studying the effects of novel therapeutic agents on leukemic cell proliferation and differentiation.[2] For consistent experimental outcomes, it is critical to maintain HL-60 cells in their logarithmic growth phase, typically at a density between 1x10⁵ and 1x10⁶ viable cells/mL.[2]

The Modulator: I-CBP112

I-CBP112 is a potent and selective small molecule inhibitor that targets the bromodomains of the highly homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[3][4] As an acetyl-lysine competitive inhibitor, it prevents CBP/p300 from "reading" acetylated histone marks on chromatin.[5][6] This disruption of a critical epigenetic recognition step can alter gene expression programs that drive cell growth and proliferation.[7] In various cancer models, particularly hematologic malignancies, I-CBP112 has been shown to impair colony formation, induce cellular differentiation, and reduce the leukemia-initiating potential of cancer cells, often without causing significant immediate cytotoxicity.[8][9] Instead, its primary effect is often a reduction in cell viability through anti-proliferative mechanisms, such as cell cycle arrest.[8][10]

cluster_0 Epigenetic Regulation cluster_1 I-CBP112 Intervention Histone Acetylated Histone CBP_p300 CBP/p300 Complex Histone->CBP_p300 'Read' by Bromodomain Transcription Oncogene Transcription CBP_p300->Transcription Promotes Blocked Blocked Interaction Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives ICBP112 I-CBP112 ICBP112->CBP_p300 Binds to Bromodomain Reduced_Tx Reduced Transcription Blocked->Reduced_Tx Leads to Reduced_Prolif Reduced Proliferation Reduced_Tx->Reduced_Prolif Results in

Caption: Mechanism of I-CBP112 Action.
The Readout: Choosing the Right Viability Assay

Cell viability assays measure the overall health of a cell population.[11] While several methods exist, they generally fall into categories based on what they measure: metabolic activity, membrane integrity, or ATP content.[12]

  • Tetrazolium Salt (e.g., MTT, MTS) Assays: These colorimetric assays rely on mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt into a colored formazan product.[13] While widely used, they require longer incubation times and, in the case of MTT, an additional solubilization step which can introduce variability.[14][15]

  • Luminescent ATP Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, an indicator of metabolically active cells.[16][17] Upon cell lysis, ATP is released and acts as a substrate for luciferase, generating a luminescent signal. This method is exceptionally fast, highly sensitive, and has a broad linear range.[14] Its "add-mix-measure" format minimizes handling steps, making it ideal for high-throughput screening and for use with suspension cells like HL-60.[16]

For this protocol, we select the CellTiter-Glo® Luminescent Cell Viability Assay . Its superior sensitivity, speed, and simpler workflow provide a more robust and reproducible system for quantifying the effects of I-CBP112 compared to traditional colorimetric methods.[12][14]

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently self-validating through the inclusion of rigorous controls and optimized steps.

Materials and Reagents
Reagent/MaterialRecommended SourcePurpose
HL-60 Cell LineATCC (CCL-240)Experimental model
Iscove's Modified Dulbecco's Medium (IMDM)ATCC (30-2005)Base culture medium[18]
Fetal Bovine Serum (FBS)Gibco / Thermo FisherSerum supplement
Penicillin-StreptomycinGibco / Thermo FisherAntibiotic/antimycotic
I-CBP112MedChemExpress / SelleckchemCBP/p300 inhibitor[3][4]
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichCompound solvent
CellTiter-Glo® 2.0 AssayPromega (G9241)Viability detection reagent[19]
Opaque-Walled, White, 96-Well PlatesCorning / GreinerAssay plates for luminescence
Phosphate-Buffered Saline (PBS), SterileGibco / Thermo FisherCell washing / plate hydration
Part A: Upstream Workflow - Cell Culture & Plating

Causality: The health and growth phase of your cells are the most critical variables for reproducibility. Using cells in a consistent, logarithmic growth phase ensures a uniform metabolic state at the start of the experiment.

  • HL-60 Culture Maintenance:

    • Culture HL-60 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.[18]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]

    • Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL by adding fresh medium every 2-3 days.[2]

  • Cell Preparation for Assay:

    • On the day of the experiment, perform a viable cell count using the trypan blue exclusion method. Ensure cell viability is >95%.

    • Calculate the volume of cell suspension needed and dilute with fresh complete medium to achieve a final concentration of 2 x 10⁵ cells/mL . This will result in 10,000 cells per 50 µL.

    • Rationale: This seeding density is a robust starting point for a 72-hour assay in a 96-well format. It allows for several cell doublings without reaching over-confluence, which would otherwise inhibit growth and confound the results.[20] An initial cell titration experiment is always recommended to confirm the optimal density for your specific conditions.

  • Cell Plating:

    • Gently swirl the cell suspension to ensure homogeneity before and during plating.

    • Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

    • To mitigate "edge effects" (evaporation and temperature gradients in outer wells), fill the perimeter wells with 100 µL of sterile PBS or culture medium. Do not use these wells for experimental data.[20]

    • Incubate the plate for 2-4 hours at 37°C / 5% CO₂ to allow cells to acclimate before adding the compound.

cluster_plate 96-Well Plate Layout Blank Blank (Medium) Vehicle Vehicle (DMSO) C1 [I-CBP112] Low C2 ... C3 [I-CBP112] High

Caption: Example Experimental Plate Layout.
Part B: Core Workflow - Compound Treatment
  • I-CBP112 Stock Preparation:

    • Prepare a 10 mM stock solution of I-CBP112 in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilution:

    • Perform serial dilutions of the I-CBP112 stock in complete culture medium to prepare working solutions at 2x the final desired concentrations. A typical 8-point dose curve might range from 20 µM down to 156 nM (final concentrations of 10 µM to 78 nM).

    • Prepare a 2x vehicle control solution containing the same percentage of DMSO as the highest I-CBP112 concentration (e.g., 0.2% DMSO in medium, for a final concentration of 0.1%).

    • Rationale: Preparing 2x solutions simplifies the addition step (50 µL of cells + 50 µL of 2x compound = 100 µL final volume) and ensures accurate final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced cytotoxicity.[20]

  • Cell Treatment:

    • Carefully add 50 µL of the 2x I-CBP112 dilutions or 2x vehicle control to the appropriate wells containing the cells.

    • Add 50 µL of complete medium to the "untreated" control wells and 100 µL to the "blank" wells (no cells).

    • Gently tap the plate or mix on a plate shaker for 30 seconds to ensure distribution.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours ) at 37°C / 5% CO₂.

Part C: Downstream Workflow - Viability Measurement

Causality: The CellTiter-Glo® assay is an endpoint lytic assay. The protocol steps are designed to rapidly lyse cells, release and stabilize ATP, and facilitate the luciferase reaction to generate a stable luminescent signal.

Start Start: Treated Plate (After 72h Incubation) Equilibrate 1. Equilibrate Plate to Room Temperature (~30 min) Start->Equilibrate Add_CTG 2. Add CellTiter-Glo® Reagent (100 µL) Equilibrate->Add_CTG Mix 3. Mix on Shaker (2 min to lyse cells) Add_CTG->Mix Incubate_Stab 4. Incubate at RT (10 min to stabilize signal) Mix->Incubate_Stab Read 5. Read Luminescence Incubate_Stab->Read End End: Raw Data Read->End

Sources

Technical Guide: Chromatin Displacement Assays Using I-CBP 112

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental validation of I-CBP 112 , a potent and selective chemical probe targeting the bromodomains of CBP (CREBBP) and p300 (EP300). While biochemical assays (AlphaScreen, ITC) determine binding affinity (


), they fail to account for nuclear permeability, chromatin complexity, and competitive binding dynamics in a physiological environment.[1]

Therefore, the Chromatin Displacement Assay is the gold standard for validating cellular efficacy. This guide focuses on two orthogonal methodologies:

  • NanoBRET™ Chromatin Engagement Assay (Primary): A proximity-based method measuring the physical dissociation of CBP from Histone H3.3.[1]

  • FRAP (Fluorescence Recovery After Photobleaching) (Orthogonal): A kinetic method measuring the increased mobility of CBP upon inhibition.

The Probe: I-CBP 112

I-CBP 112 is a benzyl-proline-derived bromodomain inhibitor developed by the Structural Genomics Consortium (SGC).[1] Unlike pan-BET inhibitors (e.g., JQ1), I-CBP 112 is highly selective for the CBP/p300 orphan bromodomains.[1]

Mechanism of Action (MoA)

CBP and p300 act as epigenetic "readers" via their bromodomains, which recognize acetylated lysine residues (specifically H3K18ac and H3K27ac) on chromatin.[1] I-CBP 112 acts as an acetyl-lysine mimetic, occupying the hydrophobic pocket of the bromodomain. This competitive binding forces the CBP/p300 protein to detach from the chromatin architecture, transitioning from a "chromatin-bound" (stationary) state to a "nucleoplasmic" (mobile) state.[1]

MoA Visualization

MoA Chromatin Acetylated Chromatin (H3K18ac) Complex Chromatin-CBP Complex (Transcriptional Activation) Chromatin->Complex Recruitment CBP CBP/p300 (Bromodomain) CBP->Complex Displaced Displaced CBP (Nucleoplasmic) Complex->Displaced Competition Blocked Chromatin (Unbound) Complex->Blocked Dissociation Probe I-CBP 112 (Inhibitor) Probe->Displaced Binds BD Pocket

Figure 1: Mechanism of Chromatin Displacement.[1] I-CBP 112 competes with acetylated histone tails, ejecting CBP/p300 into the nucleoplasm.[1]

Primary Protocol: NanoBRET™ Chromatin Engagement

The NanoBRET™ system is superior to standard immunoprecipitation because it measures interactions in live cells without lysis, preserving weak chromatin interactions.

Principle: Energy transfer occurs between a NanoLuc® luciferase fused to the target (CBP) and a HaloTag® fused to Histone H3.3 labeled with a fluorescent ligand.

  • High Signal: CBP is bound to Chromatin (Proximity <10 nm).[1]

  • Low Signal: I-CBP 112 displaces CBP; distance increases; BRET signal decays.[1]

Experimental Workflow

Reagents Required:

  • Vector A: pNLF-CBP (NanoLuc-CBP fusion)[1]

  • Vector B: pHaloTag-Histone H3.3 (Histone fusion)[1]

  • Probe: I-CBP 112 (Stock 10 mM in DMSO)

  • Control: I-CBP 112-Neg (Inactive structural analog)[1]

  • Dye: HaloTag® NanoBRET™ 618 Ligand

  • Substrate: NanoBRET™ Nano-Glo® Substrate[1]

NanoBRET_Workflow cluster_0 Day 1: Transfection cluster_1 Day 2: Labeling & Treatment cluster_2 Readout Step1 Co-transfect HEK293 Cells (NanoLuc-CBP + HaloTag-H3.3) Step2 Plate Cells (White 96-well plate) Step1->Step2 Step3 Add HaloTag-618 Ligand (Stains Histone H3.3) Step2->Step3 Step4 Treat with I-CBP 112 (Dose Response: 0.01 - 10 µM) Step3->Step4 Step5 Incubate (2-4 Hours @ 37°C) Step4->Step5 Step6 Add Nano-Glo Substrate Step5->Step6 Step7 Measure BRET Ratio (Em 618nm / Em 460nm) Step6->Step7

Figure 2: Step-by-step workflow for the NanoBRET Chromatin Engagement Assay.

Critical Protocol Steps
  • Transfection Ratio: Optimize the Donor (CBP) to Acceptor (Histone) ratio. A 1:10 or 1:100 ratio (NanoLuc:HaloTag) is recommended to ensure all CBP molecules have access to labeled chromatin.[1] Excess acceptor minimizes the "bystander effect."

  • Phenol Red-Free Media: During the readout phase, use Opti-MEM® or specific BRET assay medium without phenol red.[1] Phenol red absorbs light at ~560nm, interfering with the acceptor emission.

  • Equilibration: Unlike kinase inhibitors, chromatin displacement kinetics can be slow.[1] A 2 to 4-hour incubation with I-CBP 112 is mandatory to allow the compound to permeate the nucleus and reach equilibrium.

Data Calculation

Calculate the Corrected MilliBRET Unit (mBU):



Orthogonal Validation: FRAP Assay

While NanoBRET proves proximity, FRAP proves mobility.[1] This is a crucial "self-validating" step to confirm the physical release of the protein.

Concept:

  • Wild-Type CBP: Recovers slowly after photobleaching because it is constantly binding/unbinding to chromatin.[1]

  • Inhibited CBP (+ I-CBP 112): Recovers rapidly because it diffuses freely without chromatin "brakes."[1]

Protocol Summary
  • Transfect: U2OS or HeLa cells with GFP-CBP (full length or bromodomain-only construct).[1]

  • Treat: Incubate with 1 µM I-CBP 112 for 1 hour.

  • Bleach: Use a confocal microscope to bleach a 2µm spot in the nucleus (100% laser power).

  • Record: Image recovery every 0.5s for 60s.

  • Analyze: Fit the recovery curve to a single-exponential equation to determine

    
     (half-time of recovery).
    

Expected Result: I-CBP 112 treatment should reduce the


 significantly (e.g., from ~15s to ~5s), mimicking the kinetics of a bromodomain-mutant CBP.

Data Interpretation & Reference Values

When validating I-CBP 112, compare your results against these established benchmarks.

ParameterAssay TypeExpected ValueNotes
Biochemical

ITC / AlphaScreen~150 nMIntrinsic affinity for CBP Bromodomain [1].[1]
Cellular

NanoBRET~600 nMHigher than

due to competition with endogenous histones [2].[1]
Selectivity NanoBRET>30-foldvs. BRD4 (BET family).[1] I-CBP 112 should NOT displace BRD4.[1]
FRAP

Live Cell ImagingDecreaseSignificant reduction in recovery time vs DMSO.[1]
Troubleshooting Selectivity

If you observe displacement of BRD4 (BET family) at concentrations < 2 µM, your assay conditions may be non-specific, or the compound quality is compromised.[1] Always run JQ1 (a BET inhibitor) alongside as a negative control for CBP assays; JQ1 should have no effect on CBP-Histone BRET.[1]

References

  • Picaud, S. et al. (2015).[1][2] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106–5119.[1][3][4]

  • Structural Genomics Consortium (SGC). I-CBP 112 Chemical Probe Data Sheet.

  • Promega Corporation. NanoBRET™ Protein:Protein Interaction System Technical Manual.

Sources

I-CBP 112 Dose Response Curve Generation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: I-CBP 112 Dose Response Curve Generation Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Dual-Mechanism Probe

I-CBP 112 is not a standard inhibitor; it is a precision chemical probe developed by the Structural Genomics Consortium (SGC) targeting the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300) .[1] Unlike catalytic inhibitors (HAT inhibitors) like A-485, I-CBP 112 specifically targets the "reader" function of these proteins.[1]

Crucial Mechanistic Nuance: While I-CBP 112 inhibits the binding of CBP/p300 bromodomains to acetylated histones (reader inhibition), it has been shown to allosterically stimulate the histone acetyltransferase (HAT) activity of p300 on nucleosomes. This unique "inhibit-read / activate-write" mechanism distinguishes it from other epigenetic probes and necessitates rigorous experimental design to avoid misinterpretation of dose-response data.[1]

Key Compound Properties
PropertyValueNotes
Target CBP/p300 BromodomainsSelective over BRD4 and BET family
Biochemical Potency

Measured via ITC/AlphaScreen
Cellular Potency

Phenotypic readout (e.g., clonogenic growth)
Solubility DMSO (

)
Avoid aqueous stock solutions

Experimental Design Strategy

To generate a robust dose-response curve, you must isolate the specific bromodomain-dependent effect.[1] We will define two protocols: a Biochemical Assay (AlphaScreen) for direct binding affinity and a Cellular Assay (Viability/Clonogenic) for functional efficacy.[1]

Control Strategy (Self-Validating System)
  • Negative Control: Since a commercial "inactive analog" is not standard for I-CBP 112, use DMSO Vehicle Control normalized to the same concentration as the highest drug dose.

  • Orthogonal Probe: Use SGC-CBP30 in parallel.[1] It targets the same domain but possesses a distinct chemical scaffold. Concordant results between I-CBP 112 and SGC-CBP30 validate on-target effects.

  • Positive Control: JQ1 (BET inhibitor) is often used as a comparator for general bromodomain inhibition, though its target profile is distinct (BRD2/3/4).[1]

Mechanism of Action Visualization

The following diagram illustrates the specific interference of I-CBP 112 with the chromatin reading process and its downstream effects.

ICBP112_MoA cluster_chromatin Chromatin Landscape H3Kac Acetylated Histone (H3K18ac / H3K27ac) Transcription Gene Transcription (Leukemia Self-Renewal) H3Kac->Transcription Promotes CBP_p300 CBP/p300 Complex (Bromodomain) CBP_p300->H3Kac Reads (Binds) ICBP112 I-CBP 112 (Chemical Probe) ICBP112->H3Kac Blocks Interaction ICBP112->CBP_p300 Competitive Binding (Kd ~150nM) Differentiation Cellular Differentiation & Growth Arrest Transcription->Differentiation Downregulation leads to

Caption: I-CBP 112 competitively inhibits the CBP/p300 bromodomain-chromatin interaction, disrupting oncogenic transcription programs.[1]

Protocol 1: Biochemical Dose Response (AlphaScreen)[1]

This assay measures the disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.

Reagents:

  • Target: Recombinant CBP Bromodomain (GST-tagged).

  • Ligand: Biotinylated H3K18ac peptide.[1]

  • Beads: Streptavidin Donor beads & Anti-GST Acceptor beads (PerkinElmer).[1]

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.[1]

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10 mM stock of I-CBP 112 in 100% DMSO.[1]

    • Perform a 3-fold serial dilution in DMSO (10 points). Top concentration should be

      
       (final assay concentration will be lower, typically 
      
      
      
      ).[1]
    • Critical: Transfer 100 nL of diluted compound to a 384-well OptiPlate using an acoustic dispenser (Echo) or pin tool to minimize DMSO carryover.[1]

  • Protein-Peptide Mix:

    • Prepare a mix of CBP-GST (final conc. 10 nM) and Biotin-H3K18ac (final conc. 10 nM) in assay buffer.[1]

    • Dispense

      
       of the mix into the wells containing the compound.[2]
      
    • Incubate for 30 minutes at Room Temperature (RT).

  • Bead Addition:

    • Dilute Acceptor and Donor beads to

      
       in assay buffer.[1]
      
    • Add

      
       of bead suspension to the wells.
      
    • Note: Perform this step in low light (green filtered) as beads are light-sensitive.[1]

  • Readout:

    • Incubate for 60 minutes at RT in the dark.

    • Read on an EnVision or compatible plate reader using AlphaScreen settings (Excitation 680 nm, Emission 520-620 nm).[1]

Protocol 2: Cellular Dose Response (Viability)

Cellular potency is often lower than biochemical potency due to membrane permeability and intracellular competition.[1] We will use MOLM-13 (AML cell line), which is sensitive to I-CBP 112.[1]

Step-by-Step Workflow:

  • Seeding:

    • Harvest MOLM-13 cells in exponential growth phase.

    • Seed 2,000 cells/well in

      
       of media (RPMI + 10% FBS) into a white-walled 384-well plate.
      
    • Incubate overnight at

      
      , 5% 
      
      
      
      .
  • Treatment:

    • Prepare a 10-point serial dilution of I-CBP 112 in media (keep DMSO constant at 0.1%).[1]

    • Add

      
       of 10x compound solution to the cells.
      
    • Dose Range:

      
       to 
      
      
      
      .[1]
  • Incubation:

    • Standard duration: 72 hours .[1] (Epigenetic effects often require multiple cell cycles to manifest).[1]

  • Detection (CellTiter-Glo):

    • Equilibrate plate and CellTiter-Glo reagent to RT.[1]

    • Add

      
       of CellTiter-Glo reagent.[1]
      
    • Shake orbitally for 2 minutes; incubate static for 10 minutes.

    • Measure Luminescence.[1]

Data Analysis & Visualization

Curve Fitting Logic

Raw data (RLU or Alpha Signal) must be normalized to controls:


[1]
  • Max: DMSO only (100% activity/viability).

  • Min: No protein/No cell control (0% activity).[1]

Fit the data using a 4-Parameter Logistic (4PL) Model :


[1]
Typical Results Table
Assay TypeCell Line / TargetExpected IC50Reference
Biochemical CBP Bromodomain

[1, 2]
Biochemical p300 Bromodomain

[1, 2]
Cellular MOLM-13 (Leukemia)

[1]
Cellular U2OS (Osteosarcoma)

(Inactive)
[3]
Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock I-CBP 112 10mM DMSO Dilution Serial Dilution (1:3 steps) Stock->Dilution Plate 384-Well Plate (Cells or Proteins) Dilution->Plate Acoustic Transfer Incubate Incubation (1h Bio / 72h Cell) Plate->Incubate Readout Signal Detection (Alpha / Luminescence) Incubate->Readout Norm Normalize to DMSO Control Readout->Norm Curve 4PL Curve Fit Calculate IC50 Norm->Curve

Caption: End-to-end workflow for generating high-fidelity dose-response data for I-CBP 112.

Troubleshooting & Optimization

  • "Bell-Shaped" Curves: In AlphaScreen, high concentrations of compound can cause singlet oxygen quenching or inner filter effects.[1] If the curve hooks down at high concentrations, exclude those points from the IC50 fit.

  • DMSO Tolerance: CBP bromodomains are relatively stable, but ensure final DMSO concentration is

    
     in biochemical assays and 
    
    
    
    in cellular assays to prevent solvent-induced artifacts.
  • Edge Effects: In 72-hour cellular assays, evaporation in outer wells can skew data.[1] Fill edge wells with media only (no cells) or use a gas-permeable seal.[1]

References

  • Picaud, S., et al. (2015).[1] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106–5119.[1]

  • Structural Genomics Consortium (SGC). (n.d.).[1] I-CBP112 Chemical Probe. SGC Website.[1][3]

  • Zucconi, B. E., & Cole, P. A. (2016).[1] Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112.[4][5][6][7][8][9] Biochemistry, 55(27), 3727–3734.[1] [1]

  • Chemical Probes Portal. (2017). I-CBP112 Probe Characterization.

Sources

In Vivo Dosing & Experimental Protocols for I-CBP 112

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Dosing Schedule & Experimental Protocols for I-CBP 112 Mouse Models Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary & Critical Usage Note

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of CBP (CREB-binding protein) and p300 (EP300). While it exhibits high potency in vitro (Kd ~150 nM), its utility as a systemic therapeutic agent in mouse models is limited by rapid clearance and moderate metabolic stability.

Crucial Distinction:

  • Systemic Efficacy: There is no established daily dosing regimen that yields robust tumor regression in solid tumor xenografts due to a short half-life (

    
     hours).
    
  • Primary In Vivo Application: The compound is validated for Pharmacokinetic (PK) benchmarking and Ex Vivo "Purging" Assays (treating leukemic blasts ex vivo prior to transplantation to assess leukemia-initiating potential).

For researchers seeking a CBP/p300 inhibitor with oral bioavailability and sustained in vivo efficacy, the structural analog CCS1477 (Inobrodib) is the clinical-stage successor. This guide details the protocols for using I-CBP 112 correctly within its specific window of utility.

Mechanism of Action: The Epigenetic Blockade

I-CBP 112 functions as an acetyl-lysine competitive inhibitor.[1][2][3] By occupying the bromodomain pocket of CBP/p300, it displaces these co-activators from chromatin, specifically at enhancer regions marked by H3K18ac and H3K23ac . This eviction leads to the transcriptional collapse of key oncogenic drivers, most notably IRF4 and c-MYC .

CBP_Mechanism CBP CBP/p300 (Bromodomain) Complex Chromatin-CBP Complex CBP->Complex Binds Acetyl-Lysine Chromatin Enhancer Chromatin (H3K18ac / H3K23ac) Chromatin->Complex Transcription Transcriptional Activation Complex->Transcription Recruits RNA Pol II Complex->Transcription Blocked ICBP112 I-CBP 112 (Inhibitor) ICBP112->CBP Competitive Binding (Kd ~150 nM) ICBP112->Complex Displaces CBP Oncogenes Oncogenes (c-MYC, IRF4) Transcription->Oncogenes Upregulation Differentiation Differentiation & G1 Arrest Oncogenes->Differentiation Downregulation

Figure 1: Mechanism of Action. I-CBP 112 competitively inhibits the CBP/p300 bromodomain, preventing the recognition of acetylated histones (H3K18ac) and silencing the MYC/IRF4 oncogenic network.

Pharmacokinetics & Formulation

Understanding the PK profile is essential to avoid experimental failure. The short half-life necessitates that in vivo studies focus on acute PD markers or ex vivo manipulation rather than long-term tumor growth inhibition.

Validated Formulation (Vehicle)

This formulation ensures solubility up to 2.5 - 5 mg/mL .

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)

Preparation: Dissolve I-CBP 112 in DMSO first. Add PEG300 and vortex. Add Tween-80 and vortex. Finally, slowly add saline while vortexing to prevent precipitation.

Pharmacokinetic Profile (Mouse)

Data derived from Picaud et al. (Cancer Res, 2015)

ParameterValue (IP Administration)Notes
Dose 3 mg/kgStandard benchmarking dose
Cmax ~1.26 µM (590 ng/mL)Sufficient for transient target engagement
Tmax 0.25 - 0.5 hRapid absorption
Half-life (

)
0.6 ± 0.1 h Critical Limitation: Rapid clearance
Bioavailability (F) ~114%Excellent IP absorption vs IV
Clearance HighHepatic metabolism is the likely driver

Protocol A: The "Ex Vivo" Efficacy Model (Gold Standard)

Since systemic dosing is limited, the most scientifically robust method to demonstrate I-CBP 112 efficacy is the Ex Vivo Leukemia Initiating Cell (LIC) Assay . This proves the compound eliminates self-renewal capacity without requiring sustained plasma levels in the mouse.

Workflow Overview

ExVivo_Workflow Step1 1. Harvest Leukemic Blasts (MLL-AF9) Step2 2. Ex Vivo Culture (3 Days) Step1->Step2 Step3 3. Treatment (DMSO vs 5µM I-CBP 112) Step2->Step3 Step4 4. Wash Cells (PBS) Step3->Step4 Step5 5. Transplant into Recipients (IV) Step4->Step5 Step6 6. Monitor Survival (Latency) Step5->Step6

Figure 2: Ex Vivo LIC Assay Workflow. This method bypasses the poor systemic PK of I-CBP 112 to demonstrate anti-leukemic potency.

Step-by-Step Methodology
  • Tumor Source: Harvest splenocytes or bone marrow from a primary MLL-AF9 leukemic mouse (CD45.2+).

  • Culture: Suspend cells in RPMI-1640 + 10% FBS + cytokines (mIL-3, mSCF, mIL-6).

  • Drug Exposure:

    • Control: 0.1% DMSO.

    • Treated: 5 µM I-CBP 112.

    • Duration: Incubate for 72 hours .

  • Wash: Centrifuge cells (300 x g, 5 min) and wash 2x with sterile PBS to remove all drug traces.

  • Transplantation:

    • Recipients: Sub-lethally irradiated (500 cGy) syngeneic mice (e.g., C57BL/6).

    • Cell Load: Inject defined numbers (e.g., 1,000, 10,000, and 50,000 cells) via tail vein (IV).

  • Readout: Monitor for signs of leukemia (lethargy, weight loss, palpable spleen).

    • Expected Result: Control mice succumb to AML in ~20-30 days. I-CBP 112 treated cohorts show significantly delayed disease onset or complete protection (loss of LICs).

Protocol B: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

If you must administer I-CBP 112 in vivo (e.g., to validate target engagement in a specific tissue), use this acute dosing protocol.

Objective: Confirm transient downregulation of c-Myc or Irf4 mRNA in peripheral blood or spleen.

  • Animal Model: C57BL/6 or NSG mice bearing high tumor burden (allowing easy tissue sampling).

  • Dose Preparation: Prepare 3 mg/kg solution in the standard vehicle (10% DMSO/40% PEG300/5% Tween/45% Saline).

  • Administration: Intraperitoneal (IP) injection.[4][5][6]

  • Sampling Schedule:

    • T=0: Pre-bleed.

    • T=1h: Peak plasma concentration (Cmax). Harvest surrogate tissue (PBMC) for qPCR.

    • T=4h: Clearance phase.

  • Analysis:

    • PK: LC-MS/MS of plasma.

    • PD: RT-qPCR for Myc and Irf4.

    • Note: Do not expect sustained downregulation beyond 4-6 hours due to rapid clearance.

Troubleshooting & Optimization

IssueRoot CauseSolution
Precipitation in Syringe Saline added too quickly or incorrect order.Follow the specific mixing order: DMSO

PEG300

Tween

Saline.[3][5] Add saline dropwise while vortexing.
No Tumor Regression Short half-life (

).[7]
Do not use I-CBP 112 for tumor growth inhibition studies. Switch to the Ex Vivo model or use CCS1477 for systemic efficacy.
Toxicity (Weight Loss) Vehicle intolerance or high dose.Limit DMSO to 10%.[3] Do not exceed 10-20 mg/kg per dose (though 3 mg/kg is the validated PK dose).
Inconsistent PD Data Sampling too late.Harvest tissues within 1-2 hours post-dose. The drug clears too fast for 24h endpoints.

References

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy.[8][9] Cancer Research, 75(23), 5106-5119.[8][9] Link

    • Core reference for I-CBP 112 synthesis, characterization, PK profile (3 mg/kg IP), and MLL-AF9 ex vivo efficacy model.
  • Gallenkamp, D., et al. (2014). Bromodomains and their pharmacological inhibitors.[10] ChemMedChem, 9(3), 438-464.[10] Link

    • Review of bromodomain inhibitor classes and chemical properties.
  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5, e10483. Link

    • Validates the IRF4/MYC mechanism of action in hem
  • Pegram, H. J., et al. (2025). CCS1477, a Novel p300/CBP Bromodomain Inhibitor, Enhances Efficacy of Azacitidine and Venetoclax. ResearchGate Pre-print/Abstract. Link

    • Context for the "next-generation" orally bioavailable inhibitor CCS1477.

Sources

Technical Guide: Western Blot Analysis of c-Myc Following I-CBP 112 Treatment

[1]

Executive Summary

This guide details the technical workflow for assessing c-Myc protein dynamics following treatment with I-CBP 112 , a specific inhibitor of the CBP/p300 bromodomain. Unlike BET inhibitors (e.g., JQ1) that target BRD4, I-CBP 112 specifically impairs the acetyl-lysine recognition capabilities of CREBBP (CBP) and EP300 (p300).[1]

Because c-Myc is a short-lived nuclear oncoprotein (t1/2 ~20–30 min) driven by super-enhancers highly sensitive to acetylation status, its detection requires rigorous temporal resolution and nuclear-enriched extraction protocols.[1] This document moves beyond standard blotting procedures to address the specific instability of c-Myc and the mechanistic validation required for CBP/p300 inhibition.

Part 1: Mechanistic Rationale & Experimental Logic[1]

The Axis of Inhibition

I-CBP 112 does not directly degrade c-Myc. Instead, it displaces CBP/p300 from chromatin.[1] CBP/p300 are essential co-activators that acetylate Histone H3 (specifically H3K18ac and H3K27ac) at enhancer regions driving MYC transcription.[1]

  • Primary Effect: Loss of chromatin acetylation at the MYC super-enhancer.

  • Secondary Effect: Reduced recruitment of RNA Polymerase II.

  • Tertiary Effect: Rapid decay of existing c-Myc protein due to its intrinsic instability.[1]

Pathway Visualization

The following diagram illustrates the cascade from drug application to signal readout.

ICBP112_MechanismICBPI-CBP 112(Small Molecule)CBP_p300CBP/p300BromodomainICBP->CBP_p300 Inhibits InteractionAc_MarksAcetylation Marks(H3K18ac / H3K27ac)CBP_p300->Ac_Marks Writes/ReadsChromatinChromatin(Super-Enhancers)TranscriptionMYC GeneTranscriptionChromatin->Transcription Facilitates Pol IIAc_Marks->Chromatin Maintains Open StatecMyc_Proteinc-Myc Protein(Unstable)Transcription->cMyc_Protein TranslationProteasomeProteasomalDegradationcMyc_Protein->Proteasome Rapid Turnover(t1/2 ~20m)

Caption: Mechanism of Action: I-CBP 112 blocks CBP/p300 chromatin occupancy, reducing enhancer acetylation and collapsing MYC transcription.[1]

Part 2: Experimental Design & Optimization

Dose and Time-Course Strategy

A single time-point is insufficient due to c-Myc's rapid turnover.[1] You must distinguish between transcriptional decay (drug effect) and proteasomal degradation (natural turnover).[1]

ParameterRecommended RangeRationale
Concentration 1.0 – 5.0 µM IC50 is ~170 nM (biochemical), but cellular potency requires 1-2 µM for robust chromatin displacement.[1]
Early Timepoints 2h, 4h, 6h Captures immediate loss of acetylation (H3K18ac) and initial c-Myc decay.[1]
Late Timepoints 12h, 24h Confirms sustained transcriptional suppression and phenotypic shifts (apoptosis/differentiation).[1]
Control DMSO (Vehicle) Essential baseline.[1]
Positive Control JQ1 (0.5 µM) A BET inhibitor known to downregulate c-Myc; validates that the cell line's c-Myc is responsive to chromatin therapy.[1]
The "Ghost Band" Challenge

c-Myc often appears as a doublet (c-Myc 1 and c-Myc 2) around 60–65 kDa, despite a predicted weight of ~49 kDa.[1] This is due to hyper-phosphorylation and acidic domains.[1]

  • Risk: Standard RIPA lysis often fails to solubilize chromatin-bound c-Myc, leading to false negatives (appearing as drug-induced loss when it is actually extraction failure).[1]

  • Solution: Use a High-Salt Nuclear Lysis or Direct Laemmli Lysis (detailed below).[1]

Part 3: The Self-Validating Protocol

This protocol integrates a "Pharmacodynamic Proof" step to ensure I-CBP 112 is active, regardless of c-Myc levels.[1]

Step 1: Sample Preparation (High-Efficiency Lysis)

Do not use standard RIPA buffer.[1] c-Myc is a nuclear transcription factor tightly bound to DNA.[1]

  • Harvest: Wash cells 2x with ice-cold PBS.

  • Lysis (Choose Option A for best results):

    • Option A (Direct Lysis - Total Protein): Add boiling 1x Laemmli Buffer (containing 2% SDS) directly to the cell pellet. Boil for 10 minutes. Sonicate (10s on/10s off, 3 cycles) to shear DNA (viscosity reduction is critical).[1]

    • Option B (Nuclear Fractionation): Use a hypotonic buffer to burst plasma membranes, spin down nuclei, and extract nuclei with a High-Salt Buffer (420 mM NaCl, 20 mM HEPES, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol).[1]

  • Quantification: If using Option A, use a BCA assay compatible with SDS or run a test gel with Coomassie stain to normalize loading volume.[1]

Step 2: Electrophoresis & Transfer[1]
  • Gel: 10% or 4-12% Bis-Tris gradient gel.[1]

  • Loading: 20–30 µg of total protein per lane.

  • Transfer: PVDF membrane (0.45 µm).[1] Nitrocellulose is acceptable, but PVDF offers better retention for nuclear factors.[1]

  • Transfer Conditions: Wet transfer, 100V for 60-90 mins (cool to 4°C).

Step 3: Immunoblotting (The Multiplex Validation)

You must probe for three distinct categories of targets to validate the experiment.

Target CategoryPrimary AntibodyPurposeExpected Result (I-CBP 112)
Primary Target Anti-c-Myc (e.g., clone Y69 or D84C12) Measure drug efficacy.[1]Downregulation (Time-dependent).[1]
PD Marker Anti-H3K18ac or H3K27ac CRITICAL: Proves CBP/p300 inhibition.[1]Must decrease. If c-Myc is unchanged but H3K18ac drops, the drug worked but c-Myc is resistant.[1]
Loading Control Total H3 (Nuclear) or GAPDH (Total)Normalization.[1]Unchanged.
  • Blocking: 5% BSA in TBST (Phospho-c-Myc and Histone marks are sensitive to milk blocking; BSA is safer).[1]

  • Incubation: Overnight at 4°C with gentle agitation.

Part 4: Data Interpretation & Troubleshooting

The Logic Flow

Use the following decision tree to interpret your Western Blot bands.

WB_Logic_FlowStartAnalyze Western Blot BandsCheck_H3K18acCheck H3K18ac / H3K27ac(PD Marker)Start->Check_H3K18acMarker_DownMarker Decreased?Check_H3K18ac->Marker_DownDrug_FailedFAIL: Drug Inactive orLysis IssueMarker_Down->Drug_FailedNoCheck_cMycCheck c-Myc BandMarker_Down->Check_cMycYescMyc_Downc-Myc Decreased?Check_cMyc->cMyc_DownSuccessSUCCESS: Mechanism Confirmed(Transcriptional Repression)cMyc_Down->SuccessYesResistanceRESISTANCE: c-Myc isIndependent of CBP/p300cMyc_Down->ResistanceNo

Caption: Diagnostic workflow for interpreting I-CBP 112 Western Blot results.

Troubleshooting Common Issues
  • c-Myc band is weak in control samples:

    • Cause: Inefficient nuclear extraction or protein degradation during lysis.[1]

    • Fix: Add Protease Inhibitor Cocktail (with EDTA) immediately before lysis.[1] Switch to direct Laemmli boiling lysis to prevent proteolysis.

  • No change in c-Myc despite H3K18ac reduction:

    • Scientific Insight: The cell line may drive MYC transcription via a CBP-independent mechanism (e.g., Wnt/Beta-catenin pathway dominance) or the protein half-life is extended by mutations (e.g., T58 mutation).[1]

    • Next Step: Perform RT-qPCR for MYC mRNA.[1] If mRNA is down but protein is stable, the drug is working transcriptionally, but protein turnover is blocked.[1]

  • H3K18ac/H3K27ac signals are too strong/saturated:

    • Cause: Histones are abundant.[1]

    • Fix: Load less protein (5-10 µg) for the Histone blot, or use a "Total H3" normalization rather than GAPDH.

References

  • Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy."[2] Cancer Research.[1][3][4]

  • Hay, D. A., et al. (2014). "Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains."[1] Journal of the American Chemical Society.

  • Structural Genomics Consortium (SGC). "I-CBP112 Chemical Probe Summary." The SGC.[5][6]

  • Conacci-Sorrell, M., et al. (2014). "The MYC target gene network."[1] Cold Spring Harbor Perspectives in Medicine.[1] (Reference for c-Myc turnover and transcriptional regulation).

Synergistic Targeting of Epigenetic Readers: I-CBP112 and JQ1 Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental framework for evaluating the synergistic interaction between I-CBP112 (a selective CBP/p300 bromodomain inhibitor) and JQ1 (a BET bromodomain inhibitor). This combination represents a "dual-reader" targeting strategy designed to dismantle oncogenic super-enhancers (SEs) in hematologic malignancies, particularly Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

By simultaneously inhibiting the acetyl-lysine binding functions of CBP/p300 and BRD4, this protocol aims to induce a cooperative collapse of transcriptional machinery at key oncogenic loci (e.g., MYC, BCL2), resulting in enhanced apoptosis and differentiation compared to single-agent treatments.

Mechanistic Rationale: The Super-Enhancer Collapse Model

The Targets
  • JQ1: A thienotriazolodiazepine that competitively binds to the acetyl-lysine recognition pocket of BET family proteins (BRD2, BRD3, BRD4). It displaces BRD4 from chromatin, disrupting the recruitment of the Mediator complex and P-TEFb.

  • I-CBP112: A specific small-molecule inhibitor of the CBP and p300 bromodomains.[1][2] Unlike HAT inhibitors (e.g., A-485) or Wnt-antagonists (e.g., ICG-001), I-CBP112 specifically blocks the reader function of CBP/p300, preventing their stabilization at acetylated chromatin regions.

The Synergy

Oncogenes in AML (e.g., MYC, BCL2) are driven by Super-Enhancers (SEs) —large clusters of transcriptional regulatory elements heavily loaded with BRD4, CBP/p300, and Mediator.

  • Single Inhibition: Inhibition of BRD4 alone (JQ1) or CBP alone (I-CBP112) may allow the remaining "reader" proteins to maintain partial SE structure and transcriptional output, leading to resistance or incomplete suppression.

  • Dual Inhibition: Co-treatment destabilizes the SE complex from multiple nodes. The displacement of CBP reduces histone acetylation turnover and recruitment of transcription factors, while JQ1 blocks the reading of remaining acetyl marks. This leads to a catastrophic collapse of the SE structure, silencing the oncogene and triggering apoptosis.

Mechanistic Pathway Diagram

SuperEnhancer_Collapse cluster_untreated Untreated: Oncogenic Super-Enhancer Active cluster_treated Combination Treatment: Super-Enhancer Collapse Chromatin Acetylated Chromatin (H3K27ac) CBP CBP/p300 (Writer/Reader) Chromatin->CBP Recruits BRD4 BRD4 (Reader) Chromatin->BRD4 Recruits CBP->Chromatin Maintains Acetylation PolII RNA Pol II Machinery CBP->PolII Stabilizes BRD4->PolII Recruits/Activates Oncogene Oncogene Transcription (c-MYC, BCL2) PolII->Oncogene High Expression ICBP I-CBP112 CBP_Displaced CBP/p300 (Displaced) ICBP->CBP_Displaced Inhibits Bromo Domain JQ1_Drug JQ1 BRD4_Displaced BRD4 (Displaced) JQ1_Drug->BRD4_Displaced Inhibits Bromo Domain Chromatin_T Chromatin (Loss of H3K27ac) CBP_Displaced->Chromatin_T Fails to Bind BRD4_Displaced->Chromatin_T Fails to Bind Apoptosis Apoptosis & Differentiation Chromatin_T->Apoptosis Transcriptional Silencing

Figure 1: Mechanism of Action. Dual inhibition disrupts the cooperative binding of CBP and BRD4 at super-enhancers, leading to transcriptional silencing of oncogenes.

Experimental Protocol

Reagents and Preparation
  • I-CBP112: Dissolve in 100% DMSO to create a 10 mM stock . Store at -20°C.

    • Note: I-CBP112 is less potent than JQ1. Working concentrations typically range from 1

      
      M to 10 
      
      
      
      M
      .
  • JQ1: Dissolve in 100% DMSO to create a 10 mM stock . Store at -20°C.

    • Note: JQ1 is highly potent. Working concentrations typically range from 10 nM to 500 nM .

  • Cell Lines: MOLM13, MV4-11 (AML), or MM1.S (Multiple Myeloma). Maintain in RPMI-1640 + 10% FBS.

Phase 1: Single-Agent Dose Finding

Before combining, determine the IC50 for each drug individually to define the matrix range.

  • Seed cells at 2 x 10^4 cells/well in 96-well plates (100

    
    L volume).
    
  • Treat with serial dilutions (72-hour incubation):

    • JQ1: 0, 10, 50, 100, 250, 500, 1000 nM.

    • I-CBP112: 0, 0.5, 1, 2, 5, 10, 20

      
      M.
      
  • Assess viability using an ATP-based assay (e.g., CellTiter-Glo) or MTS.

  • Calculate IC50 using non-linear regression (GraphPad Prism).[3]

Phase 2: Synergistic Combination Matrix (Checkerboard)

Design a 6x6 or 8x8 matrix centered around the IC50 values determined in Phase 1.

Recommended Matrix Layout:

  • Row A (JQ1): 0 nM (Control)

  • Row B (JQ1): 0.25 x IC50

  • Row C (JQ1): 0.5 x IC50

  • Row D (JQ1): 1.0 x IC50

  • Row E (JQ1): 2.0 x IC50

  • Row F (JQ1): 4.0 x IC50

  • Columns (I-CBP112): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

Procedure:

  • Seeding: Seed cells (e.g., MOLM13) at optimal density (typically 2-3 x 10^5 cells/mL) in 96-well white-walled plates.

  • Treatment: Add drugs simultaneously. Ensure final DMSO concentration is <0.2% and consistent across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Perform CellTiter-Glo assay.

  • Secondary Readout (Validation): In a separate 6-well setup, treat cells with the optimal synergistic combo (e.g., JQ1 100 nM + I-CBP112 2

    
    M) for 48 hours  and harvest for Western Blot and Annexin V flow cytometry.
    
Experimental Workflow Diagram

Protocol_Workflow cluster_phase1 Phase 1: Dose Finding cluster_phase2 Phase 2: Synergy Matrix cluster_analysis Data Analysis Start Start: Cell Seeding (MOLM13 / MV4-11) SingleAgent Single Agent Titration JQ1 (nM) & I-CBP112 (uM) Start->SingleAgent CalcIC50 Calculate IC50 (Non-linear regression) SingleAgent->CalcIC50 Matrix 6x6 Checkerboard Design CalcIC50->Matrix Define Range Incubation 72h Incubation 37°C, 5% CO2 Matrix->Incubation Readout Viability Assay (CellTiter-Glo) Incubation->Readout CompuSyn CompuSyn Analysis (Chou-Talalay) Readout->CompuSyn Validation Biomarker Validation (WB: c-Myc, gH2AX) CompuSyn->Validation Select Best Combo

Figure 2: Experimental workflow for determining synergistic efficacy.

Data Analysis & Interpretation

Quantitative Synergy Assessment

Do not rely solely on p-values. Use the Combination Index (CI) theorem (Chou-Talalay method).

  • Software: CompuSyn or R (synergyfinder package).

  • Input: Dose (D) and Fraction Affected (Fa, where 1.0 = 100% inhibition).

  • Interpretation:

    • CI < 0.9: Synergism (The lower the value, the stronger the synergy).

    • CI = 0.9 - 1.1: Additive.

    • CI > 1.1: Antagonism.

Biomarker Validation (Western Blot)

To confirm the mechanism, the combination treatment must show distinct molecular changes compared to single agents.

TargetExpected Change (Combo vs. Single)Mechanistic Significance
c-Myc Profound Decrease Indicates collapse of MYC super-enhancer.

H2AX
Significant Increase Marker of DNA double-strand breaks and replication stress.
Cleaved PARP Increase Confirms induction of apoptosis.
p21 (CDKN1A) Increase Indicates cell cycle arrest (G1/S checkpoint).
Troubleshooting
  • Solubility: I-CBP112 can precipitate at high concentrations in aqueous media. Ensure the pre-dilution in media is mixed rapidly.

  • Timing: If 72h results in 100% cell death in controls (overgrowth), reduce to 48h. Synergy is often most visible when single agents induce 20-40% inhibition.

  • Cell Density: AML cells are sensitive to density. Seeding too sparsely can induce spontaneous stress; seeding too densely masks drug effects.

References

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106–5119. [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[4] Nature, 468(7327), 1067–1073. [Link]

  • Lovén, J., et al. (2013). Selective inhibition of tumor oncogenes by disruption of super-enhancers. Cell, 153(2), 320-334. [Link][5]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]

Sources

Precision Optimization of Cell-Based HTS Assays: A Systems Biology Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Optimization of Cell-Based High-Throughput Screening (HTS) Assays Content Type: Technical Whitepaper Audience: Drug Discovery Researchers & Assay Development Scientists

Executive Summary

In early-stage drug discovery, the transition from bench-scale biology to High-Throughput Screening (HTS) is the primary failure point for many campaigns. A "working" assay is not enough; an HTS assay must be robust, reproducible, and statistically powerful enough to discriminate weak hits from stochastic noise. This guide moves beyond basic protocol adherence, focusing on the multivariate optimization required to achieve a Z-factor > 0.5 in complex cell-based systems. We focus here on the G-Protein Coupled Receptor (GPCR) cAMP accumulation assay , a cornerstone of modern pharmacology, to illustrate these principles.

Part 1: The Theoretical Framework (The "Why")

Before pipetting, we must define the mathematical boundary conditions of success. In HTS, the Z-factor is the definitive metric for assay quality, not merely Signal-to-Background (S/B).

The Statistical Mandate

A common error is optimizing solely for the highest signal. However, if high signal comes with high variability (Standard Deviation,


), the assay is useless.

The Z-Factor Equation:


[1]
  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Z-Factor RangeInterpretationAction
1.0 Ideal (Theoretical)Impossible to achieve in wet lab.
0.5 ≤ Z < 1.0 ExcellentProceed to Screen. Separation band is large.
0 < Z < 0.5 MarginalTroubleshoot. High false positive/negative rate.
Z < 0 UnusableStop. Signal window is overlapped by noise.

Key Insight: Improvements in pipetting precision (lowering


) often yield better Z-factors than biological signal amplification (increasing 

).

Part 2: The Optimization Cycle (The "How")

Optimization is not linear; it is an iterative loop of stress-testing biological and physical parameters.

Visualization: The HTS Optimization Workflow

The following diagram outlines the critical path from assay concept to validation.

HTS_Optimization cluster_params Critical Variables Design 1. Assay Design (Target Biology) Feasibility 2. Feasibility (Miniaturization) Design->Feasibility Optimization 3. Parameter Optimization Feasibility->Optimization Optimization->Design Bio-incompatibility Validation 4. Statistical Validation Optimization->Validation DMSO Tolerance DMSO Tolerance Optimization->DMSO Tolerance Validation->Optimization Z < 0.5 Screen 5. Production Screen Validation->Screen Cell Density Cell Density Incubation Time Incubation Time

Figure 1: The iterative lifecycle of HTS assay development. Note the critical feedback loop from Validation back to Optimization if statistical criteria are not met.

Part 3: Critical Parameter Optimization

Cell Density Titration

Causality: In 384-well plates, over-confluence leads to contact inhibition and receptor downregulation, while under-seeding causes high variance due to edge effects and stochastic distribution.

  • Protocol: Seed cells at 500, 1000, 2000, 4000, and 8000 cells/well.

  • Target: Select the density that yields the highest Z-factor, not necessarily the highest raw signal. For many HEK293-overexpression models, 2,000–4,000 cells/well is the sweet spot.

DMSO Tolerance

Causality: Compound libraries are stored in DMSO.[2] High DMSO concentrations (>1%) can permeabilize membranes or inhibit enzymatic cascades, leading to false negatives (toxicity masquerading as inhibition).

  • Validation: Perform a Z-factor test in the presence of 0%, 0.5%, 1.0%, and 2.0% DMSO.

  • Standard: Most robust assays must tolerate 0.5% - 1.0% DMSO without significant signal degradation [1].

Edge Effect Correction

Causality: The outer wells of a microplate evaporate faster and experience thermal gradients, altering reaction kinetics ("Edge Effect").

  • Remediation:

    • Physical: Use breathable seals or low-evaporation lids.

    • Layout: Avoid using the outer perimeter (Rows A/P, Columns 1/24) for data; fill them with media/buffer.

    • Thermal: Allow plates to equilibrate to room temperature (20-30 mins) before reading to eliminate fogging or temperature-dependent fluorescence drift.

Part 4: Validated Protocol – GPCR cAMP Accumulation

Context: This protocol utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout to detect Gs-coupled receptor activation.

Biological Pathway Visualization

Understanding the signaling cascade is vital for identifying where inhibitors might act (e.g., acting on the Receptor vs. Adenylyl Cyclase).

GPCR_Pathway Ligand Agonist Ligand GPCR Gs-Coupled Receptor Ligand->GPCR Binding G_Protein Gαs Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Conversion ATP ATP ATP->AC Detection TR-FRET Antibody Binding cAMP->Detection Competition Assay

Figure 2: The Gs-coupled GPCR signaling pathway leading to cAMP accumulation, the primary analyte for this HTS protocol.

Step-by-Step Workflow (384-Well Format)
  • Cell Preparation:

    • Harvest HEK293 cells stably expressing the target GPCR.

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

    • Critical: IBMX prevents cAMP degradation, linearizing the signal accumulation.

  • Dispensing (T=0):

    • Dispense 5 µL of cell suspension (3,000 cells/well) into a white, low-volume 384-well plate.

    • Optimization: Use an automated dispenser (e.g., Multidrop) to ensure CV < 5%.

  • Compound Addition:

    • Add 2.5 µL of test compounds (or Agonist EC80 for antagonist mode).

    • Centrifuge plate: 1000 rpm for 1 min (removes bubbles, ensures mixing).

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT).

    • Note: RT is often preferred over 37°C for HTS to reduce "edge effect" evaporation, provided the biology tolerates it.

  • Detection:

    • Add 2.5 µL cAMP-d2 (Acceptor).

    • Add 2.5 µL Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour in the dark.

  • Readout:

    • Read on an HTS plate reader (e.g., EnVision).

    • Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor Reference).

    • Calculate Ratio:

      
      .
      

Part 5: Troubleshooting Matrix

When the Z-factor drops below 0.5, use this matrix to diagnose the root cause.

SymptomProbable Root CauseRemediation Strategy
High CV% (>10%) Dispensing errors or bubbles.Centrifuge plates after every addition step. Check dispenser tubing for clogs.
Drift (Gradient Signal) Incubation temperature unevenness.Do not stack plates more than 5 high. Allow reagents to equilibrate to RT before use.
Low Signal Window Low receptor expression or high background.Re-select clonal cell line. Titrate antibody concentrations (Hook Effect check).
Edge Effects Evaporation in outer wells.Use "dummy" water wells in perimeter. Use breathable plate seals.
DMSO Sensitivity Cell toxicity or interference.[3]Perform DMSO titration. Ensure final [DMSO] < 0.5%.

References

  • NCBI Assay Guidance Manual. HTS Assay Validation. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening.[4] Available at: [Link]

  • NCBI Assay Guidance Manual. Cell-Based Assays for HTS. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability of I-CBP112 at -20°C and Through Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 is a potent and selective inhibitor of the CBP/p300 bromodomains, critical epigenetic regulators implicated in various diseases, including cancer.[1] As a crucial tool in preclinical research and drug discovery, understanding the stability of I-CBP112 under typical laboratory storage and handling conditions is paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability of I-CBP112, with a specific focus on its storage at -20°C and its resilience to repeated freeze-thaw cycles. While specific, publicly available quantitative stability data for I-CBP112 is limited, this guide synthesizes vendor recommendations and established scientific principles for small molecule stability assessment to provide a robust framework for its proper handling and to propose detailed protocols for in-house stability validation.

Introduction: The Criticality of I-CBP112 Stability in Research

I-CBP112 acts as a chemical probe to investigate the biological functions of the highly similar transcriptional co-activators CREB-binding protein (CBP) and p300.[1] These proteins are involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair.[2] The efficacy of I-CBP112 in cellular and biochemical assays is directly dependent on its structural integrity and concentration. Degradation of the compound can lead to a loss of potency, altered selectivity, and the generation of confounding artifacts, ultimately leading to misleading experimental outcomes. Therefore, a thorough understanding and implementation of proper storage and handling procedures are essential for any researcher utilizing this valuable tool.

This guide will address two key aspects of I-CBP112 stability:

  • Long-term stability at -20°C: The standard storage temperature for many laboratory reagents.

  • Freeze-thaw stability: The impact of repeated temperature fluctuations between a frozen and liquid state, a common occurrence during routine laboratory use.

Recommended Storage and Handling of I-CBP112

Based on information from various suppliers, the following general recommendations for the storage of I-CBP112 can be made.

Solid Compound

Solid I-CBP112 is generally stable when stored under appropriate conditions.

ParameterRecommendationRationale
Temperature +4°C for short-term storage; Desiccate at Room Temperature as per some suppliers.[3][4]Minimizes the rate of potential solid-state degradation reactions.
Atmosphere Store in a tightly sealed container, protected from moisture and light.I-CBP112, like many organic molecules, can be susceptible to hydrolysis and photodegradation.
Solutions

The stability of I-CBP112 in solution is a more critical consideration, as degradation reactions can occur more readily. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of I-CBP112.[3]

ParameterRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C.[3][5]Lower temperatures significantly slow down chemical degradation pathways.
Aliquoting Prepare single-use aliquots of stock solutions.This is the most critical recommendation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
Solvent Quality Use anhydrous, high-purity DMSO.Water in DMSO can promote hydrolysis of the compound. DMSO itself can absorb atmospheric moisture, so proper handling is crucial.
Duration Varies by supplier; some suggest storage for up to one month at -20°C, while others indicate stability for several months or even up to a year.[3][5]The lack of consensus highlights the need for in-house validation for long-term experiments.

Assessing the Long-Term Stability of I-CBP112 at -20°C: An Exemplary Protocol

To ensure the integrity of I-CBP112 for the duration of a research project, a long-term stability study can be performed. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][6]

Objective

To determine the rate of degradation of I-CBP112 in a DMSO stock solution when stored at -20°C over a defined period.

Materials
  • I-CBP112 (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Reference standard of I-CBP112 (a freshly prepared solution from solid material)

Experimental Workflow

Long_Term_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_data Data Interpretation prep_solution Prepare a 10 mM stock solution of I-CBP112 in anhydrous DMSO aliquot Aliquot into multiple amber tubes prep_solution->aliquot storage Store all aliquots at -20°C aliquot->storage thaw Thaw one aliquot per time point storage->thaw At each time point hplc Analyze by HPLC-UV/MS thaw->hplc quantify Quantify I-CBP112 peak area relative to T=0 hplc->quantify degradation Identify any degradation products hplc->degradation plot Plot % remaining I-CBP112 vs. time quantify->plot

Figure 1. Workflow for long-term stability assessment of I-CBP112 at -20°C.

Step-by-Step Methodology
  • Preparation of Stock Solution (Time = 0):

    • Accurately weigh a sufficient amount of solid I-CBP112 to prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO.

    • Ensure complete dissolution.

    • Immediately analyze a sample of this freshly prepared solution by HPLC to establish the initial concentration and purity (T=0 baseline).

  • Aliquoting and Storage:

    • Dispense the remaining stock solution into multiple, small-volume, amber-colored microcentrifuge tubes. The volume of each aliquot should be suitable for a single use.

    • Store all aliquots in a calibrated -20°C freezer.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from the freezer for analysis.

    • Allow the aliquot to thaw completely at room temperature.

    • Analyze the sample by the validated HPLC method under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of I-CBP112 remaining at each time point relative to the initial concentration at T=0.

    • Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.

    • If using a mass spectrometer, attempt to identify the mass of any potential degradants.

Example Data Presentation

The results of the long-term stability study can be summarized in a table as follows (note: this is exemplary data).

Time Point (Months)I-CBP112 Concentration (% of T=0)Purity (%)Observations
0100.099.5Single major peak
199.899.4No significant change
399.599.2No significant change
698.798.5Minor degradation peak observed
1297.297.0Degradation peak increased slightly

Assessing the Freeze-Thaw Stability of I-CBP112: An Exemplary Protocol

Repeated freeze-thaw cycles can introduce physical and chemical stresses on a compound in solution. This protocol is designed to simulate and evaluate the impact of such cycles.

Objective

To determine the effect of multiple freeze-thaw cycles on the stability of I-CBP112 in a DMSO stock solution.

Materials

The same materials as for the long-term stability study are required.

Experimental Workflow

Freeze_Thaw_Workflow cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare a 10 mM stock solution of I-CBP112 in anhydrous DMSO aliquot Aliquot into multiple amber tubes prep_solution->aliquot cycle_1 Cycle 1: Freeze at -20°C, Thaw at RT aliquot->cycle_1 Start cycles cycle_2 Cycle 2: Freeze at -20°C, Thaw at RT hplc Analyze by HPLC-UV/MS after each cycle cycle_1->hplc After Cycle 1 cycle_n Cycle n: Freeze at -20°C, Thaw at RT cycle_2->hplc After Cycle 2 cycle_n->hplc After Cycle n quantify Quantify I-CBP112 peak area relative to Cycle 0 hplc->quantify degradation Identify any degradation products hplc->degradation plot Plot % remaining I-CBP112 vs. # of cycles quantify->plot

Figure 2. Workflow for freeze-thaw stability assessment of I-CBP112.

Step-by-Step Methodology
  • Preparation and Initial Analysis (Cycle 0):

    • Prepare a stock solution of I-CBP112 in anhydrous DMSO as described in the long-term stability protocol.

    • Analyze a sample of this solution immediately by HPLC to establish the baseline (Cycle 0).

  • Freeze-Thaw Cycles:

    • Place the remaining stock solution in a -20°C freezer for a defined period (e.g., 12-24 hours) to ensure complete freezing.

    • Remove the tube from the freezer and allow it to thaw completely at room temperature. This constitutes one freeze-thaw cycle.

    • After thawing, take a small aliquot for HPLC analysis.

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3-5 cycles).

  • Data Analysis:

    • Quantify the amount of I-CBP112 remaining after each freeze-thaw cycle and compare it to the initial concentration (Cycle 0).

    • Examine the chromatograms for the appearance and growth of any degradation peaks.

Example Data Presentation

The results of the freeze-thaw stability study can be presented in a table as follows (note: this is exemplary data).

Freeze-Thaw CycleI-CBP112 Concentration (% of Cycle 0)Purity (%)Observations
0100.099.5Single major peak
199.999.5No change
299.799.4No significant change
399.199.0Minor degradation peak appears
498.298.1Degradation peak increases
597.096.8Further increase in degradation peak

Potential Degradation Pathways

While specific degradation pathways for I-CBP112 have not been extensively published, potential routes of degradation for similar complex organic molecules in solution include:

  • Hydrolysis: The ester and amide-like functionalities in the I-CBP112 structure could be susceptible to hydrolysis, especially in the presence of water.

  • Oxidation: The electron-rich aromatic rings and the tertiary amine could be sites of oxidation.

The identification of any degradation products via mass spectrometry during stability studies would be crucial for a complete understanding of I-CBP112's stability profile.

Conclusion and Best Practices

While I-CBP112 is a stable compound when handled correctly, its integrity in solution can be compromised by improper storage and repeated freeze-thaw cycles. To ensure the generation of high-quality, reproducible data, the following best practices are strongly recommended:

  • Solid Storage: Store solid I-CBP112 at +4°C or as recommended by the supplier, protected from light and moisture.

  • Solution Preparation: Use anhydrous, high-purity DMSO for preparing stock solutions.

  • Aliquoting is Key: Prepare single-use aliquots of stock solutions to minimize the number of freeze-thaw cycles.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C.

  • In-house Validation: For long-term or critical studies, it is advisable to perform in-house stability assessments using the protocols outlined in this guide.

By adhering to these guidelines, researchers can be confident in the integrity of their I-CBP112 solutions, leading to more reliable and impactful scientific discoveries.

References

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed. (2021-09-14). Retrieved from [Link]

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC - NIH. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023-07-13). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21). Retrieved from [Link]

  • asean guideline on stability study of drug product | fda. (2005-02-22). Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. Retrieved from [Link]

  • Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC. (2021-05-31). Retrieved from [Link]

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Retrieved from [Link]

  • SGC-CBP30 A CREBBP/EP300-selective chemical probe - Structural Genomics Consortium. Retrieved from [Link]

Sources

Technical Guide: Optimizing and Troubleshooting I-CBP 112 Solubility in Saline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Reality

The Core Challenge: Researchers frequently encounter immediate precipitation when attempting to dissolve I-CBP 112 directly in saline (0.9% NaCl).[1][2] This is not a technical error but a physicochemical certainty.[1][2] I-CBP 112 is a lipophilic small molecule (Predicted LogP ~3.[1][2]8) with negligible aqueous solubility.[1][2]

The Solution: "Solubility in saline" for this compound is a misnomer.[1][2] The objective is to create a stable suspension or micro-emulsion where saline acts as the final diluent, not the primary solvent.[1][2] This guide details the formulation of a vehicle-based system (Co-solvent or Cyclodextrin) to achieve stable in vivo delivery.[1][2]

Physicochemical Profile
PropertyValueImplication for Formulation
Molecular Weight 468.59 g/mol Moderate size, amenable to permeation but requires stabilization.[1][2][3][4]
Solubility (Water/Saline) < 0.1 mg/mLInsoluble. Direct addition leads to aggregation.[1][2]
Solubility (DMSO) ≥ 50 mg/mLExcellent primary solvent.[1][2] Must be kept <10% in final volume for in vivo tolerance.[1][2]
Solubility (Ethanol) ≥ 47 mg/mLAlternative primary solvent, but higher volatility risks concentration shifts.[1][2]
pKa (Predicted) ~9.0 (Piperidine N)Basic.[1][2] Acidic environments may improve solubility, but physiological pH (7.[1][2]4) limits this benefit.[1][2]

Formulation Strategies (The "How-To")

Strategy A: The "Gold Standard" Co-Solvent System (Recommended)

This method uses a stepwise reduction in solvent polarity to prevent "shock" precipitation.[1][2] It creates a stable solution suitable for IP or IV injection.[1][2]

Target Concentration: 2.5 mg/mL (Clear Solution) Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1][2][5]

Step-by-Step Protocol
  • Primary Solubilization (The Stock):

    • Dissolve pure I-CBP 112 powder in 100% DMSO to a concentration of 25 mg/mL .

    • Critical: Vortex for 1 minute. If particles remain, warm to 37°C for 5-10 minutes. The solution must be crystal clear.

  • The Bridge (PEG Addition):

    • Add PEG300 (Polyethylene Glycol 300) to the DMSO stock.[1][2]

    • Ratio: For every 10 µL of DMSO stock, add 40 µL of PEG300.[1][2]

    • Mix by vortexing.[1][2] The solution should remain clear.

  • Surfactant Integration:

    • Add Tween-80 (Polysorbate 80).[1][2]

    • Ratio: Add 5 µL of Tween-80 per 10 µL of original DMSO stock.[1][2]

    • Vortex gently to avoid excessive foaming.[1][2]

  • Final Dilution (The Saline Step):

    • Slowly add Saline (0.9% NaCl) dropwise while vortexing.

    • Ratio: Add 45 µL of Saline per 10 µL of original DMSO stock.[1][2]

    • Result: A clear, stable solution.[1][2] Use immediately (within 4 hours).

Strategy B: The Cyclodextrin "Stealth" Method (Alternative)

If the high PEG content in Strategy A causes toxicity in your specific animal model, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[1][2]

Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline)[1][2][5]

  • Prepare Vehicle: Dissolve SBE-β-CD powder in saline to 20% (w/v). Ensure it dissolves completely (may require stirring for 30 mins).

  • Stock Preparation: Dissolve I-CBP 112 in DMSO (concentration dependent on final target).

  • Complexation: Add the DMSO stock slowly to the SBE-β-CD solution under constant agitation. The cyclodextrin ring encapsulates the hydrophobic drug, preventing precipitation in the saline environment.[1][2]

Visualizing the Solubility Workflow

SolubilityWorkflow Start Start: I-CBP 112 Powder DirectSaline Direct Addition to Saline Start->DirectSaline DMSOStock Step 1: Dissolve in 100% DMSO (Target: 25-50 mg/mL) Start->DMSOStock Precipitation FAIL: Immediate Precipitation (Cloudy/Solid) DirectSaline->Precipitation CheckClear Is Solution Clear? DMSOStock->CheckClear HeatSonicate Heat (37°C) & Sonicate CheckClear->HeatSonicate No ChoosePath Choose Vehicle Strategy CheckClear->ChoosePath Yes HeatSonicate->CheckClear PathA Strategy A: Co-Solvent Stack (Robust, Standard) ChoosePath->PathA PathB Strategy B: Cyclodextrin (Lower Toxicity) ChoosePath->PathB AddPEG Step 2: Add PEG300 (40%) PathA->AddPEG AddTween Step 3: Add Tween-80 (5%) AddPEG->AddTween AddSaline Step 4: Add Saline (45%) DROPWISE AddTween->AddSaline Final SUCCESS: Clear Solution Ready for Injection AddSaline->Final PrepCD Step 2: Prep 20% SBE-β-CD in Saline PathB->PrepCD MixCD Step 3: Add DMSO Stock to CD mix (10:90 Ratio) PrepCD->MixCD MixCD->Final

Figure 1: Decision tree for formulating I-CBP 112, highlighting the critical failure point of direct saline addition.

Troubleshooting Matrix

If your solution crashes (precipitates) or becomes cloudy, consult this matrix. Do not inject cloudy solutions IV.

SymptomProbable CauseCorrective Action
Immediate white cloud upon Saline addition "Solvent Shock" (Too rapid polarity change).[1][2]Restart. Add saline slower (dropwise) while vortexing. Ensure the intermediate solvents (PEG/Tween) were added before saline.[1][2]
Precipitation after 1 hour Supersaturation / Temperature drop.[1][2]Re-warm to 37°C. If it clears, use immediately. If not, reduce target concentration (e.g., from 5 mg/mL to 2.5 mg/mL).
Oily droplets floating Phase separation (Tween/Oil issue).Ensure Tween-80 is fully mixed into the PEG/DMSO phase before adding saline.[1][2] Vortex vigorously.
Viscosity too high High PEG/Tween content.[1][2]Difficult to inject.[1][2] Switch to Strategy B (Cyclodextrin) or warm the syringe to body temperature prior to injection.[1][2]
Animal toxicity (Lethargy) Vehicle intolerance.[1][2]The 10% DMSO/40% PEG load is high.[1][2] Reduce DMSO to 5% if possible, or switch to Strategy B (SBE-β-CD is generally better tolerated).[1][2]

References

  • Picaud, S., et al. (2015).[1][2][5][6] "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.[1][2][5]

  • Cayman Chemical. (n.d.).[1][2] "I-CBP112 (hydrochloride) Product Datasheet." Cayman Chemical.[1][2]

  • MedChemExpress. (n.d.).[1][2] "I-CBP112 Solubility & Formulation Guide." MedChemExpress.

  • Structural Genomics Consortium (SGC). (2015).[1][2] "I-CBP112 Chemical Probe."[1][2][3][5][7][8] SGC.[1][2][3][8]

Sources

Technical Guide: Optimizing I-CBP 112 Concentration for FRAP Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization of I-CBP 112 , a potent and selective chemical probe targeting the bromodomains of CREBBP (CBP) and EP300 (p300), specifically for Fluorescence Recovery After Photobleaching (FRAP) assays.[1]

While in vitro biochemical assays (e.g., AlphaScreen, ITC) place the


 of I-CBP 112 at approximately 150–170 nM , cellular environments require higher concentrations to overcome membrane permeability barriers and compete with the high molarity of endogenous acetylated chromatin.[1] This guide provides a self-validating workflow to titrate I-CBP 112, identifying the "Goldilocks" concentration that maximizes chromatin displacement (measurable via increased diffusion rates) while avoiding off-target cytotoxicity.[1]

Mechanistic Basis: The Molecular Tug-of-War[1]

To optimize the assay, one must understand the kinetic equilibrium being perturbed. In a basal state, CBP/p300 proteins are "chromatin-associated," meaning they exhibit a slow recovery in FRAP due to transient binding with acetylated histone tails (e.g., H3K18ac, H3K27ac).[1]

I-CBP 112 acts as an acetyl-lysine mimetic .[1][2] It competitively binds to the hydrophobic pocket of the bromodomain, preventing the protein from docking onto chromatin. This shifts the population from a "bound" (slow) state to a "free diffusion" (fast) state.[1]

Pathway Diagram: Competitive Displacement Dynamics[1]

G Chromatin Acetylated Chromatin (Immobile Scaffold) CBP_Free CBP-GFP (Free Diffusion) CBP_Bound CBP-Chromatin Complex (Restricted Mobility) CBP_Free->CBP_Bound  kon (Binding)   Complex_Inhib CBP-Inhibitor Complex (High Mobility) CBP_Free->Complex_Inhib  + I-CBP 112   CBP_Bound->Chromatin Interaction CBP_Bound->CBP_Free  Displacement   Inhibitor I-CBP 112 (Inhibitor) Inhibitor->CBP_Free  Competition  

Caption: I-CBP 112 competes with chromatin for the CBP bromodomain, shifting the equilibrium toward the highly mobile inhibitor-bound state.[1]

Pre-Assay Considerations & Reagents

Before initiating the titration, ensure the following experimental conditions are met to guarantee data integrity.

A. Reagent Preparation[1][3]
  • Compound: I-CBP 112 (verify purity >98% via HPLC).

  • Solvent: DMSO (Anhydrous).[1]

  • Stock Solution: Prepare a 10 mM stock. Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

  • Control: Use the inactive structural analog (often supplied by SGC or vendors) or DMSO alone.

B. Cellular Model[1]
  • Construct: Full-length CBP-GFP or p300-GFP .[1]

    • Note: Avoid using isolated bromodomain-GFP constructs if possible, as full-length proteins provide a more physiologically relevant diffusion baseline (

      
       is significantly slower for full-length due to size and multi-domain interactions).[1]
      
  • Expression Level: Low-to-moderate expression is critical. Overexpression saturates binding sites, artificially increasing the mobile fraction even without inhibitor.[1]

Optimization Protocol: The Titration Workflow

Do not jump straight to a single concentration. Perform a dose-response FRAP experiment to establish the


 for chromatin displacement in your specific cell line.[1]
Step 1: The Dilution Scheme

Prepare the following working concentrations in pre-warmed media immediately before addition.

ConditionConcentration (

M)
RoleExpected Outcome
A 0 (DMSO only)Negative ControlBaseline

(Slowest recovery)
B 0.5Sub-saturatingSlight increase in mobility
C 1.0 Target Range Significant reduction in

D 2.5 Target Range Near-maximal displacement
E 5.0Saturation CheckPlateau of recovery rate
F 10.0Toxicity CheckPotential cell shrinkage/detachment
Step 2: Incubation Logic[1]
  • Duration: I-CBP 112 is cell-permeable and fast-acting.[1] Incubate for 1 to 2 hours at 37°C.

  • Warning: Prolonged incubation (>24 hours) may induce differentiation or toxicity (e.g., in leukemic lines), confounding the kinetic measurement with phenotypic changes.[1]

Step 3: FRAP Acquisition Settings (Confocal)[1][4]
  • Region of Interest (ROI): Select a circular bleach spot (

    
     1–2 
    
    
    
    m diameter) in the nucleoplasm, avoiding nucleoli.[1]
  • Pre-bleach: 5 frames (to establish 100% baseline).[1]

  • Bleach: High intensity (100% laser power), short duration (<200 ms) to minimize diffusion during bleaching.[1]

  • Post-bleach: Image rapidly (e.g., every 100-200 ms) for 30–60 seconds. CBP is dynamic; long intervals will miss the fast diffusion component.

Step 4: Workflow Diagram

Workflow Start Start: Transfect Cells (CBP-GFP) Check Check Expression (Exclude High Expressors) Start->Check Treat Treat with I-CBP 112 (0, 0.5, 1, 2.5, 5, 10 µM) Check->Treat Valid Cells Incubate Incubate 1-2 Hours @ 37°C Treat->Incubate Bleach Perform FRAP (Bleach ROI -> Record Recovery) Incubate->Bleach Analyze Fit Curves -> Calculate t1/2 Bleach->Analyze

Caption: Step-by-step experimental workflow for determining optimal inhibitor concentration.

Data Analysis & Interpretation

To validate the optimization, you must quantify the Mobile Fraction (


)  and Half-time of recovery (

)
.[1]
Calculating the Shift

Normalize your data (Pre-bleach = 1, Post-bleach = 0).[1] Fit the recovery curve using a single-exponential or bi-exponential equation.[1]


[1]

Where


 relates to the diffusion coefficient and binding kinetics.
Success Criteria (Self-Validation)

The assay is considered "Optimized" at the concentration where:

  • 
     Decrease:  The half-time of recovery drops significantly (e.g., from ~20s to ~5s) compared to DMSO.[1]
    
  • Mobile Fraction Increase: The immobile fraction (molecules permanently bound during the assay timeframe) should decrease.

  • No Morphology Change: Cells remain adherent and non-apoptotic.[1]

Typical Result for I-CBP 112:

  • 1.0

    
    M:  Usually sufficient to observe a statistically significant "fast" recovery in standard cell lines (e.g., U2OS, HEK293).[1]
    
  • >5.0

    
    M:  Often yields diminishing returns in displacement but increases risk of off-target effects.[1]
    

References

  • Picaud, S., et al. (2015).[1][2] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106–5119.[1]

    • Core Reference: This is the primary characterization paper establishing the specificity and cellular activity of I-CBP 112.
  • Structural Genomics Consortium (SGC). (n.d.).[1] I-CBP112 Chemical Probe. SGC Probes.

    • Validation Source: Provides values, selectivity profiles, and recommended neg
  • Sprague, B. L., & McNally, J. G. (2005).[1] FRAP analysis of binding: proper and improper ways to interpret results. Trends in Cell Biology, 15(2), 84–91.[1]

    • Methodology: The authoritative guide on mathematical modeling of FRAP d

Sources

Technical Guide: I-CBP 112 Cytotoxicity Limits & Experimental Protocols in U2OS Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of CBP (CREB-binding protein) and p300 (EP300).[1][2][3] Unlike broad-spectrum epigenetic inhibitors (e.g., BET inhibitors like JQ1), I-CBP 112 exhibits a distinct cytotoxicity profile.

In U2OS cells (human osteosarcoma), I-CBP 112 displays low acute cytotoxicity compared to leukemic lines (e.g., MOLM-13). The "limit" for U2OS researchers is not defined by rapid cell death (apoptosis) but by functional saturation and off-target thresholds .

  • Functional Window (Recommended): 1 µM – 5 µM

  • Cytostatic Threshold: > 10 µM (Context-dependent)

  • Acute Cytotoxicity (LC50): Typically > 20–50 µM (24–48h exposure)

Part 1: Molecular Mechanism & Rationale

To understand the toxicity limits, one must understand the Mechanism of Action (MoA). I-CBP 112 is a "reader" inhibitor, not a catalytic "writer" inhibitor (like A-485).

The Displacement Mechanism

CBP and p300 act as transcriptional co-activators. Their bromodomains recognize acetylated lysine residues (Kac) on histone tails (e.g., H3K18ac, H3K27ac) and non-histone proteins (e.g., p53).

  • Action: I-CBP 112 acts as an acetyl-lysine mimic, competitively binding to the bromodomain pocket.[1][4]

  • Consequence: It displaces CBP/p300 from chromatin. Crucially, it does not inhibit the HAT (Histone Acetyltransferase) catalytic activity; in some contexts, it may even allosterically enhance H3K18 acetylation while preventing the protein from localizing to specific promoters.

Why U2OS Cells are Resistant

U2OS cells are adherent, epithelial-like, and p53 wild-type.

  • Redundancy: Solid tumor lines often tolerate chromatin displacement of CBP/p300 better than hematopoietic lineages (AML/CLL), which are "addicted" to specific MYC/CBP-driven super-enhancers.

  • Lack of Apoptosis: In U2OS, I-CBP 112 typically induces a G1/S cell cycle delay rather than immediate apoptotic cleavage. Standard viability assays (ATP-based) may therefore underestimate the compound's impact if read too early (<48h).

Pathway Visualization

MOA Chromatin Chromatin (Ac-Lys Sites) CBP_p300 CBP/p300 (Bromodomain) Chromatin->CBP_p300 Recruitment Transcription Gene Transcription (MYC, IRF4) CBP_p300->Transcription Activates CellFate U2OS Fate: Cytostasis / G1 Arrest CBP_p300->CellFate Modulates ICBP112 I-CBP 112 (Inhibitor) ICBP112->CBP_p300 Competes/Displaces

Caption: I-CBP 112 displaces CBP/p300 from chromatin, disrupting transcriptional programs and leading to cytostasis rather than acute death in U2OS.

Part 2: Cytotoxicity Limits & Data Profile

The following values are synthesized from primary chemical probe characterization (SGC standards) and osteosarcoma-specific applications.

Dose-Response Thresholds (U2OS)
ParameterConcentrationPhysiological Effect on U2OS
On-Target EC50 0.15 – 0.5 µM Effective displacement of CBP from chromatin (NanoBRET).
Functional Window 1.0 – 5.0 µM Maximal transcriptional modulation without off-target toxicity.
Solubility Limit > 100 µM Soluble in DMSO; precipitation risk in media >50 µM.
Cytotoxicity (IC50) > 20 µM Low acute toxicity. Cell growth slows, but cells remain metabolically active.
Off-Target Risk > 10 µM Potential interference with BRD4 or GPCRs (alpha1A).[3]
Time-Dependent Sensitivity
  • 24 Hours: Negligible effect on viability.[5] Do not use 24h IC50 as a metric.

  • 72 Hours: Moderate reduction in cell number (proliferation arrest).

  • 7-10 Days (Clonogenic): Significant reduction in colony formation at >5 µM.

Part 3: Validated Experimental Protocols

To accurately assess I-CBP 112 in U2OS, you must distinguish between metabolic activity (viability) and proliferative capacity.

Reagent Preparation
  • Stock Solution: Dissolve I-CBP 112 powder in 100% DMSO to 10 mM .

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Control: ALWAYS use the inactive control probe (often denoted as I-CBP 112-N or similar diastereomer) alongside the active compound to rule out chemotype-specific toxicity.

Protocol A: Long-Term Proliferation Assay (Recommended)

Rationale: Since U2OS cells do not die immediately, a 5-7 day growth assay is the gold standard for defining the "limit."

  • Seeding: Seed U2OS cells at low density (e.g., 1,000–2,000 cells/well) in 96-well plates.

    • Critical: Ensure cells are in log phase.

  • Attachment: Allow 24h for attachment.

  • Treatment:

    • Prepare 2x serial dilutions of I-CBP 112 in media (Range: 0.1 µM to 20 µM).

    • Final DMSO concentration must be constant (e.g., 0.1%) across all wells.

  • Incubation: Incubate for 5 to 7 days . Do not change media unless necessary (to avoid detaching mitotic cells).

  • Readout:

    • Option 1 (High Throughput): CellTiter-Glo (ATP) or Resazurin.

    • Option 2 (High Content): Fix and stain with Hoechst/Crystal Violet to count nuclei (eliminates metabolic artifacts).

Protocol B: Target Engagement Validation (NanoBRET proxy)

Rationale: Verify the drug is working inside the U2OS nucleus before assuming lack of toxicity is lack of potency.

  • Transfection: Transfect U2OS with CBP-NanoLuc fusion vectors.

  • Treatment: Treat with I-CBP 112 (1 µM) for 2-4 hours.

  • Observation: If available, use FRAP (Fluorescence Recovery After Photobleaching) on GFP-CBP. I-CBP 112 treatment should increase the recovery rate of GFP-CBP, proving it is no longer bound to chromatin.

Experimental Workflow Diagram

Protocol Step1 Seed U2OS (1-2k cells/well) Step2 24h Attachment Step1->Step2 Step3 Treat with I-CBP 112 (0.1 - 20 µM) + Negative Control Step2->Step3 Step4 Incubate 5-7 Days (No Wash) Step3->Step4 Step5 Readout: Nuclei Count or ATP Step4->Step5

Caption: Optimized workflow for assessing I-CBP 112 sensitivity in U2OS cells, prioritizing long-term exposure over acute toxicity.

Part 4: Troubleshooting & Expert Insights

The "False Negative" Trap

Researchers often treat U2OS cells with 10 µM I-CBP 112 for 24 hours, see no change in morphology or ATP levels, and assume the drug is inactive.

  • Correction: Check H3K18ac levels via Western Blot. While I-CBP 112 displaces CBP, it can paradoxically maintain or increase global H3K18ac due to allosteric effects on the HAT domain, while depleting acetylation at specific super-enhancers.

  • Transcriptional Markers: Check for downregulation of MYC or IRF4 (though IRF4 is less relevant in U2OS).

Solubility vs. Toxicity

At >20 µM, I-CBP 112 may precipitate in culture media, appearing as "debris" under the microscope. This physical precipitate can cause mechanical stress to cells, mimicking toxicity.

  • Check: Inspect wells at 100x magnification before adding lysis reagents. If crystals are visible, your concentration is invalid.

Combination Studies

In U2OS, I-CBP 112 is most effective as a sensitizer .

  • Synergy: It synergizes strongly with Doxorubicin or BET inhibitors (JQ1) . The "safe limit" drops significantly in combination.

  • Guideline: When combining, lower I-CBP 112 dose to 1-2 µM.

References

  • Picaud, S. et al. (2015).[2] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.[2]

  • Structural Genomics Consortium (SGC). (2015). I-CBP112 Chemical Probe Profile. The SGC.[6][7]

  • Chemical Probes Portal. (2017). I-CBP112 Validation and Criteria. Chemical Probes Portal.[3]

  • Zuber, J. et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. Nature. (Contextual reference for Bromodomain inhibition comparison).

Sources

Advanced Formulation & In Vivo Optimization of I-CBP 112

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacokinetic Optimization of the CBP/p300 Bromodomain Inhibitor I-CBP 112 in Xenograft Models.

Executive Summary

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of CREBBP (CBP) and EP300 (p300).[1][2][3][4][5] Unlike the catalytic HAT inhibitor A-485, which was optimized for in vivo metabolic stability, I-CBP 112 was designed primarily for in vitro potency (


 nM).[4] Consequently, it exhibits "brick dust" physicochemical properties—high crystallinity and poor aqueous solubility—resulting in sub-optimal bioavailability in murine xenograft models.

This guide provides a technical roadmap to transition I-CBP 112 from a petri-dish tool to a viable in vivo reagent. We reject the standard "dissolve in DMSO and pray" approach, instead detailing engineered formulations (co-solvents, cyclodextrins, and nanosuspensions) to maximize systemic exposure (


) and intratumoral concentration.[4]

Part 1: Physicochemical Profiling & The Biological Barrier[4]

Before attempting in vivo studies, one must distinguish the molecular target. I-CBP 112 inhibits the reader function (bromodomain), whereas A-485 inhibits the writer function (HAT domain).[4][5] If your study requires specific bromodomain displacement in a xenograft, you cannot simply swap to A-485; you must solve the formulation challenges of I-CBP 112.[4]

The Solubility-Permeability Paradox

I-CBP 112 possesses a high melting point and lipophilicity (cLogP > 3.5), classifying it roughly as a BCS Class II compound (Low Solubility, High Permeability).[4]

ParameterValueImplication for In Vivo Use
Molecular Weight 468.59 g/mol Favorable for membrane permeation.[4]
Aqueous Solubility < 10

g/mL
Critical Failure Point. Requires solubilizers.[4]
DMSO Solubility ~100 mMHigh, but DMSO is toxic >10% v/v in mice.[4]
Metabolic Stability ModerateSusceptible to first-pass metabolism (avoid PO, prefer IP/SC).[4]
Mechanism & Formulation Logic

The following diagram illustrates the decision matrix for selecting the appropriate vehicle based on the study duration and route of administration.

FormulationLogic Start I-CBP 112 In Vivo Goal Route Select Route Start->Route Acute Acute Study (< 3 Days) Route->Acute IP Dosing Chronic Chronic Study (> 14 Days) Route->Chronic IP or SC Dosing FormA Formulation A: DMSO/PEG/Tween (High Solubilization, Irritating) Acute->FormA Cost-Effective FormB Formulation B: SBE-β-CD (Captisol) (Biocompatible, Renal Clearance) Chronic->FormB Reduced Toxicity FormC Formulation C: Nanosuspension (Max Dose Loading) Chronic->FormC If Dose > 50mg/kg Outcome1 Outcome1 FormA->Outcome1 High AUC Peritonitis Risk Outcome2 Outcome2 FormB->Outcome2 Stable AUC Well Tolerated

Figure 1: Decision tree for selecting I-CBP 112 vehicle based on study duration and toxicity thresholds.

Part 2: Advanced Formulation Protocols

To improve bioavailability, we must increase the concentration gradient across the peritoneal or intestinal membrane. We present three tiered protocols.

Protocol A: The "Dirty" Co-Solvent System (Acute Use)

Best for: Short-term PD studies (24-72 hours).[4] High irritation potential.

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[3][4]

  • Stock Prep: Dissolve I-CBP 112 in anhydrous DMSO at 25 mg/mL. Vortex until crystal clear.[4]

  • Cosolvent Addition: Add the calculated volume of PEG300 (Polyethylene glycol) to the DMSO stock.[4] Vortex.

  • Surfactant: Add Tween-80. Critical: The solution may become viscous; mix thoroughly.[4]

  • Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing.

    • Checkpoint: If precipitation occurs (cloudiness), sonicate at 37°C for 10 mins.[4] If it remains cloudy, the compound has "crashed out" and will not be bioavailable.

  • Final Concentration: ~2.5 mg/mL.

  • Dosing: 10 mL/kg yields a 25 mg/kg dose.[4]

Protocol B: The Clinical Standard (Chronic Xenografts)

Best for: Efficacy studies (2-3 weeks).[4] High bioavailability, low tissue irritation.

Composition: 10% DMSO / 90% (20% SBE-


-CD in Saline).
Note: SBE-

-CD (Sulfobutyl ether beta-cyclodextrin) encapsulates the hydrophobic drug in a hydrophilic pocket.[4]
  • Vehicle Prep: Dissolve 2g of SBE-

    
    -CD in 10 mL sterile saline. Stir until clear (requires ~20 mins). Store at 4°C.[1][4]
    
  • Compound Solubilization: Dissolve I-CBP 112 in DMSO at 25 mg/mL.

  • Complexation: Add 100

    
    L of DMSO stock to 900 
    
    
    
    L of the SBE-
    
    
    -CD vehicle.
  • Equilibration: Vortex immediately. The cyclodextrin sequestering is rapid.[4]

  • Stability: Use within 24 hours.

Protocol C: Amorphous Solid Dispersion (ASD) for Oral Gavage

Best for: Attempting PO dosing (Oral).[4]

If IP dosing is not viable, you cannot simply gavage the powder. You must create a kinetic solubility state.[4]

  • Polymer Selection: HPMC-AS (Hypromellose Acetate Succinate).[4]

  • Solvent Casting: Dissolve I-CBP 112 and HPMC-AS (ratio 1:3) in Acetone.

  • Evaporation: Rotary evaporate to remove acetone, leaving a solid film.

  • Reconstitution: Resuspend the film in water immediately prior to dosing. This creates a supersaturated solution that delays crystallization in the gut, extending the absorption window.

Part 3: Experimental Validation & Xenograft Workflow

Trust but verify. You must establish the Pharmacokinetic (PK) profile in your specific mouse strain (NSG/nude) before committing to a tumor growth inhibition study.[4]

Step 1: The PK Pilot Study

Design:

  • Animals: Non-tumor bearing mice (n=9).[4]

  • Dose: 25 mg/kg IP (using Protocol B).[4]

  • Sampling: Terminal cardiac puncture at 1h, 4h, and 8h (n=3 per timepoint).

  • Analysis: LC-MS/MS of plasma.

Success Criteria:

  • 
     (Given cellular 
    
    
    
    , you need >5x coverage).[4]
  • 
     hours.
    
Step 2: The Xenograft Protocol

Tumor Model: MLL-AF9 leukemia or Prostate (AR+) models are most sensitive.[4]

PhaseProcedureTechnical Nuance
Inoculation SC injection of

cells in Matrigel (1:1).[4]
Matrigel prevents initial drug washout from the tumor site.[4]
Randomization When tumor volume

.[4]
Do not start too late; large tumors have necrotic cores with poor perfusion.[4]
Dosing Regimen BID (Twice Daily) I-CBP 112 likely has a short half-life.[4] QD dosing will lead to "troughs" below

, allowing tumor recovery.[4]
Measurement Caliper (Length

Width

) / 2.[4]
Measure 3x/week.
Endpoint Tumor Volume + PD Marker .[4]Mandatory: Harvest tumor 2h post-last dose. Western Blot for H3K18ac (Histone 3 Lysine 18 Acetylation).[4]
Mechanism of Action & Biomarker Logic

The following diagram details the signaling pathway and where to look for efficacy (Biomarkers).

Mechanism Drug I-CBP 112 (In Plasma) Tumor Tumor Cell (Intracellular) Drug->Tumor Permeation Target CBP/p300 Bromodomain Tumor->Target Binding (Kd ~150nM) Chromatin Acetyl-Lysine Chromatin Target->Chromatin Displacement GeneExp Oncogene Transcription (c-Myc, IRF4) Chromatin->GeneExp Downregulation Biomarker H3K18ac / H3K27ac (Global Reduction) Chromatin->Biomarker Proximal Readout

Figure 2: Pharmacodynamic cascade.[4] Efficacy is validated by the reduction of H3K18ac levels in the tumor tissue, not just tumor volume reduction.

Part 4: Troubleshooting & Limitations

The "Rebound" Effect

Because I-CBP 112 is a reversible inhibitor with a likely short half-life (


), transcriptional machinery may rebound between doses.[4]
  • Fix: If BID dosing fails, install an Alzet Osmotic Pump for continuous IP infusion.[4] This maintains steady-state plasma levels (

    
    ) above the 
    
    
    
    .[4]
Toxicity Signals

Watch for >15% body weight loss.[4]

  • Cause: Often the vehicle (DMSO/Tween), not the drug.[4]

  • Fix: Switch to Protocol B (Cyclodextrin) and provide hydration gel packs.

Comparison with A-485

Do not confuse the two.

  • I-CBP 112: Displaces the protein from chromatin (Reader inhibition).[4]

  • A-485: Stops the enzymatic acetylation of histones (Writer inhibition).[4][6]

  • Note: A-485 is generally more potent in vivo.[4] If your data with I-CBP 112 is weak, ensure you are not simply seeing a lack of exposure compared to the more optimized A-485.[4]

References

  • Structural Genomics Consortium (SGC). I-CBP112 Probe Summary. [Link][2][4][7]

  • Chemical Probes Portal. I-CBP112 Evaluation and Expert Ratings. [Link][4]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy.[3] Cancer Research.[4] [Link]

  • Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Comparison with A-485).[4] Nature.[4] [Link][4]

Sources

resolving phase separation in I-CBP 112 formulation

Author: BenchChem Technical Support Team. Date: February 2026

Mastering I-CBP 112 Formulation: A Technical Guide to Resolving Phase Separation

Executive Summary

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of CBP and p300, widely used to interrogate epigenetic regulation in oncology (specifically AML and prostate cancer).[1] However, its utility is frequently compromised by its physicochemical profile: a lipophilic, basic small molecule (MW ~468.6 Da) prone to Liquid-Liquid Phase Separation (LLPS) or "oiling out" upon aqueous dilution.

This guide provides a validated, mechanism-based approach to solubilizing I-CBP 112. Unlike generic protocols, we dissect the thermodynamic drivers of phase separation and provide two distinct, self-validating formulation strategies—Co-solvent Stabilization and Cyclodextrin Complexation —to ensure bioavailability and assay reproducibility.

Part 1: The Physicochemical Challenge

To resolve phase separation, one must first understand the molecule's behavior at the molecular level. I-CBP 112 possesses a benzoxazepinone core and a methyl-piperidinyl side chain.[2]

PropertyValueImplication for Formulation
Molecular Weight 468.59 g/mol Moderate size; falls within "drug-like" space but requires stabilization.
pKa (Predicted) ~9.07 (Basic)The piperidine nitrogen is protonated at acidic pH but approaches neutrality at physiological pH (7.4), drastically reducing solubility.
LogP (Estimated) ~3.0 – 4.0Highly lipophilic. Drives aggregation in aqueous environments.
Solubility (DMSO) ≥ 32 mg/mLExcellent organic solubility. The "trap" occurs when diluting this stock.
Solubility (Aq) NegligibleWithout excipients, immediate precipitation or oiling out occurs.

The Mechanism of Phase Separation (LLPS): When a DMSO stock of I-CBP 112 is introduced directly into saline or media, the solvent dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water). The hydrophobic effect forces I-CBP 112 molecules to aggregate. Because the molecule is not highly crystalline, it often forms a drug-rich, amorphous oil phase (LLPS) rather than solid crystals. This "milky" emulsion is often mistaken for solubility until centrifugation reveals a separated layer.

Visualizing the Solubility Cliff

LLPS_Mechanism cluster_0 Thermodynamic Trap DMSO_Stock I-CBP 112 (DMSO Stock) Dilution Rapid Aqueous Dilution DMSO_Stock->Dilution + Saline/Media Supersaturation Supersaturated State Dilution->Supersaturation Dielectric Shift LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturation->LLPS Uncontrolled Aggregation Stable_Micelle Stable Micelle/ Complex Supersaturation->Stable_Micelle + PEG/Tween or Cyclodextrin

Figure 1: The mechanism of phase separation. Without stabilizing excipients, the hydrophobic effect drives the system toward LLPS.

Part 2: Validated Formulation Protocols

The following protocols are designed to bypass the solubility cliff. Adherence to the order of addition is non-negotiable.

Protocol A: The Co-Solvent System (Standard In Vivo Vehicle)

Best for: Intraperitoneal (IP) injection, acute animal studies. Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve pure I-CBP 112 powder in anhydrous DMSO to a concentration of 25 mg/mL . Vortex until perfectly clear.

  • The "Bridge" (PEG300):

    • Pipette the required volume of DMSO stock (e.g., 100 µL) into a sterile tube.

    • Add 400 µL of PEG300 .

    • Crucial Action: Vortex immediately and vigorously for 30 seconds. PEG acts as a polarity bridge, preventing shock precipitation.

  • The Surfactant (Tween-80):

    • Add 50 µL of Tween-80 to the DMSO/PEG mixture.

    • Vortex for 30 seconds. The solution should remain clear or slightly viscous.

  • Aqueous Phase (Saline):

    • Slowly add 450 µL of 0.9% Saline (pre-warmed to 37°C is recommended but not strictly required).

    • Vortex immediately.

    • Result: A clear, stable solution at ~2.5 mg/mL.

Troubleshooting: If cloudiness appears at Step 4, sonicate in a water bath at 37°C for 5-10 minutes. If phase separation persists, the drug concentration may be too high for this specific vehicle; dilute by 50%.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV injection, long-term dosing, and sensitive cell assays. Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).

Mechanism: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD, e.g., Captisol) forms an inclusion complex, encapsulating the hydrophobic benzoxazepinone core while exposing the hydrophilic exterior to the solvent.

  • Vehicle Prep: Dissolve 2.0 g of SBE-β-CD in 10 mL of 0.9% Saline. Vortex until clear (store at 4°C for up to 1 week).

  • Solubilization:

    • Take 100 µL of I-CBP 112 DMSO stock (25 mg/mL).

    • Add 900 µL of the 20% SBE-β-CD solution.

    • Vortex vigorously for 1 minute.

    • Sonication: Sonicate for 5–10 minutes to drive the equilibrium toward inclusion complex formation.

Part 3: Formulation Decision Matrix

Choosing the right protocol depends on your experimental endpoint. Use the logic flow below to select the optimal vehicle.

Formulation_Decision Start Experimental Goal? InVivo In Vivo Study (Mouse/Rat) Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro Route Route of Admin? InVivo->Route Protocol_B Protocol B: SBE-beta-CD (Low Toxicity) InVitro->Protocol_B High Conc. (>1 µM) Protocol_C Direct Dilution (< 1 µM only) InVitro->Protocol_C Low Conc. IP IP or SubQ Route->IP High Volume IV Intravenous (IV) Route->IV Low Volume Sensitive Protocol_A Protocol A: PEG300/Tween-80 (Standard) IP->Protocol_A IV->Protocol_B

Figure 2: Decision tree for selecting the appropriate I-CBP 112 vehicle based on experimental constraints.

Part 4: Quality Control & Validation

Trust but verify. A solution may look clear to the naked eye but contain micro-aggregates that skew data.

1. The "Light Path" Test (Basic): Shine a laser pointer (or focused LED) through the formulation vial.

  • Pass: The beam passes through with no scattering (Tyndall effect).

  • Fail: A visible beam path or "sparkle" indicates micro-precipitation/colloidal suspension.

2. Centrifugation (Definitive): Spin the formulation at 13,000 x g for 10 minutes.

  • Pass: No pellet.

  • Fail: Visible pellet or oil droplet at the bottom.

3. Concentration Verification (HPLC): Dilute 10 µL of the final formulation into 990 µL of Methanol and inject onto HPLC. Compare the peak area against a standard curve prepared directly in Methanol. This confirms that the drug is not only "dissolved" but chemically stable in the vehicle.

References

  • Picaud, S., et al. (2015).[1] "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research, 75(23), 5106-5119. Retrieved from [Link]

  • Structural Genomics Consortium (SGC). I-CBP112 Chemical Probe Data Sheet. Retrieved from [Link][2]

  • Chemical Probes Portal. I-CBP112 Profile and Selectivity Data. Retrieved from [Link]

Sources

Comparative Validation of MOA-Reflective Potency Assays: Reporter Gene Systems vs. Primary Cell Models

[1]

Executive Summary

In the development of biologics—particularly monoclonal antibodies (mAbs) and bispecific T-cell engagers (BiTEs)—the Potency Assay is the single most critical measure of a drug's functional quality. It bridges the gap between physicochemical characterization and clinical efficacy.

This guide addresses a fundamental tension in assay development: the trade-off between Physiological Relevance (Primary Cell Assays) and Quality Control Robustness (Reporter Gene Assays).[1] Drawing on ICH Q2(R2) and USP <1033> guidelines, we will dissect the validation of an NF-κB signaling pathway assay, comparing a genetically engineered Reporter Gene Assay (RGA) against a primary PBMC cytokine release assay.

Part 1: The Mechanistic Divergence

To validate a potency assay, one must first prove it reflects the drug's Mechanism of Action (MOA).

The Biological Pathway: NF-κB Signaling

For immunotherapies, the MOA often involves engaging a receptor (e.g., CD3, 4-1BB, or TNF-R) to trigger the NF-κB transcription factor.

  • Primary Cell Approach: Measures the final downstream phenotype—cytokine secretion (e.g., IL-2, IFN-γ). This is the "black box" approach; it captures the full biological complexity but introduces noise from donor variability and secondary signaling loops.

  • Reporter Gene Approach: Engineers a cell line (e.g., Jurkat) with a luciferase gene downstream of an NF-κB response element.[1] This "clips" the pathway immediately after nuclear translocation, removing downstream translation/secretion variability while retaining MOA specificity.

Visualization: Pathway Engineering

The following diagram contrasts the signal transduction flow in both systems.

NFkB_Pathwaycluster_RGAReporter Gene Assay (Engineered)cluster_PrimaryPrimary Cell Assay (Native)DrugBiologic Drug(Agonist)ReceptorSurface Receptor(e.g., TNFR/CD3)Drug->ReceptorKinaseKinase Cascade(IKK Complex)Receptor->KinaseNFkBNF-κB Translocation(Nucleus)Kinase->NFkBREResponse Element(NF-κB RE)NFkB->REGeneNative Cytokine Gene(IL-2/IFN-γ)NFkB->GeneLucLuciferase GeneRE->LucLightLuminescence(Readout)Luc->LightTranslationProtein Translation& SecretionGene->TranslationELISAELISA/HTRF(Readout)Translation->ELISA

Figure 1: Mechanistic divergence between engineered Reporter Gene Assays (Blue Path) and Primary Cell Assays (Red Path).

Part 2: Methodological Rigor & Protocols

Protocol A: Engineered Jurkat NF-κB Reporter Assay

Why this works: This system is self-validating because it uses "Thaw-and-Use" cells. By banking a large master cell bank, we eliminate passage-number drift, a major source of assay failure.

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved NF-κB-Luciferase Jurkat cells. Resuspend in assay medium (RPMI + 1% FBS) to

    
     cells/mL. Crucial: Low serum starvation reduces basal background noise.
    
  • Plate Layout: Seed 50 µL/well into a white-walled 96-well plate.

    • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.

  • Agonist Induction: Add 50 µL of the biologic drug (3-fold serial dilution, 9 points). Include a Reference Standard on every plate.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂. (Short incubation prevents secondary autocrine effects).

  • Detection: Add 100 µL of Luciferase detection reagent (lyses cells and provides substrate). Shake for 2 mins.

  • Readout: Measure Relative Light Units (RLU) on a luminometer.

Protocol B: Primary PBMC Cytokine Release Assay

Why this is difficult: Donor-to-donor variability can result in >30% CV. This protocol requires normalization against a housekeeping control or strict donor qualification.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.

  • Resting: Allow monocytes to adhere or rest cells for 2 hours to reduce isolation-stress induced background.

  • Treatment: Seed

    
     cells/well. Add drug dilutions.
    
  • Incubation: Incubate for 24–48 hours . (Note the significant time difference vs. RGA).

  • Supernatant Harvest: Centrifuge plate; transfer supernatant to a new plate.

  • Quantification: Analyze via ELISA or HTRF for IL-2 or IFN-γ.

Part 3: Statistical Validation Framework

Validation is not just checking boxes; it is proving the mathematical relationship between dose and response is consistent. The core requirement for any relative potency assay is Parallelism .[2]

The "Self-Validating" Logic: Parallelism

According to USP <1032> and <1034> , if the Test sample curve is not parallel to the Reference Standard curve, the calculated potency is meaningless.

  • Mechanism Check: Non-parallelism implies the Test molecule is acting via a different affinity or mechanism than the Reference.

  • Statistical Test: Use Equivalence Testing (e.g., intersection-union test) rather than simple F-tests for difference, as F-tests are sensitive to sample size (over-penalizing precise assays).

Visualization: The Validation Workflow

This diagram outlines the decision logic required for a compliant validation study.

Validation_LogicStartAssay DevelopmentCompletePreValPre-Validation(Accuracy/Range)Start->PreValParallelParallelism Check(Equivalence Test)PreVal->ParallelFailFail:Re-optimizeParallel->Fail Non-ParallelLinearityDilutional Linearity(r² > 0.98)Parallel->Linearity ParallelPrecisionIntermediate Precision(Day/Analyst)Linearity->PrecisionFinalValidatedPotency AssayPrecision->Final

Figure 2: Statistical validation workflow emphasizing Parallelism as the gatekeeper.

Part 4: Comparative Performance Data

The following data summarizes a typical validation study comparing these two modalities. Note the distinct advantage of RGAs in precision and throughput, which aligns with ICH Q2(R2) preferences for robust analytical procedures.

Validation ParameterReporter Gene Assay (RGA)Primary Cell Assay (PBMC)Causality / Insight
Intermediate Precision (% CV) 4% – 8% 20% – 35% RGA uses clonal cell lines; PBMCs suffer from donor heterogeneity.
Accuracy (% Recovery) 90% – 110%70% – 130%Matrix interference is higher in complex PBMC supernatants.
Linearity (R²) > 0.99> 0.95Signal-to-noise ratio is significantly higher in Luciferase systems.
Turnaround Time < 24 Hours3 – 5 DaysRGA requires no lengthy cytokine accumulation phase.
Regulatory Status Preferred for Lot Release Preferred for Characterization Regulators (FDA/EMA) prioritize the robustness of RGAs for QC release [1].
Senior Scientist Insight

While the RGA is superior for QC release, do not discard the Primary Cell Assay . It is required during Characterization to prove that the engineered RGA correlates with the physiological response. This is known as an "Orthogonal Method" validation.

References

  • ICH. (2023).[2][3] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[3][4] [Link]

  • FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][6][7] [Link]

  • NIH. (2019). Characterization of a single reporter-gene potency assay for T-cell-dependent bispecific molecules. National Center for Biotechnology Information. [Link]

  • Quantics Biostatistics. (2023).[2] What is Parallelism in Bioassay?. [Link]

An In-Depth Technical Guide to the Validation of I-CBP112 IC50 for CBP and p300

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CBP/p300 in Epigenetic Regulation and Disease

The homologous proteins CREB-binding protein (CBP) and p300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs).[1][2][3][4] By catalyzing the transfer of acetyl groups to histone tails and other proteins, they play a pivotal role in modulating chromatin structure and gene expression.[1][3] This activity is integral to a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2][5] Given their central role, the dysregulation of CBP and p300 has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them compelling targets for therapeutic intervention.[2][4][5][6][7][8]

I-CBP112 has emerged as a potent and selective small molecule inhibitor of the bromodomains of CBP and p300.[1][5][6][9] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, thereby tethering CBP/p300 to specific chromatin regions. By competitively inhibiting this interaction, I-CBP112 disrupts the normal function of these coactivators, leading to downstream effects on gene transcription.[5][10] This guide provides a comprehensive technical overview of the validation of I-CBP112's half-maximal inhibitory concentration (IC50) against both CBP and p300, offering insights for researchers and drug development professionals in the field.

I-CBP112: Potency and Selectivity Profile

The inhibitory activity of I-CBP112 against the bromodomains of CBP and p300 has been quantified to determine its potency and selectivity. Biochemical assays have demonstrated that I-CBP112 exhibits a preference for CBP over p300.

TargetIC50 (µM)Dissociation Constant (Kd) (nM)Assay Type
CBP 0.142 - 0.17151 ± 6BLI Assay
p300 0.625167 ± 8BLI Assay

Data compiled from multiple sources.[6][9]

This approximate 4.4-fold selectivity for CBP over p300 is a critical aspect of I-CBP112's pharmacological profile.[6][9] Understanding the nuances of this differential inhibition is paramount for interpreting experimental results and predicting therapeutic outcomes. While both proteins share a high degree of homology within their bromodomains, subtle structural differences likely account for the observed selectivity of I-CBP112.[3]

Mechanism of Action: Targeting the Bromodomain

I-CBP112 functions as an acetyl-lysine competitive inhibitor, directly targeting the bromodomain of CBP and p300.[1][10] This mode of action prevents the "reading" of acetylated histone marks, a critical step in the recruitment of the HAT machinery to chromatin.

cluster_0 Normal Physiological State cluster_1 Inhibition by I-CBP112 Histone Acetylated Histone Bromodomain Bromodomain Histone->Bromodomain Binds CBP_p300 CBP/p300 HAT_Domain HAT Domain CBP_p300->HAT_Domain Bromodomain->CBP_p300 Gene_Transcription Gene Transcription HAT_Domain->Gene_Transcription Activates I_CBP112 I-CBP112 Inhibited_Bromodomain Bromodomain I_CBP112->Inhibited_Bromodomain Competitively Binds Inhibited_CBP_p300 CBP/p300 Inhibited_Bromodomain->Inhibited_CBP_p300 Inhibited_HAT_Domain HAT Domain Inhibited_CBP_p300->Inhibited_HAT_Domain Blocked_Transcription Gene Transcription Blocked Inhibited_HAT_Domain->Blocked_Transcription Fails to Activate

Caption: Mechanism of I-CBP112 action on CBP/p300.

Interestingly, beyond simple inhibition, studies have shown that I-CBP112 can paradoxically enhance the acetyltransferase activity of p300 at specific histone sites, such as H3K18 and H3K23.[10][11] The EC50 for this activation of p300- and CBP-mediated H3K18 acetylation is approximately 2 µM.[10] This suggests a more complex allosteric regulation that warrants further investigation.

Experimental Protocols for IC50 Determination

Accurate determination of IC50 values is fundamental to characterizing any inhibitor. Homogeneous, high-throughput screening assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are well-suited for this purpose.[12][13][14][15]

TR-FRET Assay for CBP/p300 Bromodomain Inhibition

This protocol outlines a generalized TR-FRET assay to measure the inhibition of the interaction between a CBP or p300 bromodomain and an acetylated histone peptide.

cluster_workflow TR-FRET Assay Workflow A 1. Reagent Preparation - CBP/p300 Bromodomain (GST-tagged) - Biotinylated Acetyl-Histone Peptide - Europium-labeled Anti-GST Antibody (Donor) - Streptavidin-Allophycocyanin (Acceptor) - I-CBP112 Serial Dilution B 2. Assay Plate Setup - Add I-CBP112 dilutions to 384-well plate. A->B C 3. Protein-Peptide Incubation - Add CBP/p300 Bromodomain and Biotinylated Peptide. - Incubate to allow binding. B->C D 4. Detection Reagent Addition - Add Donor and Acceptor antibodies. - Incubate in the dark. C->D E 5. TR-FRET Measurement - Excite at 340 nm. - Measure emission at 620 nm (Donor) and 665 nm (Acceptor). D->E F 6. Data Analysis - Calculate 665/620 nm ratio. - Plot ratio vs. I-CBP112 concentration. - Determine IC50 using non-linear regression. E->F

Caption: Workflow for a TR-FRET based IC50 determination assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Serially dilute I-CBP112 in DMSO, followed by a final dilution in assay buffer.

    • Prepare a mixture of the GST-tagged CBP or p300 bromodomain and the biotinylated acetylated histone H4 peptide in assay buffer.

    • Prepare a mixture of the Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (acceptor) in assay buffer.

  • Assay Procedure:

    • Add the I-CBP112 serial dilutions to a low-volume 384-well plate.

    • Add the CBP/p300 bromodomain and histone peptide mixture to the wells.

    • Incubate for 60 minutes at room temperature to allow for inhibitor binding.

    • Add the donor and acceptor antibody mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET enabled plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

    • Plot the signal ratio against the logarithm of the I-CBP112 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Methodological Choices:

  • TR-FRET: This technology minimizes background fluorescence by introducing a time delay between excitation and emission detection, leading to a high signal-to-noise ratio.

  • GST and Biotin Tags: These affinity tags provide a robust and specific means of labeling the interacting partners for FRET.

  • Homogeneous Format: The "mix-and-read" nature of the assay simplifies automation and is ideal for high-throughput screening.

AlphaLISA Assay for Cellular Histone Acetylation

To validate the cellular activity of I-CBP112, an AlphaLISA assay can be employed to measure changes in histone acetylation levels within cells.

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of I-CBP112 for a specified period (e.g., 24 hours).

  • Cell Lysis and Histone Extraction:

    • Lyse the cells using a specialized lysis buffer and extract the histones according to the kit manufacturer's protocol.[13]

  • AlphaLISA Procedure:

    • Add the cell lysate to a 384-well plate.

    • Add a mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for a particular acetylated histone mark (e.g., H3K18ac) and a biotinylated anti-histone H3 antibody.

    • Incubate for 60 minutes at room temperature.

    • Add Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-enabled plate reader.

    • Plot the AlphaLISA signal against the logarithm of the I-CBP112 concentration.

    • Determine the IC50 value, which in this cellular context represents the concentration at which I-CBP112 inhibits the targeted histone acetylation mark by 50%.

Rationale for Methodological Choices:

  • AlphaLISA: This bead-based immunoassay is highly sensitive and requires no wash steps, making it suitable for cellular lysates.[15]

  • Cellular Context: This assay provides a more physiologically relevant measure of inhibitor activity by assessing its effects within a living system.

  • Specific Antibody: The use of an antibody specific for a known CBP/p300-mediated acetylation mark provides target engagement validation.

Cellular Consequences of CBP/p300 Inhibition by I-CBP112

The inhibition of CBP/p300 by I-CBP112 has significant downstream consequences in cellular models, particularly in cancer. In various cancer cell lines, I-CBP112 has been shown to:

  • Impair Colony Formation and Induce Differentiation: In leukemic cell lines, I-CBP112 treatment leads to reduced colony formation and promotes cellular differentiation without causing significant cytotoxicity.[10]

  • Sensitize Cancer Cells to Chemotherapy: I-CBP112 can decrease the expression of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and contribute to multidrug resistance.[5][16][17] This sensitizes cancer cells to a range of chemotherapeutic agents.[16][17]

  • Synergize with Other Inhibitors: I-CBP112 exhibits synergistic effects when combined with other anti-cancer agents, such as the BET bromodomain inhibitor JQ1 and doxorubicin.[1][5][7]

The cellular effects of I-CBP112 are often observed at concentrations in the low micromolar range, which is consistent with its biochemical IC50 values.

Conclusion and Future Directions

I-CBP112 is a valuable chemical probe for elucidating the biological roles of CBP and p300. Its well-characterized IC50 values and selectivity profile provide a solid foundation for its use in both basic research and preclinical drug development. The methodologies outlined in this guide offer a robust framework for validating the potency and cellular activity of I-CBP112 and other CBP/p300 inhibitors.

Future research should focus on further dissecting the structural basis for I-CBP112's selectivity and exploring the full therapeutic potential of CBP/p300 inhibition, both as a monotherapy and in combination with other targeted agents. The development of next-generation inhibitors with enhanced selectivity and improved pharmacokinetic properties will be crucial for translating the promise of CBP/p300 targeting into effective clinical treatments.

References

  • Goral, A., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 13(18), 4614. [Link]

  • Goral, A., et al. (2021). CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. PubMed, [Link]

  • Ormerod, A. J., et al. (2017). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Chemical Biology, 12(6), 1543-1552. [Link]

  • Zhang, Y., et al. (2020). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Acta Pharmaceutica Sinica B, 10(9), 1589-1603. [Link]

  • ResearchGate. I-CBP112 displaces the CBP bromodomain from chromatin. [Link]

  • Kasper, L. H., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Biochemistry, 58(15), 2017-2021. [Link]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • The Chemical Probes Portal. I-CBP112. [Link]

  • Attianese, B., & D'Acunto, C. W. (2024). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 29(3), 676. [Link]

  • Taylor, B. S., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. Oncotarget, 14, 608-617. [Link]

  • YouTube. CBP and EP300 Degraders: A Tale of Two Selectivities. [Link]

  • Santer, F. R., et al. (2011). Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines. Molecular Cancer Therapeutics, 10(9), 1644-1655. [Link]

  • Yang, H., et al. (2017). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 60(19), 8110-8125. [Link]

  • YouTube. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. [Link]

  • Wang, L., et al. (2021). Current development of CBP/p300 inhibitors in the last decade. European Journal of Medicinal Chemistry, 209, 112861. [Link]

  • BMG LABTECH. TR-FRET Measurements. [Link]

  • Bowers, E. M., et al. (2013). Live cell studies of p300/CBP histone acetyltransferase activity and inhibition. ACS Chemical Biology, 8(11), 2413-2421. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • National Center for Biotechnology Information. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]

  • American Chemical Society. Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. [Link]

  • BPS Bioscience. Acetyltransferase Screening and Profiling Services. [Link]

  • ResearchGate. A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. [Link]

  • PubMed. Medicinal chemistry approaches to the discovery and development of p300/CBP inhibitors for cancer therapy. [Link]

  • BPS Bioscience. TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. [Link]

Sources

A Researcher's Guide to Rigorous On-Target Validation: Selecting and Implementing Negative Controls for I-CBP112 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

I-CBP112 is a potent and selective chemical probe used to investigate the biological functions of the highly homologous transcriptional co-activators CREB-binding protein (CREBBP) and p300 (EP300). As with any small molecule inhibitor, ensuring that observed biological effects are due to the specific inhibition of its intended target is paramount for data integrity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting, validating, and implementing appropriate negative controls in experiments involving I-CBP112. We move beyond simple vehicle controls to discuss the principles of ideal negative controls, the use of orthogonal chemical probes, and the design of self-validating experimental workflows to definitively link phenotypic outcomes to the inhibition of CREBBP/EP300 bromodomains.

The Imperative for Controls: Deconvoluting On-Target vs. Off-Target Effects

Small molecule inhibitors are powerful tools, but their utility is directly proportional to the confidence with which we can attribute their effects to the modulation of a specific target. A cellular phenotype observed after treatment with I-CBP112 could arise from:

  • On-target effects: The desired inhibition of CREBBP and/or EP300 bromodomains.

  • Off-target effects: Unintended interactions with other proteins or cellular components.[1][2][3]

  • Compound-specific effects: Phenotypes caused by the chemical scaffold of the molecule itself, independent of its target-binding activity, or by impurities.

A simple vehicle control (e.g., DMSO) accounts for the solvent's effect but fails to control for off-target or compound-specific activities. Therefore, a more sophisticated control strategy is essential for rigorous, reproducible science. The gold standard is a negative control : a compound that is structurally very similar to the active probe but is biologically inactive against the intended target.[4]

Understanding I-CBP112: Mechanism of Action

I-CBP112 is a high-affinity, acetyl-lysine competitive inhibitor that selectively targets the bromodomains of CREBBP and EP300.[5][6] These proteins are critical epigenetic regulators that act as scaffolds for transcription factors and possess histone acetyltransferase (HAT) activity.[7] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.

By binding to the CREBBP/EP300 bromodomains, I-CBP112 prevents these proteins from "reading" the epigenetic landscape and being recruited to specific chromatin regions. This disrupts the assembly of transcriptional machinery, leading to changes in gene expression that can impact cell proliferation, differentiation, and other key biological processes.[8][9][10]

cluster_0 Normal Cellular Process cluster_1 Inhibition by I-CBP112 AcetylatedLysine Acetylated Lysine (e.g., on Histone Tail) Bromodomain Bromodomain AcetylatedLysine->Bromodomain Binds CREBBP_EP300 CREBBP/EP300 Protein Transcription_Complex Transcription Factor Complex Assembly CREBBP_EP300->Transcription_Complex Recruits HAT_Domain HAT Domain Gene_Expression Target Gene Expression Transcription_Complex->Gene_Expression Activates ICBP112 I-CBP112 Bromodomain_Inhibited Bromodomain ICBP112->Bromodomain_Inhibited Competitively Binds No_Recruitment Recruitment Blocked Altered_Expression Altered Gene Expression No_Recruitment->Altered_Expression Leads to

Figure 1: Mechanism of I-CBP112 Action. I-CBP112 competitively binds to the CREBBP/EP300 bromodomain, preventing its interaction with acetylated lysines and disrupting downstream gene expression.

The Challenge: An Absence of a Direct I-CBP112 Negative Control

However, this does not preclude rigorous experimentation. It necessitates a strategy built on two pillars:

  • The Orthogonal Probe Approach: Using a structurally different chemical probe that targets the same protein.

  • The Analogue Control Principle: Leveraging existing negative controls for orthogonal probes to establish a robust experimental framework.

A Validated Strategy: Orthogonal Probes and Analogue Controls

The Orthogonal Probe: SGC-CBP30

SGC-CBP30 is another well-characterized, potent, and selective inhibitor of the CREBBP/EP300 bromodomains.[11] Critically, it has a distinct chemical structure from I-CBP112. If both I-CBP112 and SGC-CBP30 produce the same phenotype in a given assay, it significantly increases the confidence that the effect is on-target, as it is less likely that two structurally different molecules share the same off-target profile.[4]

The Analogue Negative Control: SGC-CBP30N

The Structural Genomics Consortium (SGC) has developed SGC-CBP30N, a close structural analogue of SGC-CBP30 that is inactive against CREBBP.[7] This compound serves as an excellent example of an ideal negative control. It shares the same core scaffold as the active probe but possesses a modification that ablates binding to the target. Another example from the literature is ISOX-INACT, a negative control for a different CREBBP/EP300 inhibitor scaffold, which was created by adding two methyl groups that sterically hinder binding.[12]

These compounds are invaluable tools. In your experiments, demonstrating that I-CBP112 and SGC-CBP30 produce a phenotype, while SGC-CBP30N (at the same concentration) does not, builds a powerful case for on-target activity.

CompoundPrimary Target(s)Role in ExperimentKey Characteristic
I-CBP112 CREBBP/EP300-BRDPrimary Probe Potent & selective inhibitor
SGC-CBP30 CREBBP/EP300-BRDOrthogonal Probe Structurally distinct from I-CBP112; confirms on-target phenotype
SGC-CBP30N None (Inactive)Analogue Negative Control (for the orthogonal probe)Structurally similar to SGC-CBP30 but inactive; controls for off-targets of the scaffold class
DMSO NoneVehicle Control Controls for solvent effects

Table 1: Recommended Compounds for a Rigorous I-CBP112 Experimental Design.

Experimental Workflow: Validating Controls in Your System

The most critical step is to confirm that your chosen negative control is indeed inactive in your specific experimental context. A compound's inactivity in a biochemical assay does not guarantee it won't have unforeseen effects in a complex cellular environment.

G cluster_prep Phase 1: Preparation & Baseline cluster_validation Phase 2: Negative Control Validation cluster_experiment Phase 3: Definitive Experiment cluster_interpretation Interpretation Logic A1 Select Cell Line & Establish Culture A2 Determine Dose Range for I-CBP112 (e.g., EC50) A1->A2 A3 Procure I-CBP112, SGC-CBP30, & SGC-CBP30N A2->A3 B1 Treat cells with Vehicle, I-CBP112, & SGC-CBP30N at 1x and 10x EC50 A3->B1 B2 Measure Proximal Target Engagement (e.g., ChIP-qPCR for H3K27ac at a known target gene locus) B1->B2 B3 Analyze Data: Confirm SGC-CBP30N shows no effect on H3K27ac B2->B3 C1 Run Full Experiment with 4 Arms: 1. Vehicle (DMSO) 2. I-CBP112 (Active) 3. SGC-CBP30 (Orthogonal) 4. SGC-CBP30N (Negative) B3->C1 C2 Measure Phenotypic Endpoint (e.g., Cell Viability, Gene Expression, Protein Levels) C1->C2 C3 Interpret Results C2->C3 I1 IF I-CBP112 & SGC-CBP30 show effect AND Vehicle & SGC-CBP30N do not, THEN effect is ON-TARGET. C3->I1

Figure 2: Workflow for Validating and Using Controls. A systematic approach ensures that the negative control is validated before being used in the definitive experiment.

Protocol 1: Cellular Target Engagement Validation using Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol validates that a negative control fails to elicit the known molecular effect of I-CBP112: the reduction of histone acetylation at specific gene loci.

  • Cell Seeding: Plate your cells of interest at a density that will allow for sufficient chromatin yield (e.g., 1-2 x 10^7 cells per condition).

  • Treatment: Treat cells for a duration known to cause epigenetic changes (e.g., 24 hours) with:

    • Vehicle (DMSO)

    • I-CBP112 (at a validated effective concentration, e.g., 1 µM)

    • Negative Control (e.g., SGC-CBP30N, at 1 µM and 10 µM to confirm inactivity even at high concentrations)

  • Chromatin Preparation: Cross-link proteins to DNA using formaldehyde, lyse the cells, and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation (IP): Incubate sheared chromatin overnight with an antibody specific for a relevant histone mark, such as H3K27ac. A non-specific IgG antibody should be used as an IP negative control.[13]

  • Washing and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding, then elute the chromatin and reverse the cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform quantitative PCR using primers for the promoter or enhancer region of a known CREBBP/EP300 target gene (e.g., MYC, IRF4).[10][13] Normalize the signal to the input chromatin.

  • Expected Outcome: You should observe a significant decrease in the H3K27ac signal at the target gene locus in the I-CBP112-treated sample compared to the vehicle. The negative control-treated sample should show a signal comparable to the vehicle control, demonstrating its inability to engage the target in a cellular context.

Data Interpretation: A Logic Framework

G start Start Phenotypic Assay q1 Does I-CBP112 show an effect vs. Vehicle? start->q1 q2 Does the Negative Control (e.g., SGC-CBP30N) show an effect vs. Vehicle? q1:s->q2:n Yes res3 I-CBP112 is inactive in this system or assay. q1:s->res3:n No q3 Does the Orthogonal Probe (SGC-CBP30) show the SAME effect as I-CBP112? q2:s->q3:n No res2 Result is likely an OFF-TARGET or SCAFFOLD effect. Data is uninterpretable. q2:s->res2:n Yes res1 Result is likely ON-TARGET q3:s->res1:n Yes res4 Result is likely ON-TARGET, but confidence is lower. Consider probe-specific off-targets. q3:s->res4:n No

Conclusion

While the absence of a dedicated negative control for I-CBP112 requires a more thoughtful experimental design, it does not prevent the generation of high-quality, reliable data. By embracing a strategy that includes orthogonal probes (SGC-CBP30) and validated analogue negative controls (SGC-CBP30N), researchers can build a self-validating system. The key is to move beyond a simple "probe + vehicle" mindset and to experimentally demonstrate that the observed phenotype is a consequence of on-target CREBBP/EP300 bromodomain inhibition. This rigorous approach is the bedrock of trustworthy and impactful science.

References

  • Selleck Chemicals. I-CBP112 | Epigenetic Reader Domain inhibitor | CAS 1640282-31-0.

  • MedChemExpress. I-CBP112 hydrochloride | CBP/EP300 Inhibitor.

  • Majewska, M., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. International Journal of Molecular Sciences.

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.

  • Chemical Probes Portal. I-CBP112.

  • Structural Genomics Consortium. SGC-CBP30 A CREBBP/EP300-selective chemical probe.

  • Al-awar, R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife.

  • Gacias, M., et al. (2016). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research.

  • Aldeghi, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology.

  • Spencer, K.L., et al. (2016). Chemical probes and inhibitors of bromodomains outside the BET family. MedChemComm.

  • Chemical Probes Portal. Controls for chemical probes.

  • Ferguson, F.M., et al. (2016). Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. Journal of Biological Chemistry.

  • Aldeghi, M., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv.

  • Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.

  • Rooney, T.P.H., et al. (2020). Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain. ACS Medicinal Chemistry Letters.

  • Picaud, S., et al. (2015). Figure: Recognition of acetylated peptide by CBP and structural features of I-CBP112 interaction with the CBP bromodomain. ResearchGate.

  • ResearchGate. (2015). In vitro characterization of I-CBP112.

  • MedChemExpress. I-CBP112.

  • Lasko, L.M., et al. (2017). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry.

  • Journal of Clinical Investigation. (2022). CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer.

  • ACS Publications. (2022). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation.

Sources

I-CBP 112: Differentiating Co-Activator Blockade from Nuclear Receptor Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the precise pharmacological profile of I-CBP 112, distinguishing between direct off-target binding (unintended interactions with Nuclear Receptor LBDs) and functional on-target modulation (intended disruption of the CBP-NR co-activator complex).

Part 1: Executive Summary & Mechanistic Core[1]

I-CBP 112 (SGC-CBP112) is a potent, selective chemical probe targeting the bromodomains of CBP (CREBBP) and p300 (EP300) .[1][2] In drug development and chromatin biology, a critical challenge is distinguishing whether a compound inhibits a Nuclear Receptor (NR) pathway by directly binding the receptor (e.g., as an antagonist) or by stripping away essential co-activators.[1]

This guide provides the framework to validate I-CBP 112’s selectivity profile. Crucially, current data indicates I-CBP 112 does NOT significantly bind Nuclear Receptors directly. Its observed effects on NR signaling (e.g., Androgen Receptor, Estrogen Receptor) are on-target consequences of inhibiting the CBP/p300 co-activator function.[1] Mistaking this functional dependency for direct off-target binding is a common analytical error this guide aims to prevent.

The Mechanistic Distinction
  • Direct Off-Target Effect: The small molecule binds the Ligand Binding Domain (LBD) of the NR (e.g., acting like Enzalutamide on AR). I-CBP 112 should be negative for this. [1]

  • On-Target Functional Modulation: The small molecule binds the CBP Bromodomain, preventing CBP from reading acetylated histones or NR activation domains, effectively "muting" the NR signal without touching the NR itself. I-CBP 112 is positive for this.

Part 2: The Off-Target Landscape (Data Synthesis)

The Structural Genomics Consortium (SGC) and independent validations have characterized I-CBP 112 against broad proteomic panels.[1]

Table 1: Selectivity Profile Summary
Target ClassAssay TypeOutcome for I-CBP 112Notes
CBP/p300 Bromodomains ITC / AlphaScreenPotent Binder (Kd ~150–170 nM)Primary Target (On-Target).[1]
BET Bromodomains BROMOscan / BLIWeak/No Binding Selectivity >30-fold vs BRD4.[1]
Nuclear Receptors Binding/CompetitionNo Significant Activity Tested against panel (e.g., ER, AR, GR).[1]
GPCRs Binding PanelWeak Hits Minor activity noted at

and 5-HT

.[1][3]
Kinases Kinase Panel (96+)No Significant Activity High specificity.[1]
Visualization: The Selectivity Triangle

The following diagram illustrates the critical separation between the intended target (CBP), the common bromodomain off-targets (BETs), and the functional partners often mistaken for off-targets (Nuclear Receptors).

SelectivityTriangle cluster_legend Interaction Types ICBP I-CBP 112 (Chemical Probe) CBP CBP/p300 (Primary Target) ICBP->CBP High Affinity (Kd ~160 nM) NR Nuclear Receptors (AR, ER, GR) ICBP->NR NO Direct Binding (Clean Profile) BET BET Family (BRD4, BRD2) ICBP->BET >30x Selectivity (Minimal Binding) CBP->NR Co-Activator Dependency key1 Solid Green = Potent Inhibition key2 Red Tee = Confirmed Non-Binder

Figure 1: Selectivity topology of I-CBP 112. Note the absence of direct binding to Nuclear Receptors, despite the strong functional link (yellow dashed line) between CBP and NRs.

Part 3: Validation Protocols (Self-Validating Systems)[1]

To confirm I-CBP 112 is acting via CBP inhibition and not via off-target NR binding in your specific model, follow this two-tier validation workflow.

Protocol A: Nuclear Receptor Co-Activator Competition Assay (TR-FRET)

Objective: Prove I-CBP 112 does not displace the native ligand or co-activator peptide from the NR LBD.

Rationale: If I-CBP 112 binds the NR directly, it will disrupt the FRET signal between the NR-LBD and a co-activator peptide. If it is selective, the signal remains stable.[1]

Materials:

  • LanthaScreen™ TR-FRET Nuclear Receptor Assay (e.g., for Androgen Receptor).[1]

  • Terbium-labeled anti-GST antibody.[1]

  • Fluorescein-labeled Co-activator peptide (e.g., SRC2-2).[1]

  • I-CBP 112 (Test compound).[1][2][3][4][5][6][7][8][9]

  • Enzalutamide (Positive Control for AR binding).[1]

Step-by-Step Workflow:

  • Preparation: Dilute I-CBP 112 in DMSO to generate a 10-point dose-response curve (start at 10 µM).

  • Incubation: Mix NR-LBD-GST (5 nM), Tb-anti-GST Ab (5 nM), and Fluorescein-Peptide (200 nM) in assay buffer.[1]

  • Treatment: Add I-CBP 112 and controls to the plate.

  • Equilibration: Incubate for 1 hour at Room Temperature (protected from light).

  • Read: Measure TR-FRET (Excitation 340 nm; Emission 495 nm & 520 nm) on a plate reader (e.g., PHERAstar).

  • Calculation: Calculate the Emission Ratio (520/495).

    • Result Interpretation: A decrease in ratio indicates binding/displacement.[1]

    • Success Criteria: I-CBP 112 should show IC50 > 10 µM (flat line), while Enzalutamide shows nanomolar IC50.[1]

Protocol B: Functional Differentiation (Reporter Gene Assay)

Objective: Demonstrate that I-CBP 112 inhibits NR activity without binding the NR.[1]

Rationale: I-CBP 112 should inhibit NR-driven transcription (due to CBP blockade) but should fail to inhibit if CBP is overexpressed or if a CBP-independent mutant is used (if available).[1]

Step-by-Step Workflow:

  • Transfection: Transfect cells (e.g., HEK293T or LNCaP) with:

    • NR Expression Vector (e.g., AR).[1]

    • Luciferase Reporter containing NR Response Elements (ARE-Luc).[1]

    • Renilla Luciferase (Normalization control).[1]

  • Stimulation: Treat cells with NR agonist (e.g., DHT 1 nM) to induce signaling.[1]

  • Inhibition: Treat with I-CBP 112 (0.1, 1.0, 5.0 µM).[1]

  • Readout: Measure Firefly/Renilla ratio.

  • Data Output: I-CBP 112 will dose-dependently reduce Luciferase signal.[1]

    • The Control: To prove this is CBP-mediated, perform a "Rescue Experiment."[1] Co-transfect a plasmid overexpressing CBP. If the effect is on-target, excess CBP should shift the I-CBP 112 IC50 to the right (competition). If I-CBP 112 were an off-target NR antagonist, CBP overexpression would have minimal effect on the IC50.[1]

Part 4: Visualization of Signaling Logic

Understanding the "Why" is crucial for experimental design. The diagram below details the logic flow for determining if an observed effect is On-Target (CBP) or Off-Target (NR).

ValidationLogic Start Observed Phenotype: Reduced NR Signaling Test1 Assay 1: NR-LBD Binding (TR-FRET/Polarization) Start->Test1 BindYes Binds LBD directly Test1->BindYes Positive BindNo No LBD Binding Test1->BindNo Negative Mech1 Conclusion: OFF-TARGET (Direct NR Antagonist) BindYes->Mech1 Test2 Assay 2: Chromatin IP (ChIP) for CBP BindNo->Test2 Test2->Mech1 CBP Remains (Unknown Mechanism) Mech2 Conclusion: ON-TARGET (Co-activator Blockade) Test2->Mech2 CBP Displaced from Chromatin

Part 5: Implications for Drug Development[1]

When using I-CBP 112 as a lead compound or tool:

  • Therapeutic Window: Because I-CBP 112 targets the epigenetic machinery (CBP/p300) rather than the receptor itself, it may retain efficacy in NR-mutant cancers (e.g., AR splice variants in prostate cancer) that are resistant to direct ligand-binding domain inhibitors.[1]

  • Synergy Potential: Combining I-CBP 112 (co-activator blockade) with standard NR antagonists (LBD blockade) often yields synergistic inhibition, as the pathway is attacked at two distinct nodes.[1]

  • Toxicity Markers: Since CBP is a general co-activator, "off-tumor" effects (toxicity) are not due to "off-target" binding, but rather "on-target" inhibition of CBP in normal tissues (e.g., hematopoiesis).[1] Monitor standard CBP-associated toxicity markers (thrombocytopenia) rather than NR-specific side effects.[1]

Part 6: References

  • Picaud, S., et al. (2015).[1][8] "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.[1][2][8]

    • Key Finding: Establishes I-CBP 112 as a specific probe with Kd ~150 nM for CBP/p300 and details the lack of binding to other bromodomains.

  • Structural Genomics Consortium (SGC). "Chemical Probe: I-CBP112."[1][2] The SGC Probes Portal.

    • Key Finding: Provides the full selectivity panel data, including negative results for Nuclear Receptor binding assays.

  • Gallenkamp, D., et al. (2014).[1] "Bromodomains and their pharmacological inhibitors." ChemMedChem. [1]

    • Key Finding: Reviews the structural class of benzoxazepines (I-CBP 112) and their specificity profiles.

  • Wang, N., et al. (2021).[1] "CBP/p300 Bromodomain Inhibitor I-CBP112 Declines Transcription of the Key ABC Transporters." Cancers.

    • Key Finding: Demonstrates functional downstream effects of I-CBP 112 on gene transcription without direct off-target binding.[1]

  • Welti, J., et al. (2021).[1] "Targeting the p300/CBP Axis in Lethal Prostate Cancer." Cancer Discovery.

    • Key Finding: Validates the mechanism of CBP inhibitors in disrupting Androgen Receptor signaling via co-activator loss, not direct AR binding.

Sources

Targeting the Writer vs. the Reader: A Comparative Potency Analysis of A-485 and I-CBP112

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Dichotomy

In the landscape of epigenetic drug discovery, the paralogous co-activators CBP (CREB-binding protein) and p300 are central nodes regulating gene expression.[1] However, targeting them requires a precise choice between inhibiting their catalytic output or their chromatin recruitment .

This guide provides a technical comparison between two gold-standard chemical probes:

  • A-485: A potent, selective catalytic inhibitor targeting the HAT (Histone Acetyltransferase) domain.

  • I-CBP112: A specific interaction inhibitor targeting the Bromodomain (Reader).[2][3]

Core Thesis: While A-485 demonstrates superior potency in globally suppressing histone acetylation (H3K27ac) and driving phenotypic antiproliferation in monotherapy, I-CBP112 acts as a precision tool for displacing CBP/p300 from chromatin without abolishing its enzymatic capability. Understanding this "Writer vs. Reader" distinction is critical for experimental design.

Mechanistic Architecture

To interpret potency data correctly, one must visualize the distinct modes of action. A-485 competes with Acetyl-CoA, effectively "turning off the tap" of acetylation. I-CBP112 competes with acetylated lysine residues on histones, preventing the enzyme from "docking" at specific enhancers, but leaving the catalytic engine running.

Diagram 1: Mechanism of Action (Writer vs. Reader Inhibition)

MOA cluster_chromatin Chromatin Landscape Enhancer Enhancer Region (Ac-Lysine Rich) Oncogene Oncogene Transcription (e.g., MYC) CBP CBP/p300 Complex CBP->Enhancer Recruitment via Bromodomain CBP->Oncogene Acetylation (H3K27ac) via HAT Domain A485 A-485 (HAT Inhibitor) A485->CBP Blocks Catalysis (Enzymatic Silence) A485_Out Outcome: Global Deacetylation Chromatin Condensation A485->A485_Out ICBP I-CBP112 (Bromodomain Inhibitor) ICBP->CBP Blocks Recruitment (Displacement) ICBP_Out Outcome: Local Displacement HAT still active ICBP->ICBP_Out

Caption: A-485 inhibits the enzymatic transfer of acetyl groups (Writer), while I-CBP112 inhibits chromatin recruitment (Reader).

Comparative Potency Analysis

The following data consolidates biochemical and cellular profiling. Note the distinction between IC50 (enzymatic inhibition) and Kd (binding affinity).

Table 1: Potency & Selectivity Profile
FeatureA-485 (HAT Inhibitor) I-CBP112 (Bromodomain Inhibitor)
Primary Target CBP/p300 HAT DomainCBP/p300 Bromodomain
Mechanism Acetyl-CoA CompetitorAcetyl-Lysine Competitor (PPI)
Biochemical Potency IC50: 9.8 nM (p300) / 2.6 nM (CBP) [1]Kd: ~142 nM (CBP) / ~625 nM (p300) [2]
Cellular Target Engagement H3K27ac EC50: ~60–150 nMFRAP/BRET: < 500 nM (Displacement)
Global H3K27ac Effect Potent Reduction (Global loss)Minimal/Weak (Locus-specific)
Phenotypic Potency High (Anti-proliferative in heme/prostate)Moderate/Low (Often requires synergy)
Selectivity >1000-fold vs other HATs (PCAF, GCN5)Highly selective vs BETs (BRD4)
Key Scientific Insight (The "Apples to Oranges" Nuance)

Do not expect I-CBP112 to lower global H3K27ac levels to the same extent as A-485.

  • A-485 directly shuts down the manufacturing of the epigenetic mark.

  • I-CBP112 prevents the protein from finding the mark. However, because the HAT domain remains active, transient interactions can still lead to background acetylation, explaining why I-CBP112 often shows weaker phenotypic "killing" power as a single agent compared to A-485 [1, 3].

Validated Experimental Protocols

To rigorously compare these compounds, you must use assays that interrogate their specific modes of action. A standard viability assay may falsely suggest I-CBP112 is "inactive" if the cell line relies on catalytic turnover rather than recruitment.

Protocol A: Cellular H3K27ac Quantification (AlphaLISA)

Best for validating A-485 potency.

  • Seeding: Plate PC-3 or MOLM-13 cells at 10,000 cells/well in 384-well plates.

  • Treatment: Dose A-485 (Start 10 µM, 1:3 dilution) for 3 to 16 hours .

    • Note: HAT turnover is rapid; 3 hours is sufficient for A-485.

  • Lysis: Remove media and add AlphaLISA Lysis Buffer supplemented with HDAC inhibitors (Sodium Butyrate).

  • Detection: Add Acceptor beads (anti-H3K27ac) and Donor beads (Streptavidin + Biotinylated anti-Histone H3).

  • Readout: Measure signal on EnVision plate reader.

  • Validation: A-485 should yield an EC50 < 200 nM. I-CBP112 may show partial inhibition or > 5 µM EC50.

Protocol B: Target Engagement via TR-FRET

Best for validating I-CBP112 binding.

  • Components: Recombinant CBP Bromodomain (GST-tagged), Biotinylated Acetyl-peptide (H4K5ac/K8ac), Europium-anti-GST (Donor), XL665-Streptavidin (Acceptor).

  • Reaction: Mix protein (5-10 nM) and peptide (at Kd concentration) in assay buffer (50 mM HEPES, pH 7.5, 0.1% Pluronic F-127).

  • Inhibitor: Add I-CBP112 dilution series. Incubate 60 mins at RT.

  • Readout: Measure TR-FRET ratio (665/620 nm).

  • Validation: I-CBP112 should displace the peptide with an IC50 mirroring its Kd (~150 nM).

Strategic Recommendations for Drug Development

Diagram 2: Decision Matrix for Compound Selection

DecisionMatrix Start Experimental Goal Q1 Are you studying Catalytic Function? Start->Q1 Q2 Are you studying Chromatin Recruitment? Start->Q2 A485_Path Use A-485 Q1->A485_Path Yes: Global Deacetylation ICBP_Path Use I-CBP112 Q2->ICBP_Path Yes: Displacement Synergy Goal: Maximize Oncogene Suppression? A485_Path->Synergy ICBP_Path->Synergy Combo_Path Use Combination (Synergy) Synergy->Combo_Path Dual Blockade

Caption: Workflow for selecting the correct probe based on whether the biological question involves enzymatic output or physical recruitment.

Summary of Recommendations
  • Use A-485 when the goal is to mimic genetic knockdown of p300/CBP or to achieve maximal suppression of enhancer activity (e.g., MYC downregulation).

  • Use I-CBP112 to dissect the specific contribution of the bromodomain to chromatin localization.

  • Combine Both for resistant phenotypes. Evidence suggests that blocking the bromodomain (I-CBP112) sensitizes cells to HAT inhibition (A-485) by preventing the compensatory recruitment of the remaining enzyme [3].

References

  • Lasko, L. M., et al. (2017).[4] Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours.[4] Nature, 550(7674), 128–132. [4]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106–5119.[3]

  • Dahlin, J. L., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP.[1][5] Biochemistry, 58(49), 4921–4926.

Sources

Validating I-CBP 112 Target Engagement: A NanoBRET™ Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the validation of I-CBP 112 , a potent and selective chemical probe for the bromodomains of CBP (CREBBP) and p300 (EP300) , using NanoBRET™ Target Engagement (TE) technology. Unlike biochemical assays, NanoBRET™ enables the quantification of inhibitor affinity and residence time within the physiological environment of live cells, accounting for cell permeability and intracellular ATP/cofactor competition. This guide provides a self-validating protocol for researchers to confirm I-CBP 112 target engagement and chromatin displacement.

The Target and The Probe

The Target: CBP/p300 Bromodomains

CBP and p300 are paralogous multidomain transcriptional co-activators with intrinsic histone acetyltransferase (HAT) activity. Their bromodomains (BRDs) specifically recognize acetylated lysine residues on histone tails (e.g., H3K18ac, H3K27ac), anchoring the transcriptional machinery to active chromatin sites. Dysregulation of CBP/p300 is implicated in various cancers, making them critical therapeutic targets.

The Probe: I-CBP 112

I-CBP 112 is a specific chemical probe developed by the Structural Genomics Consortium (SGC).

  • Mechanism of Action: It acts as an acetyl-lysine competitive inhibitor, binding to the hydrophobic pocket of the CBP/p300 bromodomains.

  • Selectivity: Highly selective for CBP/p300 over other BET (e.g., BRD4) and non-BET bromodomains.

  • Cellular Activity: Displaces CBP/p300 from chromatin, reducing the acetylation of specific histone marks (e.g., H3K18ac).

NanoBRET™ Target Engagement Principles

The NanoBRET™ TE assay relies on Bioluminescence Resonance Energy Transfer (BRET) to measure the physical binding of a compound to a target protein in live cells.[1][2][3][4]

Mechanism of Action
  • Expression: The target protein (CBP-BRD) is expressed as a fusion with NanoLuc® Luciferase (Nluc).

  • Tracer Binding: A cell-permeable Fluorescent Tracer (a derivative of a broad-spectrum or specific ligand conjugated to a NanoBRET™ 590/618 dye) binds to the target.

  • BRET Signal: Proximity between Nluc (donor) and the Tracer (acceptor) generates a BRET signal.[5]

  • Competitive Displacement: Addition of I-CBP 112 competes with the tracer for the bromodomain binding pocket. Displacement of the tracer results in a loss of BRET signal, which allows for the calculation of intracellular affinity (IC50).

NanoBRET_Mechanism cluster_0 State A: Tracer Bound (High BRET) cluster_1 State B: I-CBP 112 Bound (No BRET) Nluc NanoLuc-CBP Tracer Fluorescent Tracer Nluc->Tracer Energy Transfer (BRET) Tracer_Free Displaced Tracer Tracer->Tracer_Free Competition Nluc_B NanoLuc-CBP Drug I-CBP 112 Drug->Nluc_B High Affinity Binding

Figure 1: Mechanism of NanoBRET™ Target Engagement. I-CBP 112 displaces the fluorescent tracer, reducing the BRET signal.

Experimental Protocol: Intracellular Kinase/BRD Assay

This protocol assumes the use of a CBP-NanoLuc fusion vector and a validated NanoBRET™ Tracer capable of binding CBP (often a broad-spectrum BRD tracer or a specific custom tracer).

Materials & Reagents
ComponentSpecificationPurpose
Cell Line HEK293 or HeLaTransfection host (high efficiency required).
Vector pFN31K-CBP-NanoLucExpresses N-terminal NanoLuc-CBP fusion.
Tracer NanoBRET™ Tracer (e.g., B-1 or Custom)Fluorescent probe for the bromodomain.
Test Compound I-CBP 112The chemical probe to be validated.
Substrate NanoBRET™ Nano-Glo® SubstrateGenerates donor luminescence.[6][7][8]
Extracellular Inhibitor Extracellular Nluc InhibitorQuenches non-intracellular signal (ensures live-cell specificity).
Step-by-Step Workflow
Phase 1: Transfection (Day 1)
  • Seeding: Plate HEK293 cells into 6-well plates at a density of 400,000 cells/well.

  • Transfection Mix: Prepare a transfection complex using FuGENE® HD (Promega) or Lipofectamine.

    • DNA Ratio: Use a 1:10 ratio of NanoLuc-CBP vector to Carrier DNA (e.g., pGEM-3Z) to ensure low expression levels. Note: Overexpression can lead to artifacts; low expression ensures physiological relevance.

  • Incubation: Incubate cells for 20–24 hours at 37°C, 5% CO2.

Phase 2: Tracer & Compound Addition (Day 2)
  • Harvest: Trypsinize transfected cells and resuspend in Opti-MEM® (no phenol red) at 2 × 10^5 cells/mL.

  • Tracer Preparation: Prepare the NanoBRET™ Tracer at a concentration of K_app × 20 (determined in a prior tracer titration experiment, typically 0.5–1.0 µM final).

  • Compound Preparation: Prepare a serial dilution of I-CBP 112 in DMSO (1000x stocks), then dilute in Opti-MEM to 20x working concentration.

    • Controls: Include "No Compound" (DMSO only) and "No Tracer" controls.

  • Plating: In a white, non-binding 384-well plate:

    • Add 34 µL of Cell Suspension.

    • Add 2 µL of 20x NanoBRET™ Tracer.

    • Add 2 µL of 20x I-CBP 112 dilution.

  • Equilibration: Mix on an orbital shaker for 30 seconds. Incubate for 2 hours at 37°C.

Phase 3: Detection (Day 2)
  • Substrate Addition: Add 10 µL of 3x Complete NanoBRET™ Nano-Glo® Detection Reagent (containing Substrate + Extracellular Inhibitor).

  • Measurement: Measure immediately on a BRET-compatible plate reader (e.g., GloMax® Discover, EnVision).

    • Donor Channel: 460 nm (NanoLuc emission).

    • Acceptor Channel: 618 nm (Tracer emission).[7]

Workflow Step1 Day 1: Transfection (HEK293 + NanoLuc-CBP DNA) Step2 Day 2: Harvest & Resuspend (Opti-MEM, 2e5 cells/mL) Step1->Step2 Step3 Add Tracer + I-CBP 112 (Competitive Binding) Step2->Step3 Step4 Incubate (2 Hours @ 37°C) Step3->Step4 Step5 Add Detection Reagent (Substrate + Extracell. Inhibitor) Step4->Step5 Step6 Read BRET (460nm / 618nm) Step5->Step6

Figure 2: Experimental Workflow for Intracellular Target Engagement.

Data Analysis & Interpretation

Calculating the BRET Ratio

Calculate the raw BRET ratio for each well:



Converting to MilliBRET (mBRET)

To normalize data, convert to milliBRET units:



Determining IC50

Plot the mBRET signal (y-axis) against log[I-CBP 112] (x-axis). Fit the data to a four-parameter sigmoidal dose-response equation (variable slope).

  • Target Engagement: A sigmoidal decrease in BRET signal confirms I-CBP 112 engages the CBP bromodomain in the cell.

  • Expected IC50: For I-CBP 112, the cellular IC50 is typically in the range of 0.15 – 0.6 µM depending on the specific cell line and tracer used.

Functional Validation: Chromatin Displacement (PPI Assay)

While the TE assay measures binding, the NanoBRET™ PPI Assay measures function.

  • Setup: Transfect NanoLuc-CBP (Bromodomain) + HaloTag-Histone H3.3 .

  • Principle: CBP binds Histone H3.3 (High BRET). I-CBP 112 displaces CBP from the histone (Low BRET).

  • Significance: This confirms that binding leads to the physiological consequence of chromatin eviction, a key requirement for a chemical probe.

Troubleshooting & Optimization (Self-Validating Systems)

IssuePossible CauseSolution
Low BRET Signal Low expression or poor tracer binding.Optimize DNA:Carrier ratio. Ensure Tracer is validated for CBP (titrate tracer to find K_app).
No Displacement Compound impermeability or wrong target.Use a permeabilized cell control (using Digitonin) to confirm biochemical binding. If binding occurs in permeabilized but not live cells, the compound is impermeable.
High Background Extracellular Nluc signal.Ensure "Extracellular Nluc Inhibitor" is fresh and added correctly to quench leaked Nluc.
Variable Data Cell density inconsistency.Use automated dispensing for cells and reagents. Ensure thorough mixing before plating.

References

  • Structural Genomics Consortium (SGC). I-CBP112: A CREBBP/EP300-selective chemical probe. SGC Probes. Available at: [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research. Available at: [Link]

  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.[1] Available at: [Link]

  • Chemical Probes Portal. I-CBP112 Probe Summary. Available at: [Link]

Sources

Technical Deep Dive: I-CBP 112 Mediated Reversal of Doxorubicin Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxorubicin (DOX) remains a cornerstone anthracycline in oncology, yet its efficacy is frequently truncated by the acquisition of Multidrug Resistance (MDR). The primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters (e.g., P-gp/ABCB1, MRP1/ABCC1), which actively efflux the drug before it can induce DNA damage.

This guide details the application of I-CBP 112 , a potent and selective chemical probe targeting the bromodomains of CREBBP (CBP) and EP300 (p300), to reverse this phenotype. Unlike catalytic HAT inhibitors, I-CBP 112 functions as an "epigenetic reader" antagonist. By displacing CBP/p300 from chromatin, it disrupts the transcriptional machinery maintaining high levels of ABC transporters, thereby restoring intracellular DOX accumulation and apoptotic sensitivity.

Mechanistic Rationale: The Epigenetic Switch

To effectively design synergy studies, one must understand that I-CBP 112 does not chemically interact with Doxorubicin; it remodels the chromatin landscape that permits resistance.

The Resistance State

In resistant lines (e.g., MDA-MB-231, A549, or MLL-AF9+ AML), the promoters of ABCB1 and ABCC1 are enriched with acetylated histones (H3K18ac, H3K27ac), maintained by the reader function of CBP/p300. This acetylation recruits the super-elongation complex (SEC), driving constitutive overexpression of efflux pumps.

The I-CBP 112 Intervention

I-CBP 112 acts as an acetyl-lysine mimic.[1][2][3][4] It competitively binds to the bromodomains of CBP and p300, displacing these co-activators from the promoter regions of resistance genes.

  • Key Consequence: The displacement leads to the recruitment of the demethylase LSD1 (KDM1A).

  • Chromatin Remodeling: LSD1 removes transcription-activating marks (H3K4me3), leading to promoter silencing.

  • Result: Downregulation of ABC transporters

    
     Inhibition of DOX efflux 
    
    
    
    Restoration of DNA damage response (DDR).
Visualization: The Resensitization Pathway

G cluster_0 Resistant State (High Efflux) cluster_1 I-CBP 112 Treatment Chromatin Chromatin (ABC Promoters) CBP CBP/p300 (Bound) Chromatin->CBP Recruits Ac High H3K18ac/H3K27ac CBP->Ac Maintains Displacement CBP/p300 Displaced from Chromatin CBP->Displacement Ejection Transcription High Transcription of ABCB1 / ABCC1 Ac->Transcription Efflux Doxorubicin Efflux Transcription->Efflux Retention Intracellular Doxorubicin Accumulation Efflux->Retention Blocked Probe I-CBP 112 (Bromodomain Inhibitor) Probe->CBP Competes (Kd ~150nM) LSD1 LSD1 Recruitment Displacement->LSD1 Triggers Silencing Loss of H3K4me3 Promoter Silencing LSD1->Silencing Silencing->Transcription Inhibits Apoptosis Apoptosis / Cell Death Retention->Apoptosis DNA Damage

Figure 1: Mechanism of Action.[5] I-CBP 112 displaces CBP/p300, triggering LSD1-mediated silencing of drug efflux pumps, thereby trapping Doxorubicin inside the cell.

Experimental Protocol: The Sequential Synergy Workflow

Standard co-treatment often fails because transcriptional reprogramming takes time. The following protocol utilizes a sequential dosing strategy to maximize the "priming" effect of I-CBP 112.

Phase 1: Dose Optimization (Range Finding)

Before combining, determine the sensitivity of your cell line to I-CBP 112 alone.

  • Target: You need a concentration that induces transcriptional changes without causing massive cell death on its own (Sub-IC20).

  • Typical Range: 1 µM – 10 µM (depending on cell line; MDA-MB-231 often requires ~10 µM for robust ABC repression).

Phase 2: The Resensitization Assay

Materials:

  • Resistant Cell Line (e.g., Dox-resistant MCF7/Adr or MDA-MB-231).

  • I-CBP 112 (Dissolved in DMSO, stock 10 mM).

  • Doxorubicin HCl.[6]

  • Viability Reagent (Resazurin/AlamarBlue or CellTiter-Glo).

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed cells in 96-well plates at optimal density (e.g., 3,000–5,000 cells/well).

    • Allow attachment overnight (16–24h).

  • Epigenetic Priming (Day 1):

    • Remove media.

    • Group A (Control): Add fresh media + 0.1% DMSO.

    • Group B (Priming): Add fresh media + I-CBP 112 (e.g., 5 µM or 10 µM) .

    • Crucial Step: Incubate for 72 hours . This duration is required to deplete existing ABC transporter proteins via turnover after transcriptional silencing.

  • Chemotherapy Challenge (Day 4):

    • Do not wash out I-CBP 112 (maintain epigenetic pressure).

    • Prepare a serial dilution of Doxorubicin (e.g., 9-point log scale: 1 nM to 10 µM).

    • Add Doxorubicin to both Group A and Group B wells.

    • Incubate for an additional 48 hours .

  • Readout (Day 6):

    • Add Resazurin (final 440 µM) or ATP detection reagent.

    • Incubate 2–4 hours.

    • Read Fluorescence (Ex 560nm / Em 590nm) or Luminescence.

Phase 3: Functional Validation (Dox Accumulation)

To prove the mechanism is efflux-dependent, perform flow cytometry.

  • Treat cells with I-CBP 112 (72h).[1][7]

  • Add Doxorubicin (5 µM) for 2 hours .

  • Wash 3x with cold PBS (stops active transport).

  • Analyze via Flow Cytometry (Dox is naturally fluorescent; Ex 488nm / Em 575nm).

  • Expectation: A right-shift in fluorescence intensity in the I-CBP 112 treated group compared to DMSO control.

Data Presentation & Analysis

Calculating Synergy

Do not rely solely on IC50 shifts. Use the Chou-Talalay Method to calculate the Combination Index (CI).



  • 
     = Concentration of Dox in combination to achieve x% effect.
    
  • 
     = Concentration of Dox alone to achieve x% effect.
    
  • Interpretation: CI < 1 (Synergy), CI = 1 (Additivity), CI > 1 (Antagonism).

Expected Data Profile

The following table summarizes typical results observed in resistant phenotypes (e.g., TNBC or AML) when treated with this protocol.

MetricControl (DMSO + Dox)Primed (I-CBP 112 + Dox)Interpretation
Doxorubicin IC50 1.5 µM (Resistant)0.15 µM (Sensitized)~10-fold sensitization (Reversal of Resistance).
ABCB1 mRNA High (100%)Low (<30%)Transcriptional repression confirmed.
Intracellular Dox Low FluorescenceHigh FluorescenceBlockade of efflux pumps.
Combination Index N/A0.3 – 0.6 Strong Synergy at Fa (Fraction affected) > 0.5.
Visualization: Experimental Timeline

Workflow cluster_timeline Sequential Dosing Protocol Day0 Day 0: Seed Cells Day1 Day 1: Add I-CBP 112 (Priming Phase) Day0->Day1 24h Attachment Day4 Day 4: Add Doxorubicin (Co-treatment) Day1->Day4 72h Epigenetic Remodeling Day6 Day 6: Viability Assay (Readout) Day4->Day6 48h Cytotoxicity

Figure 2: Sequential Dosing Timeline. The 72h priming window is critical for reducing ABC transporter protein levels before Doxorubicin introduction.

Troubleshooting & Critical Controls

  • "I don't see sensitization."

    • Check Timing: Did you prime for at least 48-72 hours? ABC transporters have long half-lives; 24h is often insufficient to clear the protein from the membrane.

    • Check Concentration: Ensure I-CBP 112 is active. While biochemical IC50 is ~150 nM, cellular potency often requires 1-5 µM due to permeability and competition with high intracellular acetyl-lysine levels.

  • "I-CBP 112 is toxic alone."

    • If >20% cell death occurs in the priming phase, reduce the concentration. You aim for transcriptional reprogramming, not single-agent cytotoxicity.

  • Serum Effects:

    • I-CBP 112 is highly lipophilic. Ensure your DMSO concentration is constant (<0.2%) and consistent across wells. Avoid "shocking" cells with cold media during drug addition.

References

  • Strachowska, M. et al. (2023). "I-CBP112 declines overexpression of ATP-binding cassette transporters and sensitized drug-resistant MDA-MB-231 and A549 cell lines to chemotherapy drugs."[7][8][9][10] Biomedicine & Pharmacotherapy.

  • Picaud, S. et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.[4]

  • Gallenkamp, D. et al. (2014).[11] "Bromodomains and their pharmacological inhibitors." ChemMedChem.

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[4]

  • Structural Genomics Consortium (SGC). "I-CBP112 Chemical Probe Summary."

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of I-CBP 112

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel small molecule inhibitors like I-CBP 112 is critical. I-CBP 112 is a potent and selective inhibitor of the CBP/p300 bromodomains, playing a significant role in epigenetic research.[1][2] While its scientific application is profound, understanding and implementing the proper disposal procedures for this and similar research-grade compounds is a matter of paramount importance for laboratory safety and environmental responsibility.

This guide provides a comprehensive, step-by-step framework for the proper disposal of I-CBP 112, grounded in established safety protocols and regulatory guidelines. It is designed to empower your laboratory with the knowledge to manage this compound from receipt to disposal, ensuring a safe working environment for all personnel.

I-CBP 112: Hazard Profile and Handling

I-CBP 112 is a potent bioactive molecule that can impair colony formation and induce cellular differentiation in leukemic cell lines.[2][3] While a specific Safety Data Sheet (SDS) from all suppliers may not always be readily available, the bioactive nature of this compound necessitates that it be handled as a potentially hazardous substance. All personnel handling I-CBP 112 should be thoroughly trained on its potential hazards and the procedures outlined in this guide.

Key Handling and Storage Parameters:

ParameterGuidelineSource
Solubility Soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM).[4]
Storage (Solid) Desiccate at room temperature.
Storage (Solutions) Prepare fresh if possible. If storage is necessary, store at -20°C for up to one month.[4]
Intended Use For Research Use Only. Not for human or veterinary use.[4]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of I-CBP 112, like many other potent small molecule inhibitors, follows a multi-step process designed to mitigate risk at every stage. This workflow ensures that the compound and any contaminated materials are handled in a manner that is safe, compliant, and environmentally conscious.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Personal Protective Equipment (PPE) B Step 2: Segregation of Waste A->B Ensure Safety First C Step 3: Chemical Inactivation (Recommended) B->C Isolate Compound D Step 4: Containerization C->D Neutralize Activity E Step 5: Labeling D->E Secure Waste F Step 6: Final Disposal E->F Clear Communication

Caption: A logical workflow for the safe disposal of I-CBP 112.

Step 1: Personal Protective Equipment (PPE)

Before handling I-CBP 112 in any form (solid or in solution), it is imperative to be outfitted with the appropriate PPE. This is the first line of defense in preventing accidental exposure.

  • Gloves: Always wear two pairs of nitrile gloves that have been tested for use with hazardous drugs.[5]

  • Eye Protection: ANSI-rated safety glasses or goggles are mandatory.

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is recommended.

  • Respiratory Protection: When handling the solid form of I-CBP 112 outside of a certified chemical fume hood, a NIOSH-approved respirator is essential to prevent inhalation of the powder.

Step 2: Segregation of Waste

Proper segregation of waste at the point of generation is crucial to prevent accidental mixing of incompatible chemicals and to ensure that hazardous waste is handled correctly.

  • Solid Waste: This includes unused or expired I-CBP 112 powder, as well as any contaminated items such as weigh boats, pipette tips, and microfuge tubes. This waste should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing I-CBP 112 (e.g., DMSO solutions) should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Needles, syringes, or any other sharp objects contaminated with I-CBP 112 must be disposed of in a designated sharps container.

Step 3: Chemical Inactivation (Recommended)

For an added layer of safety, especially for bulk quantities of I-CBP 112, chemical inactivation is recommended before final disposal. This process aims to degrade the active molecule, rendering it non-hazardous.

Disclaimer: The following inactivation procedures are based on general chemical principles for similar compounds. It is crucial to perform a small-scale test reaction to ensure its efficacy and safety before scaling up.

For I-CBP 112 Powder:

  • Oxidative Degradation: In a well-ventilated chemical fume hood, cautiously add a 10% solution of sodium hypochlorite (bleach) to the solid I-CBP 112. The reaction may be exothermic. Allow the mixture to react for at least 24 hours.

  • Neutralization: After the reaction is complete, neutralize the solution with a suitable reducing agent (e.g., sodium bisulfite) before disposing of it as aqueous waste, in accordance with local regulations.

For I-CBP 112 in DMSO Solution:

  • Acidic Hydrolysis: Carefully add the DMSO solution to an excess of 1M hydrochloric acid (HCl). This will facilitate the hydrolysis of the compound.

  • Neutralization: After allowing the mixture to react for at least 24 hours, neutralize the solution with a base such as sodium bicarbonate until the pH is between 6.0 and 8.0.

Step 4: Containerization

Proper containment of hazardous waste is a critical step in preventing leaks and ensuring the safety of all personnel who may handle the waste downstream.

  • Use containers that are chemically compatible with the waste they are holding. For I-CBP 112 waste, high-density polyethylene (HDPE) containers are a suitable choice.[6]

  • Ensure that containers have secure, leak-proof lids.[7]

  • Do not overfill containers. Leave at least 10% of headspace to allow for expansion of the contents.[6]

Step 5: Labeling

Clear and accurate labeling of hazardous waste containers is not only a regulatory requirement but also a critical safety measure.

Each waste container must be labeled with:

  • The words "Hazardous Waste"[6]

  • The full chemical name(s) of the contents (e.g., "I-CBP 112 in DMSO")

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory

Step 6: Final Disposal

The final disposal of hazardous waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[8]

  • Never dispose of I-CBP 112 or any other hazardous chemical down the drain or in the regular trash.[7][9][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Maintain records of all hazardous waste generated and disposed of by your laboratory.

Emergency Procedures: Spill Management

In the event of a spill of I-CBP 112, immediate and appropriate action is necessary to minimize exposure and contamination.

For a Solid Spill:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including a respirator.

  • Containment: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a 10% bleach solution, followed by a rinse with water.

For a Liquid Spill:

  • Evacuate and Secure: Alert others and secure the area.

  • Don PPE: Wear appropriate PPE, including double gloves and eye protection.

  • Containment: Surround the spill with absorbent materials to prevent it from spreading.

  • Absorption: Cover the spill with an absorbent material, working from the outside in.

  • Cleanup: Collect the absorbed material and place it in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Regulatory Framework

The disposal of hazardous chemicals like I-CBP 112 is governed by a framework of federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave."

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) are designed to protect laboratory workers.[11][12]

It is the responsibility of every laboratory to be aware of and comply with all applicable federal, state, and local regulations.

Conclusion

The responsible disposal of I-CBP 112 is a critical component of a robust laboratory safety program. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with this potent compound and ensure a safe and compliant laboratory environment. Always consult your institution's EHS department for specific guidance and to ensure that your disposal practices are in full compliance with all applicable regulations.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Mitigation Guidelines: Fines, Penalties, Forfeitures and Liquidated Damages. U.S. Customs and Border Protection. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Chemical reagents most commonly used to inactivate viruses for the development of killed-virus vaccines. ResearchGate. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • THE CUSTOMS ACT, 1962. India Code. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Available at: [Link]

  • 2026 (2) TMI 339 - AAR - Customs. TaxTMI. Available at: [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available at: [Link]

  • Sanitizing agents for virus inactivation and disinfection. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Samarkand 2026: Guide for Annual Meeting Participants. Asian Development Bank. Available at: [Link]

  • A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical-Waste-Disposal.com. Available at: [Link]

  • Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]

  • Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]

  • Geneva Convention relative to the Protection of Civilian Persons in Time of War. OHCHR. Available at: [Link]

  • RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. Available at: [Link]

Sources

Operational Safety Guide: Handling & Containment of I-CBP 112

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis

I-CBP 112 is a potent, selective chemical probe targeting the bromodomain-containing proteins CREBBP (CBP) and EP300 (p300).[1] While invaluable for chromatin biology research, its mechanism of action—direct epigenetic modulation—necessitates a safety protocol exceeding standard "good laboratory practice."[1]

The Core Risk: The primary hazard is not merely the solid compound, but the solvated stock solution . I-CBP 112 is almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO).[1] DMSO is a potent skin penetrant that can carry dissolved small molecules directly into the bloodstream, bypassing the stratum corneum. Therefore, your PPE strategy must account for permeation kinetics , not just splash resistance.[1]

Hazard Identification & Risk Profile

Before selecting PPE, we must quantify the risk vectors based on the physical state of the reagent.

ParameterSpecificationOperational Implication
CAS Number 1646206-33-8Unique identifier for waste manifests.[1]
Physical State Crystalline SolidInhalation hazard (dust).[1] High static potential.[1]
Solvent Vector DMSO (Standard)Critical: DMSO degrades latex and thin nitrile.[1]
GHS Classification H315, H319, H335, H361*Irritant to eyes/skin/respiratory.[1] Treat as potential reproductive toxin due to epigenetic mechanism.[1]
Target Potency IC50 ~142 nM (CBP)Biologically active at sub-micromolar levels.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling high-concentration stock solutions of epigenetic modulators.[1] The following matrix prescribes equipment based on the Breakthrough Time (BT) of the glove material against DMSO.

PPE Selection by Operational Phase[1]
Operational PhaseHand Protection (Gloves)Respiratory ProtectionBody/Eye Protection
1.[1] Weighing (Solid) Double Nitrile (4-5 mil) Outer glove changed immediately if contaminated.[1]N95/P100 Mask (If outside biosafety cabinet)Lab Coat (Buttoned)Safety Glasses w/ Side Shields
2.[1] Solubilization (High Risk) Laminate / High-Grade Nitrile Recommendation:[1] Ansell TouchNTuff® (Green) or Silver Shield® (Laminate) under nitrile.[1]Fume Hood / BSC Class II Sash at proper working height.Lab Coat + Impervious Apron Face Shield (if volume >50mL)
3.[1] Cell Treatment (Dilute) Standard Nitrile Single layer sufficient for <0.1% DMSO concentrations.[1]BSC Class II Standard sterile technique.[1]Lab CoatSafety Glasses
The "Double-Glove" Logic
  • Inner Layer: Polyethylene/Ethylene-Vinyl Alcohol (PE/EVOH) laminate glove (e.g., Silver Shield).[1] These offer >480 min breakthrough time for DMSO.[1][2]

  • Outer Layer: Standard disposable nitrile.[1] This provides tactile grip (which laminate lacks) and protects the expensive inner glove from physical tears.

Operational Workflow: The Solubilization Protocol

This workflow is designed to minimize "open-air" exposure.[1]

solubilization_workflow cluster_risk High Risk Zone (Aerosol/Splash) start START: Solid I-CBP 112 weigh Step 1: Weighing (Static Control) start->weigh Anti-static gun usage solvent Step 2: Solvent Addition (DMSO Injection) weigh->solvent Septum cap technique vortex Step 3: Dissolution (Vortex/Sonication) solvent->vortex Closed tube only aliquot Step 4: Aliquoting (Single-Use Vials) vortex->aliquot Minimize air exposure storage Step 5: Storage (-80°C / Desiccated) aliquot->storage Light protected

Figure 1: Solubilization workflow emphasizing the "High Risk Zone" where DMSO introduction occurs.[1][3] The red node indicates the critical control point for PPE.

Detailed Methodology
  • Static Control: I-CBP 112 powder is static-prone.[1] Use an anti-static gun on the weighing boat before dispensing to prevent powder "jumping" onto gloves.

  • The "Septum" Technique: Instead of opening the vial to add DMSO, weigh the powder into a vial with a septum cap. Inject the DMSO through the septum using a needle and syringe. This creates a closed system , eliminating inhalation risk during solvation.[1]

  • Vortexing: Ensure the cap is wrapped in Parafilm before vortexing to prevent micro-leakage of the DMSO solution.

Emergency Response & Exposure Management

If exposure occurs, the presence of DMSO changes the standard response protocol.

Scenario: Skin Contact with DMSO Stock

  • DO NOT use ethanol or other organic solvents to wash the skin. This will only increase the permeability and drive the compound deeper.

  • Immediate Action: Blot excess liquid gently with a dry absorbent pad (do not rub).[1]

  • Flush: Wash with copious amounts of water and mild soap for at least 15 minutes.[1] Water competes with DMSO for hydrogen bonding, generating heat (exothermic) but ultimately diluting the solvent vector.[1]

  • Medical: Report as an exposure to a "Bioactive Epigenetic Modulator."[1][4]

Disposal & Waste Stream Management

Because I-CBP 112 is an environmentally persistent aquatic toxin (H410), it cannot be disposed of down the drain.[1]

disposal_tree waste Waste Generated solid Solid Waste (Tips, Tubes, Weigh Boats) waste->solid liquid Liquid Waste (Stock/Media) waste->liquid solid_path Double Bagged Label: 'Cytotoxic/Trace' solid->solid_path liquid_path High-Temp Incineration Stream (Halogenated Organic) liquid->liquid_path

Figure 2: Waste stream segregation logic.[1] Note the requirement for incineration for liquid waste.

  • Solids: Any disposable that touched the compound (pipette tips, tubes) must be treated as hazardous chemical waste, double-bagged, and labeled for incineration.[1]

  • Liquids: Collect in a dedicated carboy labeled "Halogenated Organic Solvents + Toxic."[1]

References

  • Structural Genomics Consortium (SGC). I-CBP112 Chemical Probe Summary. SGC Oxford.[1] Available at: [Link][1]

  • Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy."[1] Cancer Research, 75(23), 5106-5119.[1][5] Available at: [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.